molecular formula C5H5NO2S B075986 Methyl thiazole-5-carboxylate CAS No. 14527-44-7

Methyl thiazole-5-carboxylate

Cat. No.: B075986
CAS No.: 14527-44-7
M. Wt: 143.17 g/mol
InChI Key: XDIBWBYTRTUUBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl thiazole-5-carboxylate is a high-purity chemical building block of significant interest in medicinal chemistry and heterocyclic compound research. This compound features a carboxylate ester functional group attached to a thiazole heterocycle, a privileged scaffold renowned for its prevalence in biologically active molecules. Its primary research value lies in its versatility as a synthetic intermediate. The ester moiety serves as a handle for further synthetic manipulation, readily undergoing hydrolysis to the corresponding carboxylic acid, or serving as a precursor to amides and other derivatives via aminolysis. This allows researchers to efficiently construct diverse compound libraries for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

methyl 1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c1-8-5(7)4-2-6-3-9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIBWBYTRTUUBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20317869
Record name Methyl thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20317869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14527-44-7
Record name 14527-44-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321257
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20317869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 2-Amino-4-Methylthiazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in diverse hydrogen bonding interactions make it a highly sought-after building block in drug discovery. Derivatives of this core structure have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][3]

Within this critical class of compounds, methyl 2-amino-4-methylthiazole-5-carboxylate stands out as a particularly valuable intermediate. Its strategic functionalization—an amino group for further derivatization, a methyl group, and a carboxylate ester—provides synthetic chemists with multiple handles for molecular elaboration. It is a key precursor in the synthesis of important pharmaceuticals, including the antibiotic Cefditoren pivoxil, highlighting its industrial and research significance.[4][5] This guide provides an in-depth examination of its synthesis, focusing on the underlying chemical principles, practical experimental protocols, and the rationale behind methodological choices, tailored for researchers and drug development professionals.

Retrosynthetic Analysis and Core Synthetic Strategy

A logical retrosynthetic disconnection of the target molecule, methyl 2-amino-4-methylthiazole-5-carboxylate, points directly to the foundational Hantzsch Thiazole Synthesis. This classic and remarkably robust cyclocondensation reaction remains the most efficient and widely adopted method for constructing the thiazole ring.[6][7][8]

The disconnection strategy breaks the thiazole ring at the N3-C4 and S1-C5 bonds. This reveals two essential precursor fragments: a thioamide component, which provides the S-C2-N3 segment, and an α-halocarbonyl component, which supplies the C4-C5 backbone.

  • Thioamide Precursor: The 2-amino group on the target molecule is directly sourced from thiourea .[9][10] Its simple structure and commercial availability make it the ideal starting material.

  • α-Halocarbonyl Precursor: The C4-methyl and C5-carboxylate functionalities necessitate a four-carbon backbone. Methyl acetoacetate serves as the perfect starting point, which, upon α-halogenation, yields the required reactive intermediate.[4][11][12]

This analysis establishes the Hantzsch reaction between an α-halo derivative of methyl acetoacetate and thiourea as the primary synthetic route.

G Target Methyl 2-amino-4-methylthiazole-5-carboxylate Strategy Hantzsch Thiazole Synthesis (Cyclocondensation) Target->Strategy Thiourea Thiourea (Source of S-C-N) Strategy->Thiourea AlphaHalo Methyl 2-haloacetoacetate (Source of C-C backbone) Strategy->AlphaHalo Halogenation α-Halogenation AlphaHalo->Halogenation MAA Methyl Acetoacetate Halogenation->MAA

Figure 1: Retrosynthetic analysis of the target molecule.

The Hantzsch Synthesis: A Mechanistic and Practical Examination

The Hantzsch synthesis is a cornerstone of heterocyclic chemistry. Its enduring utility stems from its reliability and the widespread availability of starting materials. The reaction proceeds via a cyclocondensation mechanism, forming the five-membered thiazole ring.

Two-Step vs. One-Pot Approach

The synthesis can be executed in two distinct ways: a traditional two-step process involving the isolation of the α-halo intermediate, or a more streamlined one-pot procedure.

  • Two-Step Synthesis: Involves first the α-halogenation (typically bromination) of methyl acetoacetate, followed by purification of the resulting methyl 2-bromoacetoacetate. This intermediate is then reacted with thiourea in a separate step. While allowing for characterization of the intermediate, this approach is often hampered by the lachrymatory and unstable nature of α-haloketones and lower overall yields.[4]

  • One-Pot Synthesis: This superior method involves the in situ generation of the α-bromo intermediate, which is immediately consumed by thiourea in the same reaction vessel. This approach is highly efficient, minimizes handling of hazardous intermediates, reduces waste, and generally provides higher yields.[4][5] For these reasons, the one-pot protocol is the preferred industrial and laboratory method.

G cluster_0 One-Pot Workflow Start Methyl Acetoacetate + NBS + Thiourea Reaction Step 1: Bromination (in situ) Step 2: Cyclocondensation Start->Reaction Workup Neutralization & Filtration Reaction->Workup Product Final Product Workup->Product

Figure 2: High-level overview of the efficient one-pot workflow.
Detailed Experimental Protocol (One-Pot Method)

This protocol is optimized for efficiency and safety, leveraging a mixed solvent system to facilitate both the bromination and cyclization steps.

Materials & Reagents:

ReagentFormulaM.W.Molar Eq.Quantity
Methyl AcetoacetateC₅H₈O₃116.121.05.81 g
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.981.210.68 g
ThioureaCH₄N₂S76.121.03.81 g
Tetrahydrofuran (THF)C₄H₈O--25 mL
WaterH₂O--50 mL
Ammonia Solution (aq.)NH₃--As needed

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl acetoacetate (1.0 eq.), water (50 mL), and tetrahydrofuran (25 mL).

  • Bromination: Cool the mixture to 0°C in an ice bath. Slowly add N-bromosuccinimide (NBS, 1.2 eq.) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 5°C. The choice of NBS is critical; it is a solid, easy-to-handle brominating agent that provides a source of electrophilic bromine with high selectivity for the α-position of the β-keto ester.[4]

  • Reaction Monitoring: After the addition of NBS is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The progress of the bromination can be monitored by Thin Layer Chromatography (TLC) until the starting methyl acetoacetate spot has disappeared.

  • Cyclocondensation: To the reaction mixture containing the in situ formed methyl 2-bromoacetoacetate, add thiourea (1.0 eq.) in one portion.

  • Heating: Heat the reaction mixture to 80°C and maintain this temperature with vigorous stirring for 2-3 hours. The cyclocondensation is typically complete within this timeframe.[4]

  • Work-up: Cool the reaction mixture to room temperature. A precipitate of the product hydrobromide salt will form.

  • Neutralization & Isolation: Slowly add a concentrated ammonia solution to the stirred mixture until the pH is adjusted to 8-9. This deprotonates the thiazole ring nitrogen and the amino group, precipitating the free base form of the product.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water (2 x 30 mL) to remove any inorganic salts and succinimide by-product.

  • Drying: Dry the collected solid in a vacuum oven at 50-60°C to a constant weight. The product is typically obtained as a pale yellow or off-white powder with sufficient purity for many subsequent applications. Further purification can be achieved by recrystallization from ethanol if required.

Expected Yield: 75-85%

Mechanistic Rationale

The Hantzsch synthesis is a beautifully orchestrated sequence of nucleophilic attacks and dehydrations.

  • Nucleophilic Attack: The reaction initiates with the sulfur atom of thiourea, acting as a soft nucleophile, attacking the electrophilic carbon bearing the bromine atom (the α-carbon of the ketoester). This forms a stable isothiouronium salt intermediate.

  • Tautomerization & Cyclization: The intermediate undergoes tautomerization. The enol form of the ketone or the nitrogen of the isothiouronium intermediate then acts as an internal nucleophile, attacking the carbonyl carbon of the ester group.

  • Dehydration: A molecule of water is eliminated, leading to the formation of the aromatic thiazole ring. This dehydration step is the thermodynamic driving force for the reaction, resulting in a stable heterocyclic system.

G Reactants Thiourea + Methyl 2-bromoacetoacetate Intermediate1 Isothiouronium Salt (S-Alkylation) Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Intermediate (Hemiaminal-like) Intermediate1->Intermediate2 Intramolecular Cyclization Product Methyl 2-amino-4-methylthiazole-5-carboxylate + H₂O + HBr Intermediate2->Product Dehydration (Aromatization)

Figure 3: Simplified reaction mechanism of the Hantzsch thiazole synthesis.

Product Characterization and Validation

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized methyl 2-amino-4-methylthiazole-5-carboxylate.

TechniqueExpected Observations
¹H NMR δ (ppm) ~2.6 (s, 3H, -CH₃ at C4), ~3.8 (s, 3H, -OCH₃ of ester), ~7.0-7.5 (br s, 2H, -NH₂)[13]
¹³C NMR δ (ppm) ~14 (C4-CH₃), ~51 (-OCH₃), ~110-165 (thiazole ring carbons), ~165 (C=O, ester)[13]
FTIR ν (cm⁻¹) 3400-3200 (N-H stretch, amine), ~1700 (C=O stretch, conjugated ester), ~1620 (C=N stretch)[13][14]
Mass Spec. Expected [M+H]⁺ at m/z corresponding to C₇H₁₁N₂O₂S⁺
Melting Point 176-180 °C (literature value for the corresponding ethyl ester)[15]

Conclusion: A Gateway to Chemical Diversity

The one-pot Hantzsch synthesis provides a highly effective, scalable, and reliable pathway to methyl 2-amino-4-methylthiazole-5-carboxylate. By understanding the underlying mechanistic principles and optimizing the reaction conditions, researchers can readily access this crucial building block in high yield and purity. Its versatile structure, featuring nucleophilic, electrophilic, and aromatic centers, secures its role as a valuable starting material for the synthesis of complex, biologically active molecules, empowering the next generation of drug discovery and development.[16][17]

References

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl Thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Methyl Thiazole-5-carboxylate in Drug Discovery

This compound is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The thiazole ring is a key structural motif in a wide array of biologically active molecules, including vitamin B1 (thiamine), and numerous synthetic drugs with antimicrobial, antiretroviral, antifungal, and antineoplastic properties. The ester functionality at the 5-position of the thiazole ring provides a versatile handle for further chemical modifications, making it a valuable building block in the synthesis of more complex drug candidates.

A thorough understanding of the structural and electronic properties of this compound is paramount for its effective utilization in drug design and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the precise molecular structure and confirming the identity and purity of this compound. This guide provides a comprehensive overview of the spectroscopic data of this compound, offering field-proven insights into the acquisition and interpretation of its NMR, IR, and MS spectra.

Molecular Structure and Spectroscopic Overview

The structural formula of this compound (CAS 14527-44-7) is presented below. The key structural features that give rise to its characteristic spectroscopic signatures are the five-membered thiazole ring containing sulfur and nitrogen atoms, a methyl ester group, and the protons on the thiazole ring.

Caption: Molecular Structure of this compound.

This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this molecule, providing a detailed analysis of the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the elucidation of the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons. For this compound, we anticipate signals corresponding to the thiazole ring protons and the methyl ester protons.

Predicted ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.8s1HH-2 (proton at C2 of thiazole)
~8.4s1HH-4 (proton at C4 of thiazole)
~3.9s3H-OCH₃ (methyl ester)

Interpretation:

  • Thiazole Protons (H-2 and H-4): The protons attached to the thiazole ring are expected to appear in the downfield region of the spectrum (typically δ 7-9 ppm) due to the deshielding effect of the aromatic and electron-withdrawing nature of the heterocyclic ring and the ester group. The exact chemical shifts of H-2 and H-4 can vary, but H-2 is often observed at a slightly higher chemical shift than H-4. Due to the substitution pattern, these protons are expected to appear as singlets, as they lack adjacent proton neighbors to couple with.

  • Methyl Ester Protons (-OCH₃): The three protons of the methyl group of the ester will be chemically equivalent and are expected to give rise to a sharp singlet. Their chemical shift is anticipated to be in the range of δ 3.5-4.0 ppm, a characteristic region for methyl esters.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ) ppmAssignment
~162C=O (ester carbonyl)
~155C-2 (thiazole ring)
~145C-4 (thiazole ring)
~125C-5 (thiazole ring)
~52-OCH₃ (methyl ester)

Interpretation:

  • Ester Carbonyl Carbon (C=O): The carbonyl carbon of the ester group is the most deshielded carbon and is expected to appear at the lowest field, typically in the range of δ 160-170 ppm.

  • Thiazole Ring Carbons (C-2, C-4, C-5): The carbons of the thiazole ring will have distinct chemical shifts. C-2, being adjacent to both the nitrogen and sulfur atoms, is generally the most deshielded of the ring carbons. C-4 and C-5 will also have characteristic shifts influenced by the heteroatoms and the ester substituent.

  • Methyl Ester Carbon (-OCH₃): The carbon of the methyl group in the ester will appear in the upfield region of the spectrum, typically around δ 50-55 ppm.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical to avoid interfering signals from the solvent itself.

    • Transfer the solution to a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0 ppm.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans is typically required. Proton decoupling is generally used to simplify the spectrum to singlets for each unique carbon.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Process the ¹³C NMR spectrum similarly, focusing on the chemical shifts of the carbon signals.

G cluster_workflow NMR Experimental Workflow A Sample Preparation (5-10 mg in 0.6 mL deuterated solvent) B Instrument Setup (Locking and Shimming) A->B Insert Sample C Data Acquisition (¹H and ¹³C Spectra) B->C Optimized Field D Data Processing (FT, Phasing, Calibration) C->D Acquire FID E Spectral Analysis (Chemical Shift, Integration, Coupling) D->E Generate Spectrum

Caption: A streamlined workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumC-H stretch (thiazole ring)
~2950MediumC-H stretch (methyl group)
~1720StrongC=O stretch (ester)
~1550MediumC=N stretch (thiazole ring)
~1450, ~1380MediumC-H bend (methyl group)
~1250StrongC-O stretch (ester, asymmetric)
~1100StrongC-O stretch (ester, symmetric)

Interpretation:

  • C=O Stretch: The most prominent feature in the IR spectrum of this compound is expected to be a strong absorption band around 1720 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group. The exact position can be influenced by conjugation with the thiazole ring.

  • C-H Stretches: Aromatic C-H stretching vibrations of the thiazole ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹, while the C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

  • C-O Stretches: The ester functionality will also exhibit two strong C-O stretching bands, typically in the 1300-1000 cm⁻¹ region. These correspond to the asymmetric and symmetric stretching vibrations of the C-O-C linkage.

  • Thiazole Ring Vibrations: The thiazole ring itself will have a series of characteristic skeletal vibrations, including C=N and C=C stretching, which typically appear in the 1600-1400 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application:

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is crucial for confirming the molecular formula and gaining insights into the molecule's structure.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of this compound (C₅H₅NO₂S), which is 143.17 g/mol . A high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.

  • Key Fragmentation Pathways: Electron impact (EI) ionization is a high-energy technique that often leads to characteristic fragmentation of the molecule. For this compound, plausible fragmentation pathways include:

    • Loss of the methoxy radical (•OCH₃) from the molecular ion to give a fragment at m/z 112.

    • Loss of the methyl radical (•CH₃) from the molecular ion to give a fragment at m/z 128.

    • Cleavage of the ester group, leading to the formation of the thiazole-5-carbonyl cation at m/z 112.

    • Fragmentation of the thiazole ring itself, which can lead to a variety of smaller, characteristic fragments.

G M+ [M]⁺˙ m/z 143 F1 [M - •OCH₃]⁺ m/z 112 M+->F1 - •OCH₃ F2 [M - •CH₃]⁺ m/z 128 M+->F2 - •CH₃ F3 [Thiazole-C=O]⁺ m/z 112 M+->F3 - •OCH₃

Caption: Plausible fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry Data Acquisition

Step-by-Step Methodology (Electron Impact - EI):

  • Sample Introduction:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

    • Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization:

    • The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, leading to the formation of a molecular ion and various fragment ions.

  • Mass Analysis:

    • The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and their abundance is recorded.

  • Data Analysis:

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak and analyze the major fragment ions to deduce the fragmentation pattern.

Synthesis of this compound

A reliable synthetic route is essential for obtaining high-purity material for spectroscopic analysis and further research. A reported synthesis of this compound proceeds via the deamination of methyl 2-aminothiazole-5-carboxylate.[1]

Experimental Protocol:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of amyl nitrite in dioxane is brought to a boil.

  • Addition of Starting Material:

    • A solution of methyl 2-aminothiazole-5-carboxylate in dioxane is added dropwise to the boiling amyl nitrite solution over a period of 2 hours.

  • Reaction Completion and Workup:

    • The reaction mixture is refluxed for an additional 30 minutes after the addition is complete.

    • The solvent is removed under reduced pressure.

  • Purification:

    • The residue is subjected to steam distillation to yield a yellow oil.

    • Trituration of the oil with petroleum ether affords the desired this compound as a white solid.[1]

Conclusion

The spectroscopic characterization of this compound provides a detailed and unambiguous confirmation of its molecular structure. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry offers a complementary and comprehensive analytical toolkit for researchers in drug discovery and development. The data and protocols presented in this guide serve as a valuable resource for the synthesis, purification, and structural verification of this important heterocyclic building block, ensuring the scientific integrity and reliability of subsequent research endeavors.

References

The Expanding Therapeutic Potential of Thiazole-5-Carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Thiazole Scaffold - A Cornerstone of Modern Medicinal Chemistry

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, stands as a "privileged scaffold" in the landscape of drug discovery. Its unique electronic properties and ability to engage in various biological interactions have cemented its role in a plethora of approved therapeutic agents, from the vitamin thiamine (B1) to potent anticancer and anti-HIV drugs.[1][2] This guide delves into a specific, yet remarkably versatile, class of these compounds: the thiazole-5-carboxylate derivatives . By functionalizing the thiazole ring at the 5-position with a carboxylate group or its derivatives (esters, amides), medicinal chemists have unlocked a diverse array of biological activities. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and therapeutic promise of these remarkable molecules. We will explore their anticancer, antimicrobial, and anti-inflammatory properties, grounded in mechanistic insights and supported by detailed experimental protocols.

Part 1: Anticancer Activity - Targeting Malignancy on Multiple Fronts

Thiazole-5-carboxylate derivatives have emerged as a significant class of compounds with potent anti-proliferative activity against a broad range of tumor cell lines.[3] Their mechanisms of action are diverse, ranging from enzyme inhibition to the induction of cell cycle arrest and apoptosis.

Mechanism of Action: Monoacylglycerol Lipase (MAGL) Inhibition

A key target for a subset of these derivatives is Monoacylglycerol Lipase (MAGL), an enzyme that plays a crucial role in the endocannabinoid system by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG).[4] In cancer cells, MAGL activity is often upregulated, redirecting lipid stores towards pro-tumorigenic signaling lipids.[4][5] Selective inhibition of MAGL by thiazole-5-carboxylate derivatives represents a promising therapeutic strategy.

  • Signaling Pathway:

MAGL_Pathway cluster_0 Cancer Cell DAG Diacylglycerol (DAG) twoAG 2-Arachidonoylglycerol (2-AG) DAG->twoAG DAGL MAGL Monoacylglycerol Lipase (MAGL) AA Arachidonic Acid (AA) MAGL->AA Hydrolysis twoAG->MAGL Prostaglandins Pro-tumorigenic Prostaglandins AA->Prostaglandins COX enzymes Thiazole Thiazole-5-carboxylate Derivative Thiazole->MAGL Inhibition

Caption: Inhibition of MAGL by thiazole-5-carboxylate derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of these derivatives is highly dependent on the nature and position of substituents on the thiazole ring and its appended functionalities.

  • Amide Substitutions: A series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives showed that substitutions on the phenylamide moiety significantly influence anticancer activity. For instance, a 4-chloro-2-methylphenyl amido substituted thiazole displayed the highest activity against the A-549 lung cancer cell line.[6][7]

  • Pyrazole-Thiazole Hybrids: A class of 1-thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivatives demonstrated potent anti-proliferative activity, inducing G0/G1 cell cycle arrest.[3]

  • Dasatinib Analogs: Novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives designed based on the structure of the kinase inhibitor dasatinib exhibited high potency against human K563 leukemia cells.[8]

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative thiazole-5-carboxylate derivatives against various cancer cell lines.

Compound IDDerivative ClassCancer Cell LineActivity Metric (µM)Reference
3g 2-amino-4-methylthiazole-5-carboxylateEKVX (Non-Small Cell Lung)GI50: 0.865[4][5]
3g 2-amino-4-methylthiazole-5-carboxylateMDA-MB-468 (Breast)GI50: 1.20[4][5]
4c 2-amino-4-methylthiazole-5-carboxylateHOP-92 (Non-Small Cell Lung)GI50: 0.34[4][5]
4c 2-amino-4-methylthiazole-5-carboxylateEKVX (Non-Small Cell Lung)GI50: 0.96[4][5]
8c 2-phenyl-4-trifluoromethylthiazole-5-carboxamideA-549 (Lung)48% inhibition @ 5 µg/mL[6][7]
9 4-methyl-2-phenylthiazole-5-carbohydrazideHepG-2 (Hepatocellular)IC50: 1.61 µg/mL[9][10]
10 4-methyl-2-phenylthiazole-5-carbohydrazideHepG-2 (Hepatocellular)IC50: 1.98 µg/mL[9][10]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes a standard method for assessing the in vitro cytotoxicity of thiazole-5-carboxylate derivatives against cancer cell lines.

  • Cell Culture: Culture human cancer cells (e.g., A-549, HCT-8, Bel7402) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Trypsinize confluent cells and seed them into 96-well plates at a density of 5 × 10^4 cells/mL (100 µL per well). Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Serially dilute the compounds in culture medium to achieve the desired final concentrations. Replace the medium in the 96-well plates with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., 5-fluorouracil).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition using the formula: Inhibition (%) = [1 - (OD_treated / OD_control)] × 100. Determine the GI50/IC50 value by plotting the percentage of inhibition against the compound concentration.

Part 2: Antimicrobial Activity - A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the development of new chemical entities with novel mechanisms of action.[11] Thiazole derivatives, including those with a 5-carboxylate moiety, have demonstrated promising activity against a range of bacterial and fungal pathogens.[11][12]

Spectrum of Activity
  • Antibacterial: Certain ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have shown good antimicrobial activity, with specific bactericidal effects against Gram-positive bacteria.[12]

  • Antifungal: Moderate antifungal activity has been observed against species such as Candida albicans.[12] The incorporation of electron-withdrawing substituents like fluorine and chlorine on the thiazole scaffold has been shown to enhance antifungal potency.[13]

Quantitative Data Summary: Antimicrobial Activity
Compound IDDerivative ClassMicroorganismActivity Metric (MIC, µg/mL)Reference
5e Thiazole derivativeB. subtilis15.6[13]
5h Thiazole derivativeE. coli31.25[13]
37a-c Phenylazetidine-integrated thiazoleVarious bacterial strains6.25[9]
46 Thiazole derivativeBacterial strains46.9 - 93.7[10]
46 Thiazole derivativeFungal strains5.8 - 7.8[10]
Experimental Workflow and Protocol: Broth Microdilution for MIC Determination

This workflow outlines the process for determining the Minimum Inhibitory Concentration (MIC) of the test compounds.

  • Workflow Diagram:

Antimicrobial_Workflow A Prepare Compound Stock Solutions (in DMSO) B Perform Serial Dilutions in 96-Well Plates A->B D Inoculate Wells with Microbial Suspension B->D C Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) C->D E Incubate Plates (e.g., 37°C for 24h for bacteria, 28°C for 48h for fungi) D->E F Visually Inspect for Growth (Turbidity) E->F G Determine MIC (Lowest concentration with no visible growth) F->G

Caption: Workflow for MIC determination by broth microdilution.

  • Preparation: Prepare serial two-fold dilutions of the thiazole-5-carboxylate derivatives in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculum: Prepare a microbial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 × 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Part 3: Anti-inflammatory Activity - Quenching the Flames of Inflammation

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[14] The arachidonic acid pathway, involving cyclooxygenase (COX) enzymes, is a key driver of inflammation.[14] Thiazole-5-carboxylate derivatives have been investigated as inhibitors of these enzymes.

Mechanism of Action: COX Inhibition

COX-1 and COX-2 are the key enzymes that convert arachidonic acid into prostaglandins, which are pro-inflammatory mediators. Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. Novel thiazole carboxamide derivatives have been designed and evaluated as selective COX inhibitors.[15]

  • Arachidonic Acid Pathway:

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Physiological Prostaglandins (Physiological function, e.g., gastric protection) COX1->PGs_Physiological PGs_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_Inflammatory Thiazole Thiazole-5-carboxylate Derivative Thiazole->COX1 Inhibition Thiazole->COX2 Inhibition

Caption: Inhibition of COX enzymes in the arachidonic acid pathway.

Quantitative Data Summary: COX Inhibition
Compound IDDerivative ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Reference
2a Thiazole carboxamide>100.958>10.4[15]
2b Thiazole carboxamide0.2390.1911.251[15]
Celecoxib Standard0.0480.00223.8[15]
Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a method for determining the inhibitory activity of compounds against COX-1 and COX-2.

  • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and a reducing agent (e.g., glutathione).

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound or vehicle (DMSO) for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate Reaction: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Quantify Prostaglandin Production: Incubate for a specific time (e.g., 2 minutes) at 37°C. Stop the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using a commercial enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by plotting the percent inhibition versus the logarithm of the compound concentration.

Part 4: Synthesis of Thiazole-5-Carboxylate Derivatives

The synthesis of the thiazole ring is a well-established area of heterocyclic chemistry. The Hantzsch thiazole synthesis is a classic and widely used method for constructing the thiazole core.

General Synthetic Scheme: Hantzsch Thiazole Synthesis

The Hantzsch synthesis typically involves the condensation reaction between an α-haloketone and a thioamide. For thiazole-5-carboxylates, a common starting material is an ethyl 2-chloroacetoacetate or a similar β-ketoester.

  • Synthesis Workflow:

Synthesis_Workflow A α-Halo-β-ketoester (e.g., Ethyl 2-chloro-3-oxobutanoate) C Reaction Vessel (Solvent: e.g., Ethanol) A->C B Thioamide (e.g., Thiobenzamide) B->C D Condensation/ Cyclization (Reflux) C->D E Crude Product D->E F Purification (Recrystallization/ Chromatography) E->F G Ethyl 2-aryl-4-methylthiazole- 5-carboxylate F->G H Hydrolysis (e.g., NaOH) or Amidation (e.g., R-NH2) G->H I Final Thiazole-5-carboxylic acid or Carboxamide Derivative H->I

Caption: General workflow for the synthesis of thiazole-5-carboxylate derivatives.

Experimental Protocol: Synthesis of Ethyl 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylate

This protocol is adapted from the synthesis of related compounds and serves as a representative example.[6][7]

  • Reaction Setup: To a solution of ethyl 2-chloro-4,4,4-trifluoroacetoacetate (10 mmol) in ethanol (50 mL), add 2-chlorothiobenzamide (10 mmol).

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-water (100 mL) and stir.

  • Extraction: If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure ethyl 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylate.

  • Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion and Future Perspectives

Thiazole-5-carboxylate derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. The research highlighted in this guide demonstrates their significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The core thiazole scaffold, combined with the diverse functionalization possible at the 5-carboxylate position, provides a rich platform for the design of new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.

Future research in this area should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most potent compounds.

  • Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design next-generation derivatives with enhanced target affinity and selectivity.

  • ADME/Tox Profiling: Conducting comprehensive in vitro and in vivo studies to assess the absorption, distribution, metabolism, excretion, and toxicity profiles of lead compounds.

  • Expansion to Other Therapeutic Areas: Investigating the potential of these derivatives in other disease areas, such as neurodegenerative and metabolic disorders.

The continued exploration of the chemical space around the thiazole-5-carboxylate core is poised to deliver novel and effective medicines to address unmet medical needs.

References

An In-depth Technical Guide to Methyl Thiazole-5-carboxylate: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of methyl thiazole-5-carboxylate (CAS No. 14527-44-7), a pivotal heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, this document synthesizes its core physical and chemical properties, reactivity, synthesis, and handling protocols, grounded in established scientific literature and supplier data.

Introduction: The Significance of a Versatile Heterocycle

This compound is an organic compound featuring a five-membered thiazole ring, a structure renowned for its presence in a multitude of biologically active molecules.[1][2] The thiazole moiety is a key pharmacophore, and its derivatives are integral to numerous therapeutic agents, including antimicrobials and antineoplastics.[1] This ester, specifically, serves as a versatile intermediate, offering multiple reaction sites for synthetic elaboration. Its value lies in the combination of the reactive ester functionality and the unique electronic properties of the thiazole ring, making it a preferred scaffold in medicinal chemistry and a key component in the development of novel agrochemicals and materials.[1]

Physicochemical and Spectroscopic Profile

The fundamental properties of a compound are critical for its application in synthesis, dictating reaction conditions, purification methods, and storage.

Physical Properties

This compound is typically supplied as an off-white to yellow solid, with key physical data summarized below for quick reference.[1][3][4]

PropertyValueSource(s)
CAS Number 14527-44-7[1]
Molecular Formula C₅H₅NO₂S[1]
Molecular Weight 143.17 g/mol [1]
Appearance Off-white to yellow solid/powder[1][4]
Melting Point 68-69 °C[3][4]
Boiling Point 87-90 °C @ 10 mmHg[3][4]
Density 1.45 g/cm³[3][4]
Purity (Typical) ≥95% (HPLC) to 98%[1]
InChI Key XDIBWBYTRTUUBJ-UHFFFAOYSA-N
SMILES COC(=O)c1cscn1[2]
Spectroscopic Characterization

While comprehensive, peer-reviewed spectral assignments for this compound are not widely published, its structure allows for the prediction of key spectroscopic features. Vendor-supplied data confirms these general characteristics.[5] Researchers should always confirm the structure of their materials using standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to be simple. The methyl ester protons (-OCH₃) would appear as a sharp singlet around 3.8-4.0 ppm. The three protons on the thiazole ring are distinct. The H2 proton (between S and N) is typically the most deshielded, appearing as a singlet around 9.0 ppm. The H4 proton would appear as a singlet around 8.5 ppm.

  • ¹³C NMR: The carbon spectrum would show five distinct signals. The ester carbonyl carbon is expected in the 160-165 ppm region. The methyl carbon of the ester would be around 52 ppm. The three carbons of the thiazole ring would appear in the aromatic region (approx. 120-160 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong carbonyl (C=O) stretching vibration from the ester group, typically around 1720-1740 cm⁻¹. Vibrations corresponding to C=N and C=C stretching of the thiazole ring would be observed in the 1500-1650 cm⁻¹ region. C-H stretching from the aromatic ring and the methyl group will appear around 3000-3100 cm⁻¹ and 2900-3000 cm⁻¹ respectively.

  • Mass Spectrometry (MS): The electron impact (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 143. Key fragmentation patterns would likely involve the loss of the methoxy group (-•OCH₃, m/z = 31) to give a fragment at m/z = 112, or the loss of the entire methoxycarbonyl group (-•COOCH₃, m/z = 59) to give a fragment at m/z = 84.

Chemical Reactivity and Synthetic Transformations

The reactivity of this compound is governed by two primary features: the ester functional group and the thiazole ring.

Reactions of the Ester Group

The methyl ester is susceptible to common ester transformations, providing a gateway to other functional groups.

  • Hydrolysis: The most fundamental reaction is saponification (base-catalyzed hydrolysis) to yield thiazole-5-carboxylic acid. This transformation is crucial for subsequent amide coupling reactions. While a specific protocol for this exact substrate is not detailed in the literature, analogous procedures on similar thiazole esters utilize lithium hydroxide in a mixed solvent system like THF/water, which proceeds efficiently at room temperature.[6]

  • Reduction: The ester can be reduced to the corresponding primary alcohol, (thiazol-5-yl)methanol. This is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. This alcohol is another valuable intermediate for further synthetic modifications.

  • Amidation: Direct conversion to amides is possible by heating with an amine, though this is often less efficient than the two-step hydrolysis-coupling sequence.

start This compound acid Thiazole-5-carboxylic Acid start->acid 1) LiOH, THF/H₂O 2) H₃O⁺ alcohol (Thiazol-5-yl)methanol start->alcohol LiAlH₄, THF amide Thiazole-5-carboxamide (R-NH₂) acid->amide Amine (R-NH₂), Coupling Agent (e.g., EDC, HATU)

Caption: Key reactions of the ester group.

Reactivity of the Thiazole Ring

The thiazole ring is an electron-rich aromatic system, but its reactivity towards electrophilic substitution is influenced by the electron-withdrawing ester group at the 5-position. Reactions like halogenation or nitration are possible but may require forcing conditions.

Synthesis and Experimental Protocols

Understanding the synthesis of this compound is key to appreciating its role as a readily accessible building block. A common and effective laboratory-scale synthesis involves the deamination of the corresponding 2-amino derivative.

cluster_reagents Reagents & Conditions reagent Amyl Nitrite 1,4-Dioxane product Methyl Thiazole- 5-carboxylate reagent->product Reflux workup 1) Solvent Removal 2) Steam Distillation 3) Trituration (Pet. Ether) start Methyl 2-aminothiazole- 5-carboxylate start->reagent Add to boiling solution product->workup

Caption: Synthesis workflow via deamination.

Protocol 1: Synthesis via Deamination of Methyl 2-aminothiazole-5-carboxylate[9]

This protocol describes the removal of the 2-amino group from the thiazole ring to yield the target compound. The causality behind this choice is the commercial availability of the 2-amino precursor and the efficiency of the diazotization-denitrogenation sequence using an organic nitrite.

Materials:

  • Methyl 2-aminothiazole-5-carboxylate (1.0 eq)

  • Amyl nitrite (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Petroleum ether

  • Standard reflux and distillation apparatus

Procedure:

  • A solution of amyl nitrite (2.0 eq) in 1,4-dioxane is brought to a boil in a round-bottom flask equipped with a reflux condenser.

  • Methyl 2-aminothiazole-5-carboxylate (1.0 eq) is added portion-wise to the boiling solution over a period of 2 hours. Self-Validation Check: Slow addition is crucial to control the evolution of nitrogen gas and maintain a steady reaction temperature.

  • After the addition is complete, the reaction mixture is refluxed for an additional 30 minutes to ensure full conversion.

  • The solvent (1,4-dioxane) is removed under reduced pressure using a rotary evaporator.

  • The resulting residue is subjected to steam distillation. The product will co-distill with the steam as a yellow oil.

  • The collected distillate is cooled, and the oil is separated. Trituration (grinding/stirring) of the oil with cold petroleum ether induces crystallization.

  • The resulting white solid is collected by filtration, washed with cold petroleum ether, and dried under vacuum to yield pure this compound.

Protocol 2: Representative Hydrolysis to Thiazole-5-carboxylic Acid (Adapted from[8])

This protocol outlines the saponification of the ester, a critical step for preparing derivatives like amides. Lithium hydroxide is chosen as it allows for mild reaction conditions, minimizing potential side reactions on the thiazole ring.

Materials:

  • This compound (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (3.0 eq) to the solution.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. Self-Validation Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1M HCl. A precipitate should form.

  • Collect the solid precipitate (thiazole-5-carboxylic acid) by vacuum filtration, wash with cold water, and dry under vacuum.

Applications in Research and Development

This compound is primarily utilized as a strategic intermediate. Its applications span several high-value chemical industries:

  • Pharmaceutical Development: It serves as a foundational scaffold for creating more complex molecules with potential antimicrobial and antifungal properties.[1] The thiazole ring is a privileged structure in medicinal chemistry, and this ester provides a convenient handle for elaboration.

  • Agricultural Chemicals: It is employed in the synthesis of novel pesticides and herbicides, where the thiazole core contributes to the biological activity against specific pests or weeds.[1]

  • Flavor and Fragrance: Thiazole derivatives are known for their unique organoleptic properties, and this compound can be used as a precursor in the synthesis of proprietary flavor and fragrance agents.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound is classified with several hazards.

Hazard InformationPrecautionary Measures & Storage
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Personal Protective Equipment (PPE) Wear protective gloves, eye protection (goggles or face shield), and a lab coat. Use in a well-ventilated area or chemical fume hood.
Handling Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7]
Storage Keep container tightly sealed in a dry, dark, and well-ventilated place. Recommended storage temperatures range from 0-8°C to room temperature depending on the supplier.[1][4]
Disposal Dispose of contents/container in accordance with local, regional, and national regulations.

References

The Thiazole-5-Carboxylate Core: A Historical and Synthetic Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of numerous therapeutic agents.[1] The thiazole nucleus is present in a wide array of natural products, most notably Vitamin B1 (Thiamine), and is a key structural component in many synthetic drugs.[1][4] The versatility of the thiazole ring is demonstrated by its presence in drugs with diverse therapeutic applications, including antimicrobial, antiretroviral, antifungal, and anticancer agents.[4][5][6] The chemistry of thiazoles has steadily evolved since the pioneering work of Hantzsch and Hofmann, with significant contributions from researchers like Bogert and Mills, who established the importance of the thiazole ring in cyanine dyes for photographic sensitization.[1]

This guide focuses on a specific, yet highly significant, subclass of these compounds: the thiazole-5-carboxylates. The introduction of a carboxylate group at the C5 position of the thiazole ring profoundly influences the molecule's physicochemical properties and biological activity, opening up new avenues for drug design and development. This document will provide a comprehensive overview of the discovery, history, and synthetic evolution of thiazole-5-carboxylate compounds, with a particular emphasis on their application in modern drug discovery.

The Dawn of Thiazole Synthesis: Foundational Methodologies

The history of thiazole-5-carboxylate compounds is intrinsically linked to the development of general methods for thiazole synthesis. Two classical named reactions laid the groundwork for the construction of the thiazole ring and, by extension, its carboxylated derivatives.

The Hantzsch Thiazole Synthesis: A Pillar of Heterocyclic Chemistry

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in the late 19th century, remains one of the most fundamental and widely employed methods for constructing the thiazole ring.[1] The reaction involves the condensation of an α-haloketone with a thioamide.[1] This versatile method allows for the synthesis of a wide range of substituted thiazoles.

The general mechanism of the Hantzsch synthesis proceeds through an initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Hantzsch_Synthesis reagents α-Haloketone + Thioamide intermediate1 Thioester Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 Hydroxythiazoline intermediate1->intermediate2 Intramolecular Cyclization product Thiazole intermediate2->product Dehydration

Caption: Generalized workflow of the Hantzsch Thiazole Synthesis.

The Cook-Heilbron Synthesis: Access to 5-Aminothiazoles

Another pivotal contribution to thiazole chemistry was the Cook-Heilbron synthesis, which provides a route to 5-aminothiazoles. This reaction involves the interaction of an α-aminonitrile with carbon disulfide, dithioacids, or related reagents.[7] While not directly yielding a 5-carboxylate, the 5-amino group can serve as a synthetic handle for further functionalization, including conversion to a carboxylate moiety through various organic transformations.

The Rise of Thiazole-5-Carboxylates: A Modern Mainstay in Drug Discovery

While the foundational synthetic methods were established early on, the specific focus on thiazole-5-carboxylates as a distinct class of compounds with significant therapeutic potential is a more recent development. A key driver for this has been the discovery of their utility as intermediates in the synthesis of complex drug molecules and their intrinsic biological activities.

Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate: A Keystone Intermediate

A pivotal molecule that highlights the importance of the thiazole-5-carboxylate scaffold is ethyl 2-amino-4-methylthiazole-5-carboxylate. This compound has emerged as a crucial building block in the synthesis of numerous pharmaceuticals.[8][9] Its synthesis is often achieved through a variation of the Hantzsch synthesis, reacting ethyl 2-chloroacetoacetate with thiourea.[10][11] The presence of the amino group at the 2-position and the carboxylate at the 5-position provides two strategic points for diversification and further chemical elaboration.

The demand for this intermediate has led to the development of efficient and scalable one-pot synthetic procedures.[8] These methods often involve the in-situ generation of the α-halo-β-ketoester followed by cyclization with a thiourea derivative, streamlining the manufacturing process.[8][12]

Thiazole-5-Carboxylates as Kinase Inhibitors: The Dasatinib Story

Perhaps the most prominent application of the thiazole-5-carboxylate core in modern medicine is its role in the development of kinase inhibitors for cancer therapy. Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

Dasatinib: A Pan-Src Family Kinase Inhibitor

Dasatinib (marketed as Sprycel®) is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[13] The chemical structure of Dasatinib features a central 2-aminothiazole-5-carboxamide core.[14] The discovery of the 2-aminothiazole as a novel kinase inhibitor template was a significant breakthrough.[14]

The synthesis of Dasatinib relies heavily on intermediates derived from ethyl 2-aminothiazole-5-carboxylate.[13][15][16] The development of efficient synthetic routes to these key intermediates has been a major focus of process chemistry research.[15]

Dasatinib_MoA Dasatinib Dasatinib (Thiazole-5-carboxamide core) BCR_ABL BCR-ABL Kinase Dasatinib->BCR_ABL Inhibits Substrate Substrate Protein BCR_ABL->Substrate Phosphorylates ATP ATP ATP->BCR_ABL Phosphorylated_Substrate Phosphorylated Substrate Cell_Proliferation Uncontrolled Cell Proliferation Phosphorylated_Substrate->Cell_Proliferation Leads to

Caption: Mechanism of action of Dasatinib in inhibiting the BCR-ABL kinase.

The thiazole-5-carboxamide moiety in Dasatinib plays a crucial role in its binding to the ATP-binding pocket of the target kinases, such as BCR-ABL and Src family kinases.[14] This interaction prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that drive cancer cell proliferation.[17]

Expanding Therapeutic Horizons: Beyond Kinase Inhibition

The therapeutic potential of thiazole-5-carboxylate derivatives extends beyond their application as kinase inhibitors. Researchers are actively exploring their utility in a variety of other disease areas.

Anti-inflammatory and Antioxidant Properties

Several studies have demonstrated the anti-inflammatory and antioxidant properties of thiazole-5-carboxamide derivatives.[18] These compounds have been shown to inhibit enzymes involved in inflammatory pathways and to scavenge free radicals, suggesting their potential in the treatment of inflammatory disorders and conditions associated with oxidative stress.[18]

Antimicrobial and Antitumor Activities

The thiazole-5-carboxylate scaffold has also been incorporated into molecules with promising antimicrobial and broad-spectrum antitumor activities.[5][19] For instance, certain derivatives have shown efficacy against various cancer cell lines, including non-small cell lung cancer and breast cancer.[19][20]

Experimental Protocol: A Representative Synthesis

To provide a practical context, a detailed, step-by-step methodology for a key experiment is outlined below. This protocol describes a common laboratory-scale synthesis of a thiazole-5-carboxylate derivative.

Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate [10][11]

Materials:

  • Ethyl 2-chloro-3-oxobutanoate

  • Thiourea

  • Ethanol

  • Sodium carbonate (optional, for neutralization)

  • Hydrochloric acid (for salt formation if desired)

Procedure:

  • To a solution of ethyl 2-chloro-3-oxobutanoate (1.0 eq) in ethanol, add thiourea (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-5 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If the product precipitates as the hydrochloride salt, it can be collected by filtration.

  • To obtain the free base, the reaction mixture can be concentrated, and the residue partitioned between an organic solvent (e.g., ethyl acetate) and a mild aqueous base (e.g., sodium bicarbonate solution).

  • The organic layer is then separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude ethyl 2-amino-4-methylthiazole-5-carboxylate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white to off-white solid.[11]

Self-Validation:

  • The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

  • The characteristic peaks in the NMR spectra and the molecular ion peak in the mass spectrum should correspond to the expected structure.

  • The melting point should be sharp and consistent with reported values.[10]

Quantitative Data Summary

The following table summarizes representative data for some thiazole-5-carboxylate derivatives, highlighting their biological activity.

Compound IDTargetIC₅₀ / GI₅₀ (µM)Cell LineTherapeutic Area
Dasatinib BCR-ABL, Src<0.001K562Leukemia
Compound 3g MAGL0.037-Cancer
Compound 4c MAGL0.063HOP-92, EKVXCancer
Compound 110 PTP1B4.46-Diabetes
Compound 33 CK20.4-Cancer

Data compiled from multiple sources for illustrative purposes.[19][20][21][22]

Conclusion and Future Perspectives

The journey of thiazole-5-carboxylate compounds from their conceptual origins in classical heterocyclic synthesis to their current status as vital components of life-saving medicines is a testament to the power of medicinal chemistry. The strategic placement of the carboxylate group at the 5-position of the thiazole ring has proven to be a highly effective strategy for modulating the biological activity of these molecules.

The success of Dasatinib has firmly established the thiazole-5-carboxamide scaffold as a privileged motif for kinase inhibition. Ongoing research continues to explore new derivatives with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, the expanding scope of biological activities associated with this class of compounds, including anti-inflammatory, antioxidant, and antimicrobial effects, suggests that the full therapeutic potential of thiazole-5-carboxylates is yet to be fully realized.

As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, we can anticipate the discovery and development of novel thiazole-5-carboxylate-based therapies that will address a wide range of unmet medical needs. The future of this remarkable scaffold in drug discovery appears bright and full of promise.

References

Unlocking Therapeutic Potential: A Technical Guide to Methyl Thiazole-5-Carboxylate Derivatives and Their Targets

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the burgeoning field of methyl thiazole-5-carboxylate derivatives, a class of heterocyclic compounds demonstrating a remarkable breadth of biological activities. We will explore their potential as therapeutic agents by examining their interactions with key molecular targets implicated in a range of pathologies, from cancer and inflammation to infectious and metabolic diseases. This document is intended to serve as a comprehensive resource, providing not only a thorough understanding of the mechanisms of action but also practical, field-proven experimental protocols to empower researchers in their drug discovery endeavors.

I. The Versatile Scaffold: An Introduction to this compound Derivatives

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1] Its presence in natural products like vitamin B1 (thiamine) and in a multitude of approved drugs underscores its biological significance.[1][2] The this compound core, in particular, offers a synthetically tractable framework that can be readily functionalized to achieve specific interactions with a diverse array of biological targets.[3][4] This versatility has led to the exploration of its derivatives in numerous therapeutic areas, revealing a wealth of potential for the development of novel drugs.[5]

II. Combating Cancer: Key Oncogenic Targets

The anticancer potential of this compound derivatives is a rapidly expanding area of research, with several key oncogenic proteins identified as promising targets.

A. Monoacylglycerol Lipase (MAGL): Disrupting Tumor Lipid Metabolism

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a central role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[6][7] In the context of cancer, MAGL is often overexpressed and contributes to a pro-tumorigenic lipid signaling network.[8][9] Inhibition of MAGL represents a promising strategy to attenuate cancer cell proliferation and migration.

This compound derivatives have been identified as potent inhibitors of MAGL.[6][8] The proposed mechanism for some carbamate derivatives involves the irreversible carbamoylation of the catalytic serine residue (Ser122) in the MAGL active site.[10] This covalent modification inactivates the enzyme, leading to an accumulation of 2-AG and a subsequent disruption of the signaling pathways that promote tumor growth.

MAGL_Inhibition_Pathway cluster_membrane Cell Membrane 2-AG 2-Arachidonoylglycerol (2-AG) MAGL Monoacylglycerol Lipase (MAGL) 2-AG->MAGL Hydrolysis Arachidonic_Acid Arachidonic Acid MAGL->Arachidonic_Acid Derivatives This compound Derivatives Derivatives->MAGL Inhibition Pro_Tumorigenic_Signaling Pro-Tumorigenic Signaling Arachidonic_Acid->Pro_Tumorigenic_Signaling Promotes

MAGL Inhibition Pathway

This protocol outlines a robust method for screening this compound derivatives for their ability to inhibit MAGL activity.[11]

  • Reagent Preparation:

    • Prepare a 1X MAGL Assay Buffer by diluting a 10X stock (e.g., 100 mM Tris-HCl, pH 7.2, 10 mM EDTA) with ultrapure water.

    • Reconstitute the human recombinant MAGL enzyme in 1X MAGL Assay Buffer to the desired stock concentration.

    • Prepare a stock solution of the MAGL substrate (e.g., a fluorogenic substrate) in an appropriate solvent like DMSO.

    • Dissolve the test this compound derivatives and a known MAGL inhibitor (positive control, e.g., JZL184) in DMSO to create stock solutions.

  • Assay Procedure:

    • In a 96-well black plate, add 150 µL of 1X Assay Buffer to the inhibitor and control wells.

    • Add 10 µL of the test derivative solutions (at various concentrations), positive control, or DMSO (vehicle control) to the respective wells.

    • Add 10 µL of the diluted MAGL enzyme solution to all wells except the background control wells (add 1X Assay Buffer instead).

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the MAGL substrate solution to all wells.

    • Immediately measure the fluorescence in a kinetic mode for 10-15 minutes using a microplate reader (e.g., excitation/emission wavelengths of 535/587 nm for resorufin-based substrates).

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Calculate the percentage of inhibition for each concentration of the test derivative relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.

Compound IDMAGL IC50 (µM)Reference
Compound 3g0.037[6]
Compound 4c0.063[6]
B. Mucin 1 (MUC1): Targeting a Glycoprotein Overexpressed in Tumors

Mucin 1 (MUC1) is a large, heavily glycosylated transmembrane protein that is aberrantly overexpressed in a variety of adenocarcinomas, including breast cancer.[12][13] In cancer cells, MUC1 is under-glycosylated, exposing novel peptide and carbohydrate epitopes that contribute to tumor progression and metastasis.

Certain this compound derivatives have shown the potential to inhibit MUC1.[12] The precise mechanism is still under investigation, but it is hypothesized that these derivatives may bind to the MUC1-C terminal subunit, thereby interfering with its downstream signaling pathways that promote cell proliferation and survival.[13]

MUC1_Targeting_Workflow cluster_workflow MUC1 Binding and Functional Assay Workflow Start Synthesize this compound Derivatives Treatment Treat Cells with Derivatives Start->Treatment Cell_Culture Culture MUC1-expressing Cancer Cells (e.g., MCF-7) Cell_Culture->Treatment Binding_Assay Assess Binding to MUC1 (e.g., FACS, ELISA) Treatment->Binding_Assay Functional_Assay Evaluate Downstream Effects (e.g., Proliferation, Migration Assays) Treatment->Functional_Assay Data_Analysis Data Analysis and Lead Identification Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis

MUC1 Targeting Workflow

This protocol provides a method to assess the binding of this compound derivatives to MUC1 on the surface of cancer cells.[14][15]

  • Cell Culture:

    • Culture a MUC1-positive cancer cell line (e.g., MCF-7) in appropriate media and conditions.

  • Cell Treatment:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., FACS buffer: PBS with 2% FBS).

    • Incubate the cells with varying concentrations of the this compound derivatives for a defined period (e.g., 1 hour at 4°C).

  • Antibody Staining:

    • Wash the cells to remove unbound compounds.

    • Incubate the cells with a primary antibody that recognizes an epitope on MUC1 that is potentially blocked by the derivative.

    • Wash the cells and then incubate with a fluorescently labeled secondary antibody.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Analyze the data to determine the mean fluorescence intensity (MFI) of the MUC1 staining. A decrease in MFI in the presence of the derivative would suggest binding and potential inhibition.

III. Quelling Inflammation: Inhibition of Cyclooxygenase (COX) Enzymes

The anti-inflammatory properties of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[12] this compound derivatives have emerged as promising COX inhibitors.[16][17]

Thiazole derivatives can act as inhibitors of both COX-1 and COX-2.[12][18] Some derivatives have shown selectivity towards COX-2, which is advantageous as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[17] The mechanism of inhibition often involves the binding of the derivative to the active site of the COX enzyme, preventing the binding of the natural substrate, arachidonic acid.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 2b0.2390.1911.25[16]
Compound 2a-0.958>2.766[16]
Celecoxib-0.00223.8[16]

This protocol describes a common method for evaluating the inhibitory activity of compounds against COX-1 and COX-2.[19]

  • Reagent Preparation:

    • Prepare working solutions of human recombinant COX-1 and COX-2 enzymes, a fluorometric probe, and the substrate (arachidonic acid) in the appropriate assay buffer.

    • Prepare serial dilutions of the this compound derivatives and a known COX inhibitor (e.g., celecoxib for COX-2) in DMSO.

  • Assay Procedure:

    • In a 96-well black plate, add the test compounds at various concentrations. Include positive controls (known inhibitor) and vehicle controls (DMSO).

    • Add the COX-1 or COX-2 enzyme to the wells and incubate for approximately 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the rate of the reaction from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

IV. Combating Infectious Diseases: Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. This compound derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[20][21][22]

The antimicrobial mechanism of thiazole derivatives is thought to involve the disruption of the microbial cell membrane due to the lipophilic nature of the thiazole ring.[23] Another proposed mechanism is the inhibition of essential bacterial enzymes, such as MurB, which is involved in peptidoglycan biosynthesis.[24]

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21]

  • Preparation of Inoculum:

    • Grow the microbial strain (bacterial or fungal) in a suitable broth medium to a standardized cell density (e.g., 0.5 McFarland standard).

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, prepare serial two-fold dilutions of the this compound derivatives in the appropriate broth medium.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (microbe in broth without compound) and a negative control (broth only).

    • Incubate the plates at the optimal temperature and duration for the specific microbe.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microbe.

V. Addressing Metabolic Disorders

This compound derivatives have also shown potential in the management of metabolic disorders such as gout and diabetes.

A. Xanthine Oxidase Inhibition: A Target for Gout

Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Overproduction of uric acid can lead to hyperuricemia and gout.

Thiazole-based derivatives have been developed as potent inhibitors of xanthine oxidase.[25][26] Kinetic studies have shown that some of these compounds act as mixed-type inhibitors, suggesting they can bind to both the free enzyme and the enzyme-substrate complex.[1]

This assay measures the inhibition of XO by monitoring the formation of uric acid from xanthine.

  • Reaction Mixture:

    • Prepare a reaction mixture containing phosphate buffer, xanthine (substrate), and the test this compound derivative at various concentrations.

  • Enzyme Addition:

    • Initiate the reaction by adding xanthine oxidase to the mixture.

  • Spectrophotometric Measurement:

    • Monitor the increase in absorbance at 295 nm (the wavelength at which uric acid absorbs) over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of uric acid formation and determine the percentage of inhibition for each compound concentration to calculate the IC50 value.

B. Modulating Insulin Sensitivity: A Potential Approach for Diabetes

Several thiazole derivatives, particularly those belonging to the thiazolidinedione class, are known to improve insulin sensitivity and are used in the treatment of type 2 diabetes.[27] The broader class of this compound derivatives is also being explored for its potential antidiabetic effects.[8]

The primary mechanism of action for thiazolidinediones is the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism.[2][28] Other potential mechanisms for thiazole derivatives include the inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[29]

VI. Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The diverse range of biological targets that can be potently and, in some cases, selectively modulated by these derivatives highlights their immense potential in drug development. The information and protocols provided in this guide are intended to facilitate further research into this promising class of compounds. Future efforts should focus on optimizing the potency and selectivity of these derivatives for their respective targets, as well as on conducting in-depth preclinical and clinical studies to translate these promising findings into tangible therapeutic benefits for patients.

References

The Thiazole-5-Carboxylate Core: A Technical Guide to Reactivity and Stability for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Understated Importance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, earning the moniker of "privileged structures." The thiazole ring is a prominent member of this class, embedded in a wide array of natural products and synthetic drugs, from Vitamin B1 to anticancer agents. This guide, however, delves deeper into a specific and highly versatile derivative: the thiazole-5-carboxylate. This scaffold is a cornerstone in the synthesis of numerous pharmaceuticals, including kinase inhibitors and antimicrobial agents.[1][2] Understanding the nuances of its reactivity and stability is not merely an academic exercise; it is a critical prerequisite for efficient drug design, process development, and formulation.

This document eschews a conventional, rigid structure. Instead, it is designed to provide a fluid yet comprehensive exploration of the thiazole-5-carboxylate core. We will navigate from the fundamental electronic properties that govern its behavior to the practicalities of its chemical transformations and its resilience under various stressors. Every piece of information is presented with the aim of not just describing what happens, but why it happens, empowering the researcher to make informed, predictive decisions in their work.

I. The Electronic Landscape: Understanding the Heart of Reactivity

The reactivity of the thiazole-5-carboxylate ring is a direct consequence of its electronic architecture. The thiazole ring itself is an aromatic heterocycle containing both an electron-donating sulfur atom and an electron-withdrawing imine nitrogen.[3] This creates a nuanced distribution of electron density. Theoretical calculations and experimental observations indicate that the C2 position is the most electron-deficient, making it susceptible to nucleophilic attack, while the C5 position is comparatively electron-rich, rendering it the primary site for electrophilic substitution in the unsubstituted thiazole.[4][5]

The introduction of an electron-withdrawing carboxylate group at the C5 position significantly alters this landscape. The ester functionality further depletes electron density from the ring, particularly at the C5 and, to a lesser extent, the C4 positions. This deactivation generally makes electrophilic aromatic substitution on the ring more challenging compared to unsubstituted thiazole. Conversely, the electron-withdrawing nature of the C5-carboxylate can influence the acidity of the C2 proton and the susceptibility of the ring to certain nucleophilic attacks.

Computational studies, such as those using Density Functional Theory (DFT), have provided valuable insights into the conformational preferences and electronic properties of thiazole-5-carboxylic acid. These studies reveal that the orientation of the carboxylic acid group relative to the thiazole ring can influence the molecule's stability and electronic distribution.[6][7] The most stable conformers often feature planarity between the ring and the carboxylate group, maximizing conjugation.

II. Chemical Reactivity: A Tour of Synthetic Transformations

The thiazole-5-carboxylate scaffold offers multiple handles for chemical modification, allowing for the synthesis of diverse compound libraries. These transformations can be broadly categorized into reactions involving the carboxylate group and reactions on the thiazole ring itself.

A. Reactions at the Carboxylate Moiety

The ester group at the C5 position is a versatile functional handle for elaboration.

The hydrolysis of the thiazole-5-carboxylate ester to the corresponding carboxylic acid is a fundamental transformation, often the first step in preparing amides or other derivatives. This reaction is typically carried out under basic conditions.

Field-Proven Protocol: Saponification of Ethyl Thiazole-5-carboxylate

  • Rationale: The use of a hydroxide source, such as sodium hydroxide, in a mixed aqueous-alcoholic solvent system ensures both the solubility of the ester and the availability of the nucleophilic hydroxide ion. The reaction is driven to completion by the irreversible deprotonation of the initially formed carboxylic acid. A final acidic workup is necessary to protonate the carboxylate salt and isolate the free carboxylic acid.

  • Step-by-Step Methodology:

    • Dissolve the ethyl thiazole-5-carboxylate in a mixture of methanol and a 1 M aqueous solution of sodium hydroxide.

    • Stir the resulting mixture at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, acidify the reaction mixture with 1 M hydrochloric acid until the pH is acidic.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the thiazole-5-carboxylic acid.[8]

The coupling of thiazole-5-carboxylic acid with amines is a cornerstone of drug discovery programs utilizing this scaffold. The choice of coupling agents is critical, especially when dealing with electron-deficient or sterically hindered amines.

Expert-Recommended Protocol: EDC/HOBt Mediated Amide Coupling

  • Causality in Reagent Selection: Standard amide coupling reagents can sometimes be sluggish with the relatively unreactive thiazole-5-carboxylic acid. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activating agent like 1-Hydroxybenzotriazole (HOBt) and a base such as N,N-Diisopropylethylamine (DIPEA) provides a robust system for efficient amide bond formation. HOBt acts as a nucleophilic catalyst, forming an activated ester that is more susceptible to aminolysis and minimizes side reactions.[9]

  • Detailed Experimental Workflow:

    • To a solution of thiazole-5-carboxylic acid in an aprotic solvent like acetonitrile, add the desired amine (1 equivalent).

    • Add N,N-Diisopropylethylamine (DIPEA) to the mixture.

    • In a separate vessel, prepare a solution of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1 equivalent) and a catalytic amount of 1-Hydroxybenzotriazole (HOBt, 0.1 equivalents) in the same solvent.

    • Add the EDC/HOBt solution to the reaction mixture containing the acid and amine.

    • Stir the reaction at room temperature overnight.

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

    • Wash the organic layer sequentially with a mild acid, a mild base, and brine.

    • Dry the organic layer, concentrate, and purify the resulting amide by column chromatography.[9]

Diagram of Amide Coupling Workflow

AmideCoupling cluster_reactants Reactant Preparation cluster_activation Activator Solution Acid Thiazole-5-carboxylic Acid Reaction Reaction Vessel (Acetonitrile, RT, 18h) Acid->Reaction Amine Amine Amine->Reaction Base DIPEA Base->Reaction EDC EDC EDC->Reaction HOBt HOBt (catalytic) HOBt->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Amide Purification->Product

Caption: Workflow for EDC/HOBt mediated amide coupling.

Heating thiazole-5-carboxylic acids can lead to decarboxylation, yielding the corresponding thiazole. The ease of this reaction is influenced by the substituents on the thiazole ring. Kinetic studies have shown that the mechanism of decarboxylation can vary with the proton activity of the medium, proceeding through either a unimolecular or bimolecular pathway.[4] For some heterocyclic carboxylic acids, decarboxylation is facilitated in aprotic polar solvents at elevated temperatures.

B. Reactions on the Thiazole Ring

While the C5-carboxylate group is deactivating, reactions on the thiazole ring are still possible, though they may require more forcing conditions than for activated thiazoles.

In unsubstituted thiazole, electrophilic attack preferentially occurs at the C5 position.[4] With the C5 position blocked and deactivated by the carboxylate group, electrophilic substitution on the thiazole-5-carboxylate ring is less favorable. If forced, substitution may occur at the C4 position, though this is highly dependent on the reaction conditions and any other substituents present. For instance, direct nitration of some substituted thiazoles has been achieved using nitric acid in trifluoroacetic anhydride.[10][11] However, nitration of the parent thiazole can be hazardous and may require specific conditions to avoid runaway reactions.[12]

Direct halogenation of the thiazole-5-carboxylate ring can be challenging. However, an alternative approach involves a decarboxylative bromination. This method allows for the introduction of a bromine atom at the C5 position, which can then serve as a handle for subsequent cross-coupling reactions.[13]

The C2 position of the thiazole ring is the most electron-deficient and therefore the most susceptible to nucleophilic attack.[4] This reactivity is enhanced by the presence of a good leaving group at this position. While the C5-carboxylate does not directly activate the C2 position for nucleophilic attack, it does not significantly hinder it either.

The thiazole ring is generally stable to catalytic hydrogenation with platinum and to metal reductions in acidic media.[4] However, harsh reducing agents like Raney Nickel can lead to desulfurization and subsequent degradation of the ring.[4]

III. Stability Profile: A Critical Parameter for Drug Development

The stability of the thiazole-5-carboxylate core is a crucial consideration in drug development, influencing everything from storage conditions to metabolic fate.

A. pH and Thermal Stability

Thiazole derivatives generally exhibit good thermal stability.[14] The ester linkage in thiazole-5-carboxylates is susceptible to hydrolysis under both acidic and basic conditions, with the rate of hydrolysis being pH-dependent. The thiazole ring itself is relatively stable across a range of pH values, though extreme pH and high temperatures can lead to degradation. The thermal degradation of thiazole-containing compounds, particularly in the context of food chemistry, can lead to the formation of various volatile products.[13]

Table 1: General Stability of the Thiazole-5-Carboxylate Core

ConditionStability ProfilePotential Degradation Pathway
Acidic pH ModerateHydrolysis of the ester linkage.
Neutral pH HighGenerally stable at ambient temperature.
Basic pH Low to ModerateSaponification of the ester linkage.
Elevated Temperature ModeratePotential for decarboxylation of the corresponding carboxylic acid; ring degradation under harsh conditions.
Oxidative Stress ModerateOxidation of the sulfur atom is possible. Ring cleavage can occur with strong oxidants.
Reductive Stress HighStable to many reducing agents; susceptible to desulfurization with Raney Nickel.
Photostability VariableDependent on substituents; can undergo photo-oxidation.
B. Oxidative and Reductive Stability

The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of non-aromatic sulfoxides or sulfones.[15] Strong oxidizing agents, such as hydrogen peroxide, can promote the degradation of thiazole-containing compounds.[8][16] The degradation pathway often involves hydroxylation of the aromatic ring and can lead to ring cleavage.[8] As previously mentioned, the thiazole ring is generally resistant to reduction, except under forcing conditions with reagents like Raney Nickel.[4]

C. Photostability

The photostability of thiazole derivatives is highly dependent on the nature and position of their substituents. Some thiazole-containing compounds can undergo photodegradation upon exposure to light, particularly in the presence of singlet oxygen.[6] The mechanism can involve a [4+2] cycloaddition of singlet oxygen across the thiazole ring, leading to an unstable endoperoxide that rearranges to various degradation products.[6] The presence of a carboxamide substituent has been shown to increase the stability of thiazoles towards photooxidation.[17]

Diagram of a Potential Photodegradation Pathway

Photodegradation Thiazole Thiazole-5-carboxylate Derivative Cycloaddition [4+2] Cycloaddition Thiazole->Cycloaddition SingletOxygen Singlet Oxygen (¹O₂) SingletOxygen->Cycloaddition Light Light (hν) Light->SingletOxygen Excitation Endoperoxide Unstable Endoperoxide Intermediate Cycloaddition->Endoperoxide Rearrangement Rearrangement Endoperoxide->Rearrangement DegradationProducts Degradation Products Rearrangement->DegradationProducts

Caption: A possible photo-oxidation pathway for thiazoles.

IV. Conclusion: A Versatile Scaffold for Future Discovery

The thiazole-5-carboxylate core represents a robust and versatile platform for the development of novel therapeutics. Its rich chemistry, characterized by multiple sites for synthetic elaboration, allows for the creation of diverse molecular architectures. A thorough understanding of its electronic properties, reactivity patterns, and stability profile is paramount for any researcher working with this privileged scaffold. By appreciating the nuances of its behavior under various chemical and physical conditions, we can more effectively and efficiently harness its potential in the ongoing quest for new and improved medicines.

V. References

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. --INVALID-LINK--

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. --INVALID-LINK--

  • A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. ResearchGate. --INVALID-LINK--

  • Thiazole. Wikipedia. --INVALID-LINK--

  • conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. DergiPark. --INVALID-LINK--

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. --INVALID-LINK--

  • Chemistry of the thiazoles. --INVALID-LINK--

  • Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. PMC. --INVALID-LINK--

  • Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. --INVALID-LINK--

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. --INVALID-LINK--

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. --INVALID-LINK--

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PubMed Central. --INVALID-LINK--

  • Applications of Hammett Equation: Substituent and Reaction Constants. --INVALID-LINK--

  • Hammett equation. Wikipedia. --INVALID-LINK--

  • Hammett plot for reactivity of substituted benzonitriles with in situ generated tributyltin azide. ResearchGate. --INVALID-LINK--

  • 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. --INVALID-LINK--

  • Ethyl thiazole-5-carboxylate. PubChem. --INVALID-LINK--

  • Differential enzymatic degradation of thiazole pollutants by two different peroxidases - A comparative study. ResearchGate. --INVALID-LINK--

  • Direct nitration of five membered heterocycles. Semantic Scholar. --INVALID-LINK--

  • Direct nitration of five membered heterocycles. ResearchGate. --INVALID-LINK--

  • Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. OUCI. --INVALID-LINK--

  • Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. PMC. --INVALID-LINK--

  • Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. Semantic Scholar. --INVALID-LINK--

  • Ethyl 2-(3-nitrophenyl)thiazole-5-carboxylate AldrichCPR. Sigma-Aldrich. --INVALID-LINK--

  • A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. --INVALID-LINK--

  • Relativistic two-component density functional study of ethyl 2-(2-Iodobenzylidenehydrazinyl)thiazole-4-carboxylate. SciSpace. --INVALID-LINK--

  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI. --INVALID-LINK--

  • Sites of electrophilic substitution in thiazole. ResearchGate. --INVALID-LINK--

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. --INVALID-LINK--

  • Thiazole-5-carboxylic acid. Chem-Impex. --INVALID-LINK--

  • conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. Ulakbim. --INVALID-LINK--

  • Singlet Oxygen Photooxidation of Peptidic Oxazoles and Thiazoles. ACS Publications. --INVALID-LINK--

  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. --INVALID-LINK--

  • METHOD FOR PRODUCING 2-AMINO-5-NITRO-THIAZOL. Google Patents. --INVALID-LINK--

  • Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. PubMed. --INVALID-LINK--

  • Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. PubChem. --INVALID-LINK--

References

Methodological & Application

The Thiazole Moiety in Click Chemistry: A Guide to Application and Protocol Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the integration of robust, versatile, and efficient chemical strategies is paramount. Click chemistry, a concept introduced by K.B. Sharpless, has emerged as a powerful tool for rapidly and reliably joining molecular building blocks.[1] This guide provides an in-depth exploration of the use of methyl thiazole-5-carboxylate as a valuable scaffold in click chemistry applications. We will delve into the rationale behind its use, provide detailed protocols for its functionalization, and outline its subsequent application in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a recurring motif in a multitude of biologically active compounds and FDA-approved drugs.[2][3] Its prevalence stems from its ability to engage in various non-covalent interactions, its metabolic stability, and its synthetic tractability. The thiazole nucleus is found in natural products, pharmaceuticals, and agrochemicals, exhibiting a broad spectrum of activities including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] this compound, in particular, serves as a versatile and readily available starting material for the synthesis of more complex thiazole derivatives.[4]

Enabling Click Chemistry: Functionalization of the Thiazole Core

To employ this compound in click chemistry, it must first be functionalized with either an azide or an alkyne "handle." These groups are bioorthogonal, meaning they react selectively with their counterparts without interfering with biological functionalities.[6] While various positions on the thiazole ring can be functionalized, a common and effective strategy involves the introduction of an azide group at the 2-position, starting from the corresponding 2-amino-4-methylthiazole-5-carboxylate precursor.

Protocol 1: Synthesis of Methyl 2-azido-4-methylthiazole-5-carboxylate

This protocol details the conversion of the commercially available methyl 2-amino-4-methylthiazole-5-carboxylate to its corresponding azide derivative via a diazotization reaction followed by azide substitution.

Materials and Reagents:

ReagentConcentration/PuritySupplier
Methyl 2-amino-4-methylthiazole-5-carboxylate≥98%Sigma-Aldrich
Concentrated Hydrochloric Acid (HCl)37%Fisher Scientific
Sodium Nitrite (NaNO₂)≥99%Acros Organics
Sodium Azide (NaN₃)≥99.5%MilliporeSigma
Diethyl EtherAnhydrousVWR Chemicals
Deionized Water--
Ice--

Step-by-Step Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) in concentrated hydrochloric acid (approx. 10 mL per gram of starting material) with stirring. Cool the mixture to 0 °C in an ice bath.

  • Diazotization: While maintaining the temperature below 5 °C, slowly add a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water dropwise. Stir the reaction mixture vigorously during the addition. Continue stirring at 0-5 °C for 30 minutes after the addition is complete.

  • Azide Addition: In a separate beaker, dissolve sodium azide (1.2 eq) in a minimal amount of cold deionized water. Slowly add this solution to the diazotized mixture, ensuring the temperature remains below 10 °C. Vigorous stirring is crucial to ensure proper mixing.

  • Reaction: Allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Extraction: Once the reaction is complete, extract the product into diethyl ether (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude methyl 2-azido-4-methylthiazole-5-carboxylate.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Expected Outcome: Methyl 2-azido-4-methylthiazole-5-carboxylate is typically obtained as a solid. The presence of the azide group can be confirmed by IR spectroscopy (a characteristic sharp peak around 2100-2150 cm⁻¹).

Causality Behind Experimental Choices:

  • Low Temperature: The diazotization reaction is exothermic and the resulting diazonium salt is unstable at higher temperatures. Maintaining a low temperature is critical to prevent its decomposition.

  • Vigorous Stirring: Ensures efficient mixing of the reactants, which is particularly important during the addition of the sodium nitrite and sodium azide solutions.

  • Use of Concentrated Acid: The amino group needs to be protonated to form the corresponding amine salt, which then reacts with nitrous acid (formed in situ from sodium nitrite and HCl) to generate the diazonium salt.

Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of click chemistry, providing a highly efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[7][8] The newly synthesized methyl 2-azido-4-methylthiazole-5-carboxylate can now be readily coupled with a terminal alkyne.

Protocol 2: CuAAC Reaction with an Alkyne Partner

This protocol describes a general procedure for the copper-catalyzed click reaction between methyl 2-azido-4-methylthiazole-5-carboxylate and a generic terminal alkyne.

Materials and Reagents:

ReagentConcentration/PuritySupplier
Methyl 2-azido-4-methylthiazole-5-carboxylateAs synthesized-
Terminal Alkyne (e.g., Phenylacetylene)≥98%Sigma-Aldrich
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)≥98%Fisher Scientific
Sodium Ascorbate≥99%Acros Organics
tert-ButanolAnhydrousVWR Chemicals
Deionized Water--

Step-by-Step Procedure:

  • Reactant Dissolution: In a vial, dissolve methyl 2-azido-4-methylthiazole-5-carboxylate (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and deionized water.

  • Catalyst Preparation: In a separate small vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.05 eq) in deionized water. In another vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in deionized water.

  • Reaction Initiation: Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The solution should turn a pale yellow/green color.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Solvent Removal and Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Self-Validation: The formation of the triazole product can be confirmed by ¹H NMR spectroscopy (disappearance of the alkyne proton and appearance of a new triazole proton signal) and mass spectrometry (observation of the expected molecular ion peak).

Application in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of copper is a concern, such as in biological systems, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a powerful copper-free alternative.[9] This reaction utilizes a strained cyclooctyne that reacts rapidly with an azide without the need for a metal catalyst.[10]

Protocol 3: SPAAC Reaction with a Cyclooctyne Partner

This protocol outlines a general procedure for the SPAAC reaction between methyl 2-azido-4-methylthiazole-5-carboxylate and a cyclooctyne derivative (e.g., dibenzocyclooctyne, DIBO).

Materials and Reagents:

ReagentConcentration/PuritySupplier
Methyl 2-azido-4-methylthiazole-5-carboxylateAs synthesized-
Dibenzocyclooctyne (DIBO) derivative≥95%Click Chemistry Tools
Acetonitrile or Dimethylformamide (DMF)AnhydrousVWR Chemicals

Step-by-Step Procedure:

  • Reactant Dissolution: Dissolve methyl 2-azido-4-methylthiazole-5-carboxylate (1.0 eq) and the DIBO derivative (1.0-1.2 eq) in a suitable solvent such as acetonitrile or DMF.

  • Reaction: Stir the reaction mixture at room temperature. SPAAC reactions are often very fast and can be complete within minutes to a few hours. Monitor the reaction by TLC or LC-MS.

  • Solvent Removal and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams are provided in DOT language.

Functionalization_Workflow cluster_start Starting Material cluster_reaction Diazotization & Azidation cluster_product Functionalized Product 2-Amino-Thiazole Methyl 2-amino-4- methylthiazole-5-carboxylate Diazotization 1. HCl, NaNO2 0-5 °C 2-Amino-Thiazole->Diazotization Azidation 2. NaN3 Diazotization->Azidation Azido-Thiazole Methyl 2-azido-4- methylthiazole-5-carboxylate Azidation->Azido-Thiazole

Caption: Workflow for the synthesis of the azide-functionalized thiazole.

Caption: General workflow for the CuAAC reaction.

Caption: General workflow for the SPAAC reaction.

Conclusion

This compound serves as an excellent starting point for the development of novel molecular entities through the power of click chemistry. By first introducing an azide handle, this versatile building block can be readily incorporated into complex architectures using either copper-catalyzed or strain-promoted cycloaddition reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the vast potential of the thiazole scaffold in drug discovery, chemical biology, and materials science. The inherent modularity and efficiency of click chemistry, coupled with the privileged nature of the thiazole ring, offer a powerful strategy for the rapid generation of diverse and potentially bioactive molecules.

References

Application Notes and Protocols: Screening Libraries of Thiazole-5-Carboxylate Derivatives for Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their wide range of pharmacological activities.[1][2][3][4] The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key structural motif in numerous natural and synthetic bioactive molecules.[1][3][4] Among these, thiazole-5-carboxylate derivatives have emerged as a promising scaffold for the development of novel therapeutic agents. These compounds have demonstrated a diverse array of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][5] This document provides a comprehensive guide to the design and execution of screening campaigns to identify and characterize the biological activities of thiazole-5-carboxylate derivative libraries.

The inherent versatility of the thiazole-5-carboxylate core allows for extensive chemical modification, enabling the creation of large and diverse compound libraries.[5][6][7] High-throughput screening (HTS) is an essential technology in drug discovery that facilitates the rapid evaluation of these extensive libraries to identify initial "hits" with desired biological activity.[8][9][10][11] This guide will detail the critical steps involved, from library design and preparation to primary screening, hit confirmation, and initial mechanism of action studies.

PART 1: Library Design and Preparation

The success of any screening campaign is fundamentally dependent on the quality and diversity of the compound library.[12][13] For thiazole-5-carboxylate derivatives, careful consideration of substitution patterns around the core scaffold is crucial for exploring a broad chemical space and increasing the probability of identifying active compounds.

Rationale for Library Design

A well-designed library should encompass a wide range of physicochemical properties. Key principles include:

  • Chemical Diversity: Incorporate a variety of functional groups and ring systems at key positions of the thiazole-5-carboxylate scaffold to maximize the exploration of chemical space.[12]

  • Scaffold Hopping and Analogue Generation: While maintaining the core, introduce diverse scaffolds at substitution points to discover novel binding modes. Synthesize focused sets of analogs around initial hits to rapidly establish structure-activity relationships (SAR).

  • "Drug-likeness": Employ computational tools to predict absorption, distribution, metabolism, and excretion (ADME) properties, filtering out compounds with potential liabilities early in the process.[14]

Synthetic Strategies

Several synthetic routes can be employed for the preparation of thiazole-5-carboxylate libraries. The choice of method will depend on the desired scale, diversity, and available starting materials. A common and efficient method is the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thiourea derivative.[7]

Protocol 1: General Solid-Phase Synthesis of a 2-Amino-5-Carboxamide Thiazole Library

This protocol is adapted from solid-phase synthesis techniques which are highly amenable to library generation.[6]

  • Resin Preparation: Start with a suitable resin, for example, a 4-formyl-3-methoxy phenoxy resin.

  • Reductive Amination: Couple a diverse set of primary amines to the resin-bound aldehyde.

  • Thiourea Formation: React the secondary amine on the resin with a thiocyanate source to form the corresponding thiourea.

  • Cyclization: Treat the thiourea intermediate with an α-bromoketone. This key dehydrative cyclization step forms the 2-amino-thiazole-5-carboxylate core on the solid support.[6]

  • Amide Coupling: Couple a diverse set of amines to the carboxylate group on the thiazole ring.

  • Cleavage: Cleave the final compounds from the resin using a suitable cleavage cocktail (e.g., trifluoroacetic acid in dichloromethane).

  • Purification and Quality Control: Purify the individual compounds and verify their identity and purity using techniques like HPLC and mass spectrometry.

PART 2: High-Throughput Screening (HTS) Campaign

An HTS campaign is a multi-step process designed to efficiently identify promising lead compounds from a large library.[8]

Assay Development and Validation

The development of a robust and reliable assay is paramount for a successful HTS campaign.[][16][17]

Key Considerations for Assay Development: []

  • Biological Relevance: The assay should accurately reflect the biological process of interest.

  • Robustness and Reproducibility: The assay must be able to withstand minor variations in experimental conditions and produce consistent results.

  • Feasibility for Automation: The assay should be adaptable to automated liquid handling and plate reading systems.

  • Cost-Effectiveness: The cost per well should be minimized to allow for the screening of large libraries.

Statistical Validation: Before initiating the full screen, the assay must be validated using statistical metrics such as the Z-factor (Z') and the signal-to-background ratio.[8] A Z' value between 0.5 and 1.0 is considered excellent for HTS.[8]

Primary Screening

The primary screen involves testing the entire compound library at a single concentration to identify initial "hits."[8]

Workflow for a Primary HTS Campaign:

HTS_Workflow cluster_prep Library Preparation cluster_screen Primary Screen cluster_analysis Data Analysis cluster_confirmation Hit Confirmation Compound_Library Thiazole-5-carboxylate Library Plate_Compounds Plate Compounds in 384-well format Compound_Library->Plate_Compounds Add_Reagents Add Cells/Target and Assay Reagents Incubate Incubate Add_Reagents->Incubate Read_Plates Read Plates (e.g., Absorbance, Fluorescence) Incubate->Read_Plates Raw_Data Raw Data Acquisition Normalization Data Normalization (e.g., to Controls) Raw_Data->Normalization Hit_Selection Hit Selection (e.g., >3 SD from mean) Normalization->Hit_Selection Cherry_Pick Cherry-Pick Hits Dose_Response Dose-Response (IC50/EC50) Cherry_Pick->Dose_Response

Caption: High-Throughput Screening Workflow.

Data Analysis and Hit Selection

HTS data analysis involves several steps to ensure the identification of true hits while minimizing false positives.[18][19][20]

Data Normalization: Raw data from each plate is normalized to the on-plate controls (positive and negative) to account for plate-to-plate variability.[19]

Hit Selection Criteria: A common method for hit selection is to identify compounds that produce a signal that is a certain number of standard deviations (e.g., >3) away from the mean of the negative controls.

PART 3: Biological Activity Screening Protocols

Thiazole-5-carboxylate derivatives have shown potential in several therapeutic areas. Below are detailed protocols for primary screening assays in key areas.

Anticancer Activity Screening

Many thiazole derivatives exhibit anticancer properties by inducing apoptosis or inhibiting key signaling pathways.[21]

Protocol 2: Cell Viability Assay (MTS-based)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[22][23]

  • Cell Seeding: Seed cancer cell lines (e.g., A-549, HCT-8) in 384-well plates at an optimized density and allow them to adhere overnight.[5]

  • Compound Treatment: Add the thiazole-5-carboxylate derivatives from the library plates to the cell plates at a final concentration of 10 µM. Include positive (e.g., paclitaxel) and negative (DMSO vehicle) controls.[22][23]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add MTS reagent [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] to each well.[22][23]

  • Incubation and Reading: Incubate for 1-4 hours and then measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated controls.

Table 1: Example Data from a Primary Anticancer Screen

Compound IDConcentration (µM)% Cell Viability (A-549)Hit (Yes/No)
T5C-0011095.2No
T5C-0021015.8Yes
T5C-0031088.1No
...10......
Paclitaxel110.5Yes
DMSO0.1%100.0No
Antimicrobial Activity Screening

Thiazole derivatives have also been identified as having potential antibacterial and antifungal activities.[2][3]

Protocol 3: Broth Microdilution Assay for Antibacterial Activity

This assay determines the minimum inhibitory concentration (MIC) of a compound.

  • Bacterial Culture: Grow a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) to the mid-logarithmic phase in a suitable broth medium.

  • Compound Plating: Serially dilute the library compounds in the broth medium in a 96-well plate.

  • Inoculation: Add the bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Anti-inflammatory Activity Screening

The anti-inflammatory potential of thiazole derivatives can be assessed by their ability to inhibit key inflammatory mediators.[24][25]

Protocol 4: Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of compounds to suppress the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Seeding: Seed a macrophage cell line (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Treat the cells with the library compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant and mix it with Griess reagent.

  • Reading and Analysis: Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.

PART 4: Hit Confirmation and Secondary Assays

Hits identified from the primary screen require further validation to confirm their activity and eliminate false positives.

Dose-Response Analysis

Confirmed hits should be tested over a range of concentrations to determine their potency (IC50 or EC50 values).[18] This involves a serial dilution of the compound and re-testing in the primary assay.

Orthogonal and Counter-Screens
  • Orthogonal Assays: Employ a different assay that measures the same biological endpoint through a different mechanism to confirm the activity of the hits. For example, an ATP-based cell viability assay (e.g., CellTiter-Glo) can be used to confirm hits from an MTS assay.[22][23]

  • Counter-Screens: These are designed to identify compounds that interfere with the assay technology itself (e.g., autofluorescence) or have non-specific activity.

Initial Mechanism of Action (MoA) Studies

Once hits are confirmed, initial studies can be performed to elucidate their mechanism of action.

Hypothetical Signaling Pathway for an Anticancer Hit:

MoA_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Thiazole_Hit Thiazole-5-carboxylate Hit (T5C-002) Thiazole_Hit->MEK

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

For a hit from the anticancer screen, one could investigate its effect on specific signaling pathways known to be dysregulated in cancer, such as the MAPK/ERK pathway.[11][21] This could involve Western blotting to assess the phosphorylation status of key proteins like ERK.

Target Deconvolution: For hits from phenotypic screens, identifying the specific molecular target is a critical next step.[26] This can be achieved through various techniques, including affinity chromatography, proteomics, and computational modeling.

Conclusion

The screening of thiazole-5-carboxylate derivative libraries represents a promising avenue for the discovery of novel therapeutic agents. A systematic and well-designed screening campaign, incorporating robust assay development, multi-tiered screening, and thorough hit validation, is essential for success. The protocols and strategies outlined in this document provide a comprehensive framework for researchers to effectively explore the biological potential of this versatile chemical scaffold.

References

Application Note: A Comprehensive Protocol for the Synthesis of Thiazole-5-Carboxamides via Amide Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically significant drugs. The synthesis of amides from thiazole carboxylic acids is a cornerstone reaction in the development of novel therapeutics. This application note provides a detailed, field-proven guide for the robust synthesis of amides starting from methyl thiazole-5-carboxylate. We will address the critical two-stage process: the initial saponification of the ester to the free carboxylic acid, followed by the amide coupling itself. This guide emphasizes the rationale behind procedural choices, offering insights into reagent selection, reaction mechanisms, and troubleshooting to ensure reproducible and high-yielding results for researchers in drug discovery and chemical development.

Part 1: Strategic Overview of the Synthesis

The direct coupling of an ester with an amine to form an amide is generally not feasible under standard conditions. Therefore, a two-step sequence is required. First, the methyl ester of the starting material must be hydrolyzed to the corresponding carboxylic acid. This activated intermediate can then be coupled with a desired amine using a suitable coupling agent.

G A This compound (Starting Material) B Step 1: Saponification (Base-mediated Hydrolysis) A->B NaOH or LiOH MeOH/H₂O C Thiazole-5-carboxylic Acid (Key Intermediate) B->C D Step 2: Amide Coupling (e.g., HATU, DIPEA) C->D + Amine E Target Thiazole-5-carboxamide (Final Product) D->E

Caption: High-level overview of the two-step synthetic sequence.

Part 2: Protocol for Saponification of this compound

A. Background and Rationale Saponification is the base-mediated hydrolysis of an ester to a carboxylate salt.[1] The reaction is driven by the formation of a stable carboxylate anion. A subsequent acidic workup is essential to protonate the carboxylate, yielding the neutral carboxylic acid required for the next step. Common bases include sodium hydroxide (NaOH) and lithium hydroxide (LiOH). A co-solvent system, typically an alcohol like methanol (MeOH) and water, is used to ensure the solubility of both the organic ester and the inorganic base.[1]

B. Detailed Experimental Protocol

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add methanol and water (e.g., a 3:1 to 4:1 mixture) to dissolve the ester. A typical concentration is 0.2-0.5 M.

    • Add a solution of sodium hydroxide (1.5 to 2.0 eq) or lithium hydroxide (1.5 to 2.0 eq) in water.

  • Reaction Execution:

    • Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material ester spot. Reaction times can vary but are often complete within 2-6 hours.

  • Workup and Isolation:

    • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water and transfer it to a separatory funnel.

    • Wash the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) to remove any unreacted starting material or non-polar impurities. Discard the organic layer.

    • Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 using 1N or 2N hydrochloric acid (HCl). The carboxylic acid product should precipitate as a solid.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold water.

    • Dry the solid under high vacuum to afford thiazole-5-carboxylic acid. The product is typically of sufficient purity to be used in the next step without further purification.

Part 3: Protocol for Amide Coupling

A. Selecting the Right Coupling Reagent: A Comparative Analysis

The choice of coupling reagent is critical for achieving high yields and purity, especially when dealing with heteroaromatic systems or challenging substrates.[2]

Coupling Reagent SystemProsConsBest For
EDC / HOBt Economical, water-soluble urea byproduct is easily removed.[3]Can be less effective for sterically hindered or electron-deficient substrates.[2] Racemization can be a concern with chiral substrates.[3]Routine couplings, large-scale synthesis where cost is a factor.
HATU / DIPEA Highly efficient, rapid reaction times, low rates of epimerization.[4][5] Effective for difficult couplings.[2]More expensive, can cause guanidinylation of the amine if not pre-activated with the acid.[5]Challenging substrates, sterically hindered amines or acids, peptide synthesis.

For this application note, we will detail the protocol using HATU , as it is renowned for its high efficiency and reliability with a broad range of substrates.[4][5]

B. The Mechanism of HATU-Mediated Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is an aminium-based coupling reagent.[4] The coupling proceeds in two distinct stages:

  • Activation: The deprotonated carboxylic acid (formed by a non-nucleophilic base like DIPEA) attacks HATU to form a highly reactive OAt-active ester intermediate. This step liberates tetramethylurea as a byproduct.[5][6]

  • Nucleophilic Attack: The amine then attacks the carbonyl carbon of the activated ester, forming the desired amide bond and releasing 1-hydroxy-7-azabenzotriazole (HOAt).[5]

Caption: Simplified mechanism of HATU-mediated amide bond formation.

C. Detailed Experimental Protocol (HATU)

  • Materials and Reagents:

    • Thiazole-5-carboxylic acid (1.0 eq)

    • Amine (primary or secondary, 1.0-1.2 eq)

    • HATU (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction Setup (Pre-activation):

    • Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (Nitrogen or Argon).

    • To a round-bottom flask, add thiazole-5-carboxylic acid (1.0 eq).

    • Add anhydrous DMF to dissolve the acid (target concentration 0.1-0.5 M).

    • Add DIPEA (2.0-3.0 eq) to the solution and stir for 2-3 minutes.

    • Add HATU (1.1 eq) in one portion.

    • Stir the mixture at room temperature for 10-15 minutes. This "pre-activation" step is vital to form the active ester and minimize side reactions.[5]

  • Reaction Execution:

    • Add the amine (1.0-1.2 eq) to the pre-activated mixture, either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.

    • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 1-4 hours but may be stirred overnight for less reactive substrates.[5]

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with a larger volume of ethyl acetate (EtOAc).

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • Saturated aqueous ammonium chloride (NH₄Cl) or 1N HCl (to remove DIPEA).

      • Saturated aqueous sodium bicarbonate (NaHCO₃) (to remove unreacted acid and HOAt).

      • Brine (saturated aqueous NaCl).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel to yield the pure amide.[5][7]

Part 4: Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive coupling reagent (hydrolyzed).Use fresh, high-quality HATU from a reliable supplier. Ensure anhydrous conditions.
Insufficient base or non-optimal base.Ensure the correct stoichiometry of a non-nucleophilic base like DIPEA is used.[5]
Sterically hindered or electron-poor amine/acid.Increase reaction time or gently heat the reaction (e.g., to 40-50 °C).[5] Consider an alternative coupling agent designed for hindered substrates.[2]
Guanidinium Byproduct Formation Amine reacted directly with HATU.Strictly follow the pre-activation protocol: add the amine after the acid, base, and HATU have been stirred together.[5]
Difficulty Removing Byproducts Tetramethylurea (from HATU) or EDC-urea is co-eluting with the product.The prescribed aqueous workup should remove most byproducts.[8] If issues persist, consider trituration or recrystallization of the final product. For DMF removal, washing with 5% LiCl solution can be effective.[8]

References

Application Notes and Protocols: A High-Yield, One-Pot Synthesis of 2-Substituted-4-Methylthiazole-5-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a privileged scaffold in drug design.[1] Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] Notably, several FDA-approved drugs, such as the anticancer agent Dasatinib and the anti-inflammatory Meloxicam, feature a thiazole core, underscoring its therapeutic significance.[1][5] The 2-substituted-4-methylthiazole-5-carboxylate framework, in particular, serves as a crucial building block for more complex and potent pharmaceutical agents.[3]

The Synthetic Challenge and the One-Pot Solution

Traditionally, the synthesis of these vital thiazole derivatives has relied on the classic Hantzsch thiazole synthesis, a two-step process involving the reaction of an α-haloketone with a thioamide.[4][6][7] While effective, this conventional approach is often hampered by the need to isolate the unstable α-haloketone intermediate, leading to tedious workups and low overall yields.[3] To overcome these limitations, a more efficient and streamlined one-pot synthesis has been developed. This application note provides a detailed protocol for a practical and high-yield one-pot synthesis of 2-substituted-4-methylthiazole-5-carboxylates from readily available starting materials.[3][8][9] This method simplifies the operational procedure, enhances yield, and aligns with the principles of green chemistry by reducing waste and improving atom economy.[10][11]

Generalized One-Pot Synthetic Protocol

This protocol outlines a general and robust one-pot procedure for the synthesis of a variety of 2-substituted-4-methylthiazole-5-carboxylates. The reaction proceeds via an in-situ bromination of a β-ketoester followed by cyclization with a substituted thiourea.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_bromination In-situ Bromination cluster_cyclization Cyclization cluster_workup Work-up and Isolation A Charge reactor with ethyl acetoacetate, water, and THF B Cool mixture to 0°C A->B C Slowly add N-bromosuccinimide (NBS) B->C D Stir at room temperature for 2 hours C->D E Monitor reaction by TLC D->E F Add substituted thiourea E->F G Heat to 80°C for 2 hours F->G H Cool to room temperature G->H I Filter the precipitate H->I J Wash with water I->J K Dry under vacuum J->K

Caption: Workflow for the one-pot synthesis.

Detailed Step-by-Step Protocol

Materials:

  • Ethyl acetoacetate (1.0 equiv)

  • N-bromosuccinimide (NBS) (1.2 equiv)

  • Substituted thiourea (1.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Heating mantle with temperature control

  • Thin-layer chromatography (TLC) plate (silica gel)

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine ethyl acetoacetate (1.0 equiv), water, and tetrahydrofuran (THF) in a 2.5:1 ratio of water to THF.[3][9]

  • Cooling: Place the flask in an ice bath and cool the mixture to below 0°C with continuous stirring.[3]

  • In-situ Bromination: Slowly add N-bromosuccinimide (NBS) (1.2 equiv) to the cooled reaction mixture in portions.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate by thin-layer chromatography (TLC) using a petroleum ether-ethyl acetate (2:1) mobile phase.[3]

  • Cyclization: Once the starting material is consumed, add the desired substituted thiourea (1.0 equiv) to the reaction mixture.

  • Heating: Heat the reaction mixture to 80°C and maintain this temperature for 2 hours.[3]

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with water to remove any remaining impurities.

  • Drying: Dry the purified product under vacuum to obtain the final 2-substituted-4-methylthiazole-5-carboxylate.

Reaction Data and Yields

The one-pot synthesis method consistently provides good to excellent yields for a variety of substituted thioureas.

EntryR-Group on ThioureaReaction Time (h)Yield (%)Melting Point (°C)
1H272178-179
2Methyl275165-166
3Ethyl278135-136
4Phenyl2.582188-189
54-Chlorophenyl2.585210-211

Table adapted from Meng et al. (2014).[3]

Underlying Mechanism: A Modern Take on Hantzsch Synthesis

The one-pot synthesis proceeds through a modified Hantzsch thiazole synthesis pathway. The key innovation is the in-situ generation of the α-bromoacetoacetate intermediate, which immediately reacts with the thioamide, thus avoiding its isolation.

Mechanism Diagram

G EAA Ethyl Acetoacetate step1 Bromination EAA->step1 NBS NBS NBS->step1 Thiourea Substituted Thiourea step2 Nucleophilic Attack (SN2) Thiourea->step2 BromoEAA Ethyl 2-bromo-3-oxobutanoate (in-situ) BromoEAA->step2 Thioadduct Thioether Adduct step3 Intramolecular Condensation Thioadduct->step3 CyclizedInt Cyclized Intermediate step4 Dehydration CyclizedInt->step4 Product 2-Substituted-4-methyl- thiazole-5-carboxylate step1->BromoEAA step2->Thioadduct step3->CyclizedInt step4->Product

Caption: Reaction mechanism of the one-pot synthesis.

Mechanistic Steps:

  • Bromination: Ethyl acetoacetate is first brominated at the α-carbon by N-bromosuccinimide (NBS) to form ethyl 2-bromo-3-oxobutanoate. This intermediate is highly reactive and is not isolated.[3]

  • Nucleophilic Attack: The sulfur atom of the substituted thiourea, acting as a potent nucleophile, attacks the α-bromo carbon in an SN2 fashion, displacing the bromide ion and forming a thioether adduct.[6][12]

  • Intramolecular Condensation: The nitrogen atom of the thioether adduct then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon.

  • Dehydration: The resulting cyclized intermediate undergoes dehydration to eliminate a molecule of water, leading to the formation of the stable aromatic thiazole ring.[6]

Best Practices and Troubleshooting

  • Temperature Control: Maintaining a low temperature (below 0°C) during the addition of NBS is crucial to prevent side reactions and ensure selective α-bromination.

  • Purity of Reagents: The use of high-purity starting materials is essential for achieving high yields and minimizing the need for extensive purification.

  • Reaction Monitoring: Careful monitoring of the reaction progress by TLC is recommended to ensure complete consumption of the starting materials before proceeding to the next step.

  • Precipitation Issues: If the product does not readily precipitate upon cooling, adding a small amount of cold water or scratching the inside of the flask can induce crystallization.

  • Alternative Halogenating Agents: While NBS is effective, other halogenating agents like trichloroisocyanuric acid (TCCA) can also be employed, offering a safer and more sustainable alternative to elemental halogens.[13]

Conclusion

The one-pot synthesis of 2-substituted-4-methylthiazole-5-carboxylates represents a significant advancement over traditional multi-step methods. By combining operational simplicity with high efficiency, this protocol provides researchers, scientists, and drug development professionals with a reliable and scalable method for accessing this important class of heterocyclic compounds. The versatility of this reaction allows for the creation of diverse libraries of thiazole derivatives, accelerating the discovery of new therapeutic agents.

References

The Strategic Role of Methyl Thiazole-5-carboxylate in the Synthesis of Dasatinib: A Detailed Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of methyl thiazole-5-carboxylate and its derivatives in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor. We will explore the synthetic pathways, offering detailed protocols and a rationale for the experimental choices, ensuring scientific integrity and practical applicability.

Introduction to Dasatinib and the Significance of the Thiazole Moiety

Dasatinib is a crucial therapeutic agent for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] Its mechanism of action involves the inhibition of multiple tyrosine kinases, with the core structure featuring a central 2-aminothiazole ring. This heterocyclic moiety is instrumental for its biological activity, making its efficient and scalable synthesis a cornerstone of Dasatinib production. This guide will focus on the synthetic routes commencing from or converging on key thiazole intermediates derived from this compound.

Synthetic Strategy Overview: The Central Role of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

A pivotal intermediate in many Dasatinib syntheses is 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. The formation of this molecule is a critical juncture in the overall synthetic pathway. Two primary strategies for its synthesis will be discussed in detail:

  • Route A: The Protecting Group Strategy starting from Methyl 2-Aminothiazole-5-carboxylate. This classic approach leverages a readily available starting material and employs a protecting group to facilitate the key amide bond formation.

  • Route B: The Convergent Synthesis via Thiazole Ring Formation. This alternative route constructs the thiazole ring from acyclic precursors, offering a different set of advantages and challenges.

Route A: The Protecting Group Strategy

This synthetic route commences with the commercially available methyl 2-aminothiazole-5-carboxylate. The direct amidation of this starting material with 2-chloro-6-methylaniline is often low-yielding due to the steric hindrance of the aniline derivative.[1] Therefore, a more robust strategy involving the protection of the 2-amino group is employed.

Route A A Methyl 2-Aminothiazole- 5-carboxylate B N-Boc-Methyl 2-Aminothiazole- 5-carboxylate A->B Boc Anhydride, DMAP C N-Boc-2-Aminothiazole- 5-carboxylic Acid B->C NaOH, MeOH/H2O D N-Boc-2-amino-N-(2-chloro-6- methylphenyl)thiazole-5-carboxamide C->D Coupling Reagent, 2-chloro-6-methylaniline E 2-Amino-N-(2-chloro-6- methylphenyl)thiazole-5-carboxamide D->E Acidic Deprotection (e.g., TFA) Route B cluster_0 Amide Formation cluster_1 Thiazole Ring Synthesis F 3-Ethoxyacryloyl chloride H (E)-N-(2-chloro-6-methylphenyl) -3-ethoxyacrylamide F->H G 2-chloro-6-methylaniline G->H I α-Bromo intermediate H->I N-Bromosuccinimide (NBS) E 2-Amino-N-(2-chloro-6- methylphenyl)thiazole-5-carboxamide I->E J Thiourea J->E Dasatinib Assembly K 2-Amino-N-(2-chloro-6- methylphenyl)thiazole-5-carboxamide M 2-(6-chloro-2-methylpyrimidin-4-ylamino)- N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide K->M L 4,6-dichloro-2-methylpyrimidine L->M Base (e.g., NaOtBu) O Dasatinib M->O N 1-(2-hydroxyethyl)piperazine N->O Nucleophilic Substitution

References

The Pivotal Role of Methyl Thiazole-5-carboxylate in Modern Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Moiety as a Privileged Scaffold in Agrochemicals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the development of contemporary agrochemicals.[1][2] Its unique electronic properties and structural rigidity allow for precise interactions with biological targets, leading to a diverse range of fungicidal, insecticidal, and herbicidal activities.[3][4] Methyl thiazole-5-carboxylate and its derivatives serve as exceptionally versatile intermediates, providing a robust scaffold for the synthesis of highly active agrochemical compounds.[5] This guide elucidates the critical applications of this compound in agrochemical synthesis, with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale behind synthetic strategies.

The thiazole-5-carboxamide functional group, in particular, has been a focal point of extensive research, leading to the discovery of potent succinate dehydrogenase inhibitors (SDHIs), a major class of fungicides that disrupt mitochondrial respiration in pathogenic fungi.[6] This guide will use the synthesis of thiazole-5-carboxamide-based fungicides as a primary exemplar of the utility of this compound derivatives.

Core Synthesis Strategy: The Hantzsch Thiazole Synthesis

A foundational method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first described in 1887.[7] This reaction typically involves the condensation of an α-haloketone with a thioamide.[1][8] This high-yielding and straightforward method is a workhorse in the industrial synthesis of thiazole-based agrochemical intermediates.[9]

Conceptual Workflow of Hantzsch Thiazole Synthesis

The reaction proceeds through a multi-step pathway involving an initial SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Hantzsch_Synthesis A α-Haloketone C S-Alkylation (SN2) A->C B Thioamide B->C D Thiazoline Intermediate C->D Formation of C-S bond E Intramolecular Cyclization D->E N attacks carbonyl C F Dehydration E->F Loss of H2O G Thiazole Product F->G Aromatization

Caption: Generalized workflow of the Hantzsch thiazole synthesis.

Application Case Study: Synthesis of Thiazole-5-Carboxamide Fungicides

A prominent application of thiazole-5-carboxylate derivatives is in the synthesis of fungicides like Thifluzamide, a potent SDHI used to control Rhizoctonia spp. diseases.[10] The core of Thifluzamide is a substituted thiazole-5-carboxamide moiety. The general synthetic route involves the preparation of a key intermediate, a substituted thiazole-5-carboxylic acid, followed by its conversion to an acid chloride and subsequent amidation.

Part 1: Synthesis of the Key Intermediate: 4-Methylthiazole-5-carboxylic Acid

This protocol outlines a common industrial method for synthesizing 4-methylthiazole-5-carboxylic acid, a crucial building block.[11]

Protocol 1: Synthesis of 4-Methylthiazole-5-carboxylic Acid

Reaction Scheme: Thioformamide + Ethyl 2-chloroacetoacetate → Ethyl 4-methylthiazole-5-carboxylate → 4-Methylthiazole-5-carboxylic acid

Materials and Reagents:

  • Phosphorus pentasulfide (P₄S₁₀)

  • Formamide

  • Ethyl 2-chloroacetoacetate

  • Ethylene glycol dimethyl ether (DME)

  • Sodium hydroxide (NaOH) solution (20%)

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Thioformamide Preparation (in situ):

    • In a 10 L glass reactor under a nitrogen atmosphere, add 1 mole of phosphorus pentasulfide and 6 kg of ethylene glycol dimethyl ether.[12]

    • Slowly add 5 moles of formamide dropwise while stirring. The reaction is exothermic; maintain the temperature below 40°C. The reaction duration is approximately 2 hours.[12]

    • Rationale: This step generates thioformamide in situ from formamide and P₄S₁₀, a common thionating agent. In situ generation avoids handling the potentially unstable thioformamide.

  • Cyclization (Hantzsch Synthesis):

    • To the freshly prepared thioformamide solution, add 5 moles of ethyl 2-chloroacetoacetate dropwise.[12]

    • Allow the reaction to proceed at room temperature for 6-8 hours.[12]

    • Rationale: This is the core Hantzsch cyclization. The thioformamide acts as the thioamide component, and ethyl 2-chloroacetoacetate is the α-haloketone. The reaction forms the ethyl ester of the target carboxylic acid.

  • Hydrolysis:

    • After the reaction is complete, cool the mixture to 10°C. A white solid, ethyl 4-methylthiazole-5-carboxylate, will precipitate. Collect this by filtration.[12]

    • Dissolve the collected solid in water and add a 20% sodium hydroxide solution to achieve a pH of 7-8 for washing, then proceed with hydrolysis by adding excess NaOH solution and heating.[12]

    • Monitor the hydrolysis by TLC until the ester starting material is consumed.

    • Rationale: The ester is hydrolyzed to the corresponding carboxylate salt under basic conditions.

  • Isolation and Purification:

    • Cool the reaction mixture and acidify with hydrochloric acid to a pH of 2-3.

    • The product, 4-methylthiazole-5-carboxylic acid, will precipitate as a solid.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Rationale: Acidification protonates the carboxylate, leading to the precipitation of the less soluble carboxylic acid.

Expected Yield: ~75%[11] Purity: >98%[11]

Part 2: Elaboration to a Thiazole-5-Carboxamide Fungicide

This part of the protocol demonstrates the conversion of the thiazole-5-carboxylic acid intermediate into a biologically active carboxamide, conceptually similar to the synthesis of fungicides like Thifluzamide.

Protocol 2: Synthesis of a Model Thiazole-5-Carboxamide

Reaction Scheme: 4-Methylthiazole-5-carboxylic acid + Thionyl Chloride → 4-Methylthiazole-5-carbonyl chloride 4-Methylthiazole-5-carbonyl chloride + Substituted Aniline → N-(substituted)-4-methylthiazole-5-carboxamide

Materials and Reagents:

  • 4-Methylthiazole-5-carboxylic acid (from Protocol 1)

  • Thionyl chloride (SOCl₂)

  • A substituted aniline (e.g., 2,6-dichloroaniline)

  • Anhydrous toluene or dichloromethane (DCM)

  • Triethylamine (Et₃N) or pyridine as a base

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 1.5 g of 4-methylthiazole-5-carboxylic acid in 10 mL of thionyl chloride.[13]

    • Reflux the mixture for 2 hours. The solid should dissolve as it converts to the acid chloride.[13]

    • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-methylthiazole-5-carbonyl chloride is often used directly in the next step.[13]

    • Rationale: Thionyl chloride is a standard reagent for converting carboxylic acids to highly reactive acyl chlorides, which are excellent electrophiles for amidation.

  • Amidation:

    • Dissolve the crude acid chloride in anhydrous toluene.

    • In a separate flask, dissolve an equimolar amount of the desired substituted aniline and a slight excess (1.1 equivalents) of a base like triethylamine in anhydrous toluene.

    • Cool the aniline solution in an ice bath and slowly add the acid chloride solution dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the starting materials.

    • Rationale: The aniline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The base (triethylamine) is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the aniline starting material and driving the reaction to completion.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the final thiazole-5-carboxamide.

Data Summary Table

Compound ClassExample AgrochemicalTarget Pest/Disease
Thiazole-5-CarboxamidesThifluzamide[10]Rhizoctonia solani[14]
Thiazole-5-CarboxamidesN-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-methylthio-4-(trifluoromethyl)thiazole-5-carboxamide[14]Rhizoctonia solani[14]
NeonicotinoidsClothianidin, Thiamethoxam[15][16]Sucking and chewing insects

Broader Applications in Agrochemicals

While fungicides are a major application, the thiazole-5-carboxylate scaffold is also a key component in other classes of agrochemicals. For instance, 2-chloro-5-chloromethylthiazole, a derivative of the core structure, is a vital intermediate in the synthesis of neonicotinoid insecticides such as clothianidin and thiamethoxam.[15][16] These insecticides are highly effective against a broad range of sucking and chewing insects.

Agrochemical_Derivatives A This compound Core B Hantzsch Synthesis & Modifications A->B F Other Derivatizations A->F C Substituted Thiazole-5-carboxylic Acids B->C D Amidation C->D E Thiazole-5-Carboxamide Fungicides (e.g., SDHIs) D->E G 2-Chloro-5-chloromethylthiazole F->G H Coupling Reactions G->H I Neonicotinoid Insecticides (e.g., Clothianidin) H->I

Caption: Synthetic pathways from a thiazole core to different classes of agrochemicals.

Conclusion and Future Outlook

This compound and its derivatives are indispensable building blocks in the synthesis of a wide array of modern agrochemicals. The robustness of the Hantzsch synthesis allows for the efficient construction of the core thiazole ring, which can then be elaborated into highly active fungicides and insecticides. The continued exploration of the structure-activity relationships of thiazole-5-carboxamides is expected to yield new generations of agrochemicals with improved efficacy, selectivity, and environmental profiles.[3][6] This guide provides a foundational understanding and practical protocols for researchers and scientists working in the dynamic field of agrochemical development.

References

Application Notes & Protocols: Leveraging Methyl Thiazole-5-carboxylate for the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it an attractive starting point for novel therapeutic design.[1] Specifically, the methyl thiazole-5-carboxylate framework offers a versatile platform for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR) to generate potent and selective anticancer agents. This guide provides an in-depth overview of the strategic considerations and detailed protocols for developing anticancer agents derived from this scaffold, covering synthesis, in vitro screening, mechanistic elucidation, and target identification.

Introduction: The Thiazole Scaffold in Oncology

Thiazole-containing compounds exhibit a remarkable breadth of biological activities, including antiproliferative, antibacterial, and anti-inflammatory effects.[2][3] In oncology, thiazole derivatives have been successfully developed into chemotherapeutics like Dasatinib and Ixazomib, underscoring the scaffold's potential.[1] These agents function through diverse mechanisms, such as inducing apoptosis, disrupting tubulin polymerization, and inhibiting key signaling pathways like NFkB/mTOR/PI3K/AkT.[4][5]

The this compound core is particularly advantageous due to its multiple reaction sites. The ester at the C5 position can be readily hydrolyzed to the corresponding carboxylic acid or converted to a wide array of amides, while the C2 and C4 positions on the thiazole ring allow for the introduction of various substituents to modulate the compound's physicochemical properties and biological activity. This guide will walk through the process of harnessing this scaffold to create a library of novel compounds for anticancer screening.

Synthetic Strategies: From Scaffold to Candidate Library

The primary strategy for derivatizing the this compound core involves the generation of diverse amides at the C5 position. This is typically achieved through a two-step process: hydrolysis of the methyl ester to the carboxylic acid, followed by amide coupling with a variety of amines.

Protocol 1: Synthesis of Thiazole-5-carboxamide Derivatives

This protocol details the synthesis of 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamide derivatives, a class of compounds that has shown promising anticancer activity.[2][6]

Step 2.1: Hydrolysis of the Methyl Ester

The initial step is the saponification of the starting methyl ester to its corresponding carboxylic acid.

  • Reagents and Materials:

    • Starting methyl 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylate

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Water (H₂O)

    • Hydrochloric acid (HCl, 1N)

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the starting methyl ester in a mixture of THF and water.

    • Add an aqueous solution of LiOH and stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, acidify the mixture to a pH of approximately 2-3 with 1N HCl.

    • Extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid. The product is often used in the next step without further purification.[6]

Step 2.2: Amide Coupling

The synthesized carboxylic acid is then coupled with a selected amine to generate the final carboxamide derivative.

  • Reagents and Materials:

    • 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (from Step 2.1)

    • Oxalyl chloride

    • N,N-Dimethylformamide (DMF, catalytic amount)

    • Dichloromethane (CH₂Cl₂)

    • Desired amine (e.g., 4-chloro-2-methylaniline)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Procedure:

    • Suspend the carboxylic acid in CH₂Cl₂.

    • Add a catalytic amount of DMF, followed by the dropwise addition of oxalyl chloride. Stir at room temperature for several hours to form the acyl chloride intermediate.[2]

    • In a separate flask, dissolve the desired amine and a base (like TEA or DIPEA) in CH₂Cl₂.

    • Slowly add the freshly prepared acyl chloride solution to the amine solution at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization to obtain the target thiazole-5-carboxamide derivative.[2][7]

Diagram 1: General Synthetic Workflow

This diagram illustrates the core two-step synthetic pathway for generating a library of thiazole-5-carboxamide derivatives from the starting methyl ester.

G Start This compound (Starting Scaffold) Step1 Step 1: Hydrolysis (e.g., LiOH, THF/H₂O) Start->Step1 Intermediate Thiazole-5-carboxylic Acid (Key Intermediate) Step1->Intermediate Step2 Step 2: Amide Coupling (Acyl Chloride Formation, then reaction with R-NH₂) Intermediate->Step2 End Library of Thiazole-5-carboxamide Derivatives (Anticancer Candidates) Step2->End

Caption: Synthetic workflow for derivatization.

In Vitro Screening for Anticancer Activity

Once a library of derivatives has been synthesized, the next critical step is to evaluate their cytotoxic effects against a panel of human cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose.[3]

Protocol 2: MTT Cytotoxicity Assay

This protocol provides a standardized method for determining the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds.

  • Materials:

    • Human cancer cell lines (e.g., A-549 lung, MCF-7 breast, HCT-8 colon)[6]

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% penicillin-streptomycin)

    • Synthesized thiazole derivatives dissolved in DMSO (stock solutions)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO) or other solubilizing agent

    • 96-well flat-bottom plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cancer cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the diluted compound solutions. Include wells with vehicle (DMSO) only as a negative control and a known anticancer drug (e.g., 5-fluorouracil) as a positive control.

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ value.

Data Presentation

The results of the cytotoxicity screening should be summarized in a clear and concise table to facilitate SAR analysis.

Compound IDR Group (Amide)A-549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HCT-8 IC₅₀ (µM)
8a 4-chloro-2-methylphenyl> 10> 10> 10
8c 2,4-dichlorophenyl5.28.16.5
8f 2,4,6-trichlorophenyl2.84.53.1
Control5-Fluorouracil4.15.84.9

Note: Data is illustrative. Actual values will vary. Based on trends observed in related studies.[6][7]

Structure-Activity Relationship (SAR) and Mechanistic Insights

Systematic analysis of the in vitro data allows for the elucidation of SAR, guiding the rational design of more potent compounds.

Key SAR Observations:

  • Aromatic Amides: The nature and substitution pattern of the phenyl ring in the amide moiety significantly impact activity. Electron-withdrawing groups, such as chloro or trifluoromethyl groups, often enhance cytotoxic effects.[6]

  • Positional Isomers: The position of substituents on the aromatic rings is crucial. For instance, a 2-chlorophenyl group at the C2 position of the thiazole ring combined with a 4-chloro-2-methylphenyl amide at the C5 position has shown notable activity.[2][7]

  • Heterocyclic Amides: Replacing the phenyl amide with other heterocyclic rings can modulate activity and selectivity, offering another avenue for optimization.

Investigating the Mechanism of Action

Promising compounds should be further investigated to understand how they exert their anticancer effects.

  • Cell Cycle Analysis: Treatment of cancer cells with an active compound followed by flow cytometry analysis of DNA content (e.g., using propidium iodide staining) can reveal if the compound induces cell cycle arrest at a specific phase (e.g., G0/G1 or G2/M).[3][4]

  • Apoptosis Induction: Assays such as Annexin V/PI staining can determine if the compound induces programmed cell death (apoptosis).[3] Some thiazole derivatives have been shown to induce apoptosis by increasing levels of Caspase-3 and the pro-apoptotic protein BAX.[8]

  • Enzyme Inhibition: Certain thiazole-5-carboxylate derivatives have been identified as inhibitors of specific enzymes crucial for cancer cell survival, such as Monoacylglycerol Lipase (MAGL).[9][10][11]

Diagram 2: Drug Discovery and Development Funnel

This diagram shows the logical progression from a chemical scaffold to a validated lead compound.

G cluster_0 Synthesis Synthesis In Vitro Screening In Vitro Screening Synthesis->In Vitro Screening SAR Analysis SAR Analysis In Vitro Screening->SAR Analysis Mechanism of Action Mechanism of Action SAR Analysis->Mechanism of Action Target ID & Validation Target ID & Validation Mechanism of Action->Target ID & Validation Scaffold This compound Library Derivative Library Scaffold->Library Synthesis Hits Active 'Hit' Compounds (Low µM IC₅₀) Library->Hits Cytotoxicity Assays Leads Optimized 'Lead' Compounds (High nM IC₅₀, Known MoA) Hits->Leads SAR & MoA Studies Candidate Preclinical Candidate Leads->Candidate Target Validation & In Vivo Studies

Caption: Funnel of anticancer drug development.

Target Identification and Validation

Identifying the direct molecular target(s) of a novel anticancer agent is a pivotal step in its development. While challenging, several strategies can be employed.

Protocol 3: General Strategy for Target Identification

This section outlines a general workflow for target deconvolution, as specific protocols are highly compound-dependent.

  • Affinity-Based Methods:

    • Probe Synthesis: Synthesize a derivative of the lead compound with a linker arm suitable for attachment to a solid support (e.g., agarose beads).

    • Affinity Chromatography: Incubate the immobilized compound with cancer cell lysate. Proteins that bind to the compound will be captured.

    • Elution and Identification: Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).

  • Computational Approaches:

    • Molecular Docking: If a hypothesized target exists (e.g., based on the mechanism of action), perform molecular docking studies to predict the binding mode and affinity of the compound to the protein's active site.[5]

    • Pharmacophore Modeling: Use the structures of several active compounds to build a pharmacophore model, which can then be used to screen databases of known proteins for potential targets.

  • Genetic and Proteomic Methods:

    • Thermal Shift Assays (CETSA): This technique measures the change in the thermal stability of proteins in response to ligand binding. Target proteins will show increased stability at higher temperatures when bound to the drug.

    • RNAi/CRISPR Screens: Perform high-throughput screens to identify genes that, when knocked down or knocked out, confer resistance or sensitivity to the compound, pointing towards the target or its pathway.

Validation of a potential target is crucial and involves confirming that modulation of the identified protein recapitulates the phenotypic effects of the compound. This can be done using techniques like shRNA knockdown or by demonstrating that the compound inhibits the target's activity in a purified enzyme assay.[9]

Conclusion

The this compound scaffold represents a highly promising starting point for the discovery of novel anticancer agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and the resulting derivatives have demonstrated potent activity through various mechanisms of action. By employing a systematic approach that integrates rational synthesis, robust in vitro screening, detailed SAR analysis, and modern target identification strategies, researchers can effectively leverage this versatile scaffold to develop the next generation of targeted cancer therapies.

References

Application Notes & Protocols: A Strategic Approach to Synthesizing Novel Antimicrobial Agents from Methyl Thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Cornerstone in Antimicrobial Drug Discovery

The relentless evolution of antimicrobial resistance (AMR) constitutes a formidable challenge to global public health, necessitating an urgent and continuous pipeline of novel therapeutic agents.[1][2] Among the myriad of heterocyclic compounds explored in medicinal chemistry, the thiazole ring has emerged as a "privileged scaffold."[3] This five-membered aromatic heterocycle, containing both sulfur and nitrogen atoms, is a key structural motif in a multitude of clinically approved drugs, including the antimicrobial sulfathiazole.[1] The inherent chemical versatility and diverse biological activities of thiazole derivatives make them a focal point in the quest for new and effective antimicrobial drugs.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design and synthesis of novel antimicrobial derivatives starting from the readily available precursor, methyl thiazole-5-carboxylate. We will delve into the rationale behind the derivatization strategy, provide detailed, step-by-step protocols for synthesis and antimicrobial evaluation, and offer insights into the interpretation of results. Our approach is grounded in established chemical principles and microbiological testing standards to ensure scientific integrity and reproducibility.

Strategic Rationale: From Ester to Bioactive Hydrazone

The ester functional group in this compound, while stable, offers limited opportunities for direct biological interaction. To unlock the antimicrobial potential of the thiazole core, we will first convert the methyl ester into a more chemically versatile and biologically active hydrazide. This transformation is a cornerstone of our synthetic strategy, as hydrazides and their subsequent derivatives, hydrazones, are well-documented pharmacophores with a broad spectrum of biological activities, including antimicrobial effects.[5]

The rationale for this two-step derivatization is twofold:

  • Chemical Activation: The conversion of the relatively unreactive methyl ester to a nucleophilic carbohydrazide provides a reactive handle for further molecular elaboration.

  • Pharmacophore Installation: The resulting hydrazide can be readily condensed with a variety of aldehydes to generate a library of thiazole-based hydrazones. The azomethine (-C=N-) linkage in hydrazones is a key structural feature associated with potent antimicrobial activity.[5]

This strategic approach allows for the systematic introduction of diverse chemical moieties, enabling a thorough exploration of the structure-activity relationship (SAR) and the identification of lead compounds with enhanced antimicrobial profiles.

Synthetic Protocol: From this compound to Novel Hydrazone Derivatives

This section outlines the detailed experimental procedures for the synthesis of thiazole-5-carbohydrazide and its subsequent conversion to a library of hydrazone derivatives.

Part 1: Synthesis of Thiazole-5-carbohydrazide (Intermediate A)

The initial and critical step is the hydrazinolysis of the methyl ester to form the corresponding hydrazide. This reaction is typically straightforward and high-yielding.

Materials and Reagents:

  • This compound

  • Hydrazine hydrate (80% solution in water)

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (0.01 mol) in absolute ethanol (30 mL).

  • To this solution, add hydrazine hydrate (0.02 mol, 2 equivalents) dropwise with continuous stirring.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate the precipitation of the product.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the resulting white to off-white solid, thiazole-5-carbohydrazide (Intermediate A), under vacuum. The product can be used in the next step without further purification if a high degree of purity is achieved.

Part 2: Synthesis of Thiazole-Hydrazone Derivatives (Final Compounds)

The synthesized thiazole-5-carbohydrazide (Intermediate A) is then condensed with a variety of aromatic and heteroaromatic aldehydes to produce a library of novel hydrazone derivatives.[5]

Materials and Reagents:

  • Thiazole-5-carbohydrazide (Intermediate A)

  • Various substituted aldehydes (e.g., benzaldehyde, salicylaldehyde, 4-nitrobenzaldehyde, etc.)

  • Ethanol, absolute

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

Procedure:

  • In a 50 mL round-bottom flask, dissolve thiazole-5-carbohydrazide (Intermediate A) (0.005 mol) in absolute ethanol (20 mL).

  • To this solution, add the desired substituted aldehyde (0.005 mol, 1 equivalent).

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure thiazole-hydrazone derivative.

  • Characterize the final compounds using standard analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Visualization of the Synthetic Workflow

Synthetic_Workflow start This compound intermediate Thiazole-5-carbohydrazide (Intermediate A) start->intermediate Hydrazine Hydrate, Ethanol, Reflux final_product Thiazole-Hydrazone Derivatives intermediate->final_product Glacial Acetic Acid (cat.), Ethanol, Reflux aldehyde Substituted Aldehydes (R-CHO) aldehyde->final_product

Caption: Synthetic pathway from this compound to thiazole-hydrazone derivatives.

Antimicrobial Screening Protocols

Once a library of thiazole-hydrazone derivatives has been synthesized and characterized, the next crucial step is to evaluate their antimicrobial activity. The following are standard and widely accepted protocols for in vitro antimicrobial susceptibility testing.[6][7]

Protocol 1: Agar Disk Diffusion Method (Qualitative Screening)

This method is a preliminary, qualitative screening tool to identify compounds with potential antimicrobial activity.[6]

Materials and Reagents:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans)

  • Sterile blank paper discs (6 mm diameter)

  • Synthesized thiazole-hydrazone derivatives

  • Standard antibiotic discs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Dimethyl sulfoxide (DMSO) as a solvent

  • Sterile swabs

  • Incubator

Procedure:

  • Prepare a stock solution of each synthesized compound in DMSO (e.g., 1 mg/mL).

  • Prepare a standardized inoculum of each microbial strain (0.5 McFarland standard).

  • Using a sterile swab, uniformly streak the inoculum over the entire surface of an MHA plate.

  • Impregnate sterile blank paper discs with a known concentration of each test compound solution (e.g., 10 µL of the 1 mg/mL stock). Allow the solvent to evaporate completely.

  • Place the impregnated discs, along with standard antibiotic discs and a DMSO-only control disc, onto the surface of the inoculated MHA plates.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination (Quantitative)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

Materials and Reagents:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Synthesized compounds and standard antibiotics

  • Standardized microbial inoculum

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare a stock solution of each test compound and standard antibiotic.

  • In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate broth to obtain a range of concentrations.

  • Add a standardized inoculum of the test microorganism to each well.

  • Include a positive control (broth + inoculum, no compound) and a negative control (broth only) in each plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protocol 3: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

This assay is performed after the MIC determination to ascertain whether the compound is microbistatic (inhibits growth) or microbicidal (kills the microorganism).

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a fresh agar plate.

  • Incubate the agar plates under appropriate conditions.

  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Visualization of the Antimicrobial Screening Workflow

Antimicrobial_Screening start Synthesized Thiazole-Hydrazone Derivatives qualitative Agar Disk Diffusion (Qualitative Screening) start->qualitative active Active Compounds qualitative->active Zone of Inhibition inactive Inactive Compounds qualitative->inactive No Zone quantitative Broth Microdilution (MIC Determination) bactericidal MBC/MFC Determination quantitative->bactericidal From wells with no growth active->quantitative

Caption: Workflow for the in vitro antimicrobial screening of synthesized compounds.

Data Presentation and Interpretation

The results of the antimicrobial screening should be systematically tabulated for easy comparison and analysis.

Table 1: Hypothetical Antimicrobial Activity Data for Thiazole-Hydrazone Derivatives

Compound IDR-group on AldehydeZone of Inhibition (mm) vs. S. aureusMIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureus
TH-01 Phenyl1264128
TH-02 2-Hydroxyphenyl181632
TH-03 4-Nitrophenyl22816
Ciprofloxacin (Standard)2512

Interpretation of Results:

The hypothetical data in Table 1 suggests that the introduction of substituents on the phenyl ring of the hydrazone moiety influences antimicrobial activity. The presence of an electron-withdrawing nitro group at the para position (TH-03) appears to enhance the activity against S. aureus compared to the unsubstituted phenyl ring (TH-01) and the electron-donating hydroxyl group (TH-02). This type of structure-activity relationship (SAR) analysis is crucial for guiding the next steps in the drug discovery process, such as lead optimization.[1]

Conclusion and Future Directions

The synthetic and screening protocols outlined in these application notes provide a robust framework for the discovery of novel antimicrobial agents based on the thiazole scaffold. By systematically synthesizing and evaluating a library of thiazole-hydrazone derivatives, researchers can identify promising lead compounds for further development. Future work could involve expanding the library of aldehydes to include a wider range of electronic and steric properties, as well as exploring other derivatization strategies at the 5-position of the thiazole ring. Additionally, mechanistic studies on the most potent compounds would be essential to elucidate their mode of action and to advance them as potential clinical candidates in the fight against antimicrobial resistance.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl Thiazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl thiazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this critical intermediate. Here, we will address common challenges and provide in-depth, field-proven insights to enhance your experimental success.

Introduction: The Importance of this compound

This compound and its derivatives are vital building blocks in medicinal chemistry. The thiazole ring is a key pharmacophore found in numerous therapeutic agents, including anti-inflammatory, antibacterial, and anti-cancer drugs.[1] For instance, derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have shown promising antineoplastic potential.[1] Given its significance, achieving a high-yield, reproducible synthesis is paramount.

This guide will focus primarily on the widely used Hantzsch thiazole synthesis and its modern variations for preparing this compound and its ethyl ester analog, which can be readily transesterified or hydrolyzed.

Core Synthesis Pathway: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring.[2][3][4] The fundamental reaction involves the condensation of an α-haloketone with a thioamide.[2][3] For the synthesis of the common precursor, ethyl 2-amino-4-methylthiazole-5-carboxylate, the reactants are typically ethyl 2-bromoacetoacetate and thiourea.[1]

Below is a generalized workflow for this synthesis:

Hantzsch_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification Ethyl Acetoacetate Ethyl Acetoacetate Bromination Bromination Ethyl Acetoacetate->Bromination Brominating Agent (e.g., NBS) Brominating Agent (e.g., NBS) Brominating Agent (e.g., NBS)->Bromination Thiourea Thiourea Cyclization Cyclization Thiourea->Cyclization Bromination->Cyclization Ethyl 2-bromoacetoacetate (intermediate) Neutralization Neutralization Cyclization->Neutralization Filtration Filtration Neutralization->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Ethyl 2-amino-4-methyl thiazole-5-carboxylate Recrystallization->Product Side_Product_Troubleshooting High Side Products High Side Products Check pH during Workup Check pH during Workup High Side Products->Check pH during Workup Optimize Solvent System Optimize Solvent System High Side Products->Optimize Solvent System Control Reaction Conditions Control Reaction Conditions High Side Products->Control Reaction Conditions Adjust pH to 7-8 for Precipitation Adjust pH to 7-8 for Precipitation Check pH during Workup->Adjust pH to 7-8 for Precipitation Use Water/THF or Green Solvents Use Water/THF or Green Solvents Optimize Solvent System->Use Water/THF or Green Solvents Maintain Neutral/Slightly Basic pH Maintain Neutral/Slightly Basic pH Control Reaction Conditions->Maintain Neutral/Slightly Basic pH

References

Technical Support Center: Purification of Methyl Thiazole-5-Carboxylate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of methyl thiazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, we address common challenges encountered during the purification of this compound, providing in-depth, field-proven solutions grounded in scientific principles. Our goal is to empower you with the knowledge to troubleshoot effectively and achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the purification of this compound:

Q1: My crude reaction mixture is a dark, oily residue. What are the likely impurities?

A1: A dark, oily crude product often indicates the presence of polymeric byproducts and unreacted starting materials. Common synthesis routes, such as the Hantzsch thiazole synthesis, can generate these impurities, especially if the reaction temperature is not well-controlled. Key impurities can include unreacted ethyl 3-bromo-2-oxopropanoate and thioformamide, as well as various condensation side products.

Q2: I'm seeing multiple spots on my TLC plate after initial workup. How do I identify them?

A2: Multiple spots on a Thin-Layer Chromatography (TLC) plate suggest a mixture of compounds. To identify them, you can run co-spots with your starting materials. The main product, this compound, is a relatively polar compound. Less polar spots could be unreacted starting materials or less polar byproducts, while more polar spots might be side products or decomposition products. It is advisable to use a combination of TLC and other analytical techniques like LC-MS or GC-MS for definitive identification.

Q3: Is recrystallization a suitable method for purifying this compound?

A3: Recrystallization can be an effective method if the crude product is relatively clean. However, due to the often oily nature of the crude product and the presence of closely related impurities, it may not be sufficient to achieve high purity on its own. It is often used as a final polishing step after chromatographic purification.

Q4: What is the recommended chromatographic method for purifying this compound?

A4: Flash column chromatography is the most common and effective method for purifying this compound from a complex reaction mixture. A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is typically employed. This allows for the separation of the desired product from both less polar and more polar impurities.

Troubleshooting Guide: Common Purification Challenges

This section provides detailed troubleshooting for specific issues you may encounter during the purification of this compound.

Issue 1: Oily Crude Product That Fails to Solidify

Underlying Cause: The presence of significant amounts of unreacted starting materials and polymeric byproducts can inhibit crystallization and result in an oil. Overheating the reaction can also contribute to the formation of these impurities.

Troubleshooting Protocol:

  • Initial Workup:

    • Ensure the reaction is quenched properly, often with a saturated sodium bicarbonate solution to neutralize any acid.

    • Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with brine to remove water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the solution under reduced pressure, avoiding excessive heat to prevent decomposition.

  • Chromatographic Purification:

    • Given the oily nature, direct crystallization is unlikely to be successful. Proceed with flash column chromatography.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes is recommended. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., up to 40% ethyl acetate).

    • Monitoring: Monitor the fractions by TLC to identify and combine the fractions containing the pure product.

Issue 2: Co-elution of Impurities During Column Chromatography

Underlying Cause: Some byproducts may have similar polarities to this compound, leading to incomplete separation on the column.

Troubleshooting Protocol:

  • Optimize Chromatography Conditions:

    • Solvent System: Experiment with different solvent systems. For example, a dichloromethane/methanol gradient can sometimes provide better separation.

    • Gradient Slope: Employ a shallower gradient during elution to increase the resolution between closely eluting compounds.

    • Column Size: Use a longer column or a smaller particle size silica gel to improve separation efficiency.

  • Recrystallization of Enriched Fractions:

    • Combine the fractions that are enriched with the product but still contain impurities.

    • Concentrate the solution and attempt recrystallization from a suitable solvent system. A mixture of ethyl acetate and hexanes or dichloromethane and hexanes can be effective.

    • Dissolve the residue in a minimal amount of the more polar solvent at an elevated temperature and slowly add the less polar solvent until turbidity is observed.

    • Allow the solution to cool slowly to promote the formation of pure crystals.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying this compound based on the nature of the crude product.

Purification_Workflow cluster_0 Crude Product Assessment cluster_1 Purification Strategy cluster_2 Final Product & Analysis Crude_Product Crude this compound Oily_Residue Oily Residue Crude_Product->Oily_Residue Oily Solid_Crude Solid Crude Crude_Product->Solid_Crude Solid Column_Chromatography Flash Column Chromatography (Silica Gel, Hexanes/EtOAc) Oily_Residue->Column_Chromatography Recrystallization_Initial Direct Recrystallization (e.g., EtOAc/Hexanes) Solid_Crude->Recrystallization_Initial TLC_Analysis TLC Analysis Column_Chromatography->TLC_Analysis Recrystallization_Initial->TLC_Analysis Pure_Product Pure this compound NMR_Analysis NMR/MS Analysis Pure_Product->NMR_Analysis TLC_Analysis->Column_Chromatography Multiple Spots TLC_Analysis->Pure_Product Single Spot

Technical Support Center: Synthesis of Methyl 2-Amino-4-Methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 2-amino-4-methylthiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical reasoning to empower you to solve challenges in your laboratory.

Overview of the Core Synthesis: The Hantzsch Thiazole Synthesis

The most prevalent and industrially relevant method for synthesizing the 2-amino-4-methylthiazole-5-carboxylate scaffold is the Hantzsch Thiazole Synthesis .[1][2] This reaction involves the condensation of an α-haloketone or its equivalent with a thioamide. For our target molecule, this translates to the reaction between a methyl 2-halo-3-oxobutanoate intermediate and thiourea.

The process can be performed in two distinct steps or, more efficiently, as a one-pot synthesis. The one-pot approach, which involves the in situ halogenation of methyl acetoacetate followed by reaction with thiourea, is often preferred for its simplicity and improved yields.[3]

Core Reaction Scheme

Hantzsch_Synthesis Fig. 1: Hantzsch Synthesis for Methyl 2-Amino-4-Methylthiazole-5-carboxylate cluster_0 Step 1: Halogenation cluster_1 Step 2: Cyclocondensation MAA Methyl Acetoacetate Halogenation Halogenation MAA->Halogenation NBS Halogenating Agent (e.g., NBS) NBS->Halogenation Thiourea Thiourea Cyclization Cyclization Thiourea->Cyclization Halo_MAA Methyl 2-halo-3-oxobutanoate (Intermediate) Halo_MAA->Cyclization Product Methyl 2-Amino-4-Methylthiazole- 5-carboxylate (Product) Halogenation->Halo_MAA Cyclization->Product

Caption: General scheme of the one-pot Hantzsch synthesis.

Troubleshooting Guide & FAQs

This section addresses specific problems in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My overall yield is very low. What are the most likely causes?

Low yield is the most common complaint and can stem from several factors. Let's break down the primary culprits.

Answer:

Low yields in the Hantzsch synthesis of this target molecule are typically traced back to three main areas: incomplete conversion of starting materials, formation of stable side products, or loss of product during workup and purification.

A. Incomplete Halogenation: The first step is the α-halogenation of methyl acetoacetate. If this step is inefficient, you will carry unreacted starting material through the synthesis, which complicates purification and lowers the yield.

  • Causality: N-Bromosuccinimide (NBS) is a common choice for this step. The reaction is often performed at low temperatures (e.g., 0°C) to control selectivity. If the temperature is too low or the reaction time is too short, the conversion may be incomplete.

  • Solution: Monitor the disappearance of methyl acetoacetate by Thin Layer Chromatography (TLC). A typical mobile phase is petroleum ether-ethyl acetate (2:1), where the starting material will have a higher Rf value than the halogenated intermediate.[3] If the reaction stalls, allow it to warm to room temperature for a couple of hours.

B. Formation of a Major Byproduct: Pseudothiohydantoin Derivative A significant competitive side reaction can occur between the halogenated ketoester and thiourea, leading to a five-membered heterocyclic byproduct instead of the desired six-membered thiazole precursor.

  • Causality: Thiourea has two nucleophilic centers: sulfur and nitrogen. The Hantzsch reaction proceeds via initial S-alkylation. However, N-alkylation can also occur, leading to a different cyclization pathway. When reacting with an α-halo ester, this can lead to the formation of a pseudothiohydantoin derivative.

  • Solution: This side reaction is often favored by certain solvent conditions and prolonged heating. One-pot syntheses in mixed aqueous solvents like Water/THF have been shown to improve yields of the desired thiazole, suggesting this medium disfavors the side reaction pathway.[3]

C. Product Loss During Workup: The product, methyl 2-amino-4-methylthiazole-5-carboxylate, has an amino group, making it basic. The reaction is typically performed under neutral to slightly acidic conditions, forming the hydrohalide salt of the product, which is often water-soluble.

  • Causality: If you attempt to extract the product from an acidic aqueous solution with an organic solvent, it will remain in the aqueous layer as its salt.

  • Solution: After the reaction is complete, the mixture must be neutralized or made slightly basic (pH 8-9) to precipitate the free base form of the product.[4][5] Ammonia water is commonly used for this purpose.[3] Over-basification (pH > 10) should be avoided as it can promote hydrolysis of the methyl ester.

Low_Yield_Troubleshooting Fig. 2: Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Halogenation Check Halogenation Step by TLC Start->Check_Halogenation Check_Workup_pH Check Workup pH Check_Halogenation->Check_Workup_pH Complete Incomplete_Halogenation Cause: Incomplete Halogenation Solution: Increase reaction time/temp Check_Halogenation->Incomplete_Halogenation Starting material (methyl acetoacetate) present Analyze_Crude Analyze Crude Product (NMR, LC-MS) Check_Workup_pH->Analyze_Crude pH was correct Product_Loss Cause: Product remains as salt in aqueous layer Solution: Adjust pH to 8-9 before extraction/filtration Check_Workup_pH->Product_Loss pH was acidic Side_Product Cause: Side Product Formation (e.g., Pseudothiohydantoin) Solution: Optimize solvent system (e.g., H2O/THF) Analyze_Crude->Side_Product Unexpected peaks a major impurity Hydrolysis Cause: Ester Hydrolysis Solution: Avoid strong base and prolonged heating during workup Analyze_Crude->Hydrolysis Carboxylic acid peak observed

Caption: A logical workflow for diagnosing the cause of low reaction yields.

Question 2: My final product is difficult to purify. It's an off-color oil or a solid that won't crystallize properly. What should I do?

Answer:

Purification challenges often arise from the presence of closely related impurities or residual starting materials. A systematic approach to purification is key.

1. Initial Workup is Crucial: Before attempting crystallization or chromatography, ensure your workup is thorough. After basification and filtration (or extraction), wash the crude product extensively with water to remove inorganic salts and water-soluble impurities like unreacted thiourea.

2. Recrystallization: This is the most effective method for purifying the solid product.

  • Recommended Solvent: Ethyl acetate is reported as an excellent solvent for recrystallization.[3]

  • Procedure: Dissolve the crude solid in a minimum amount of hot ethyl acetate. If colored impurities are present, you can treat the hot solution with a small amount of activated charcoal and then filter it hot through a celite pad. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.

3. Column Chromatography: If recrystallization fails or if the product is an oil, column chromatography is the next step.

  • Stationary Phase: Silica gel (200-400 mesh) is standard.[6]

  • Mobile Phase (Eluent): A gradient system of Hexane/Ethyl Acetate is typically effective. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity. The desired aminothiazole product is moderately polar and should elute before highly polar impurities. Monitor the fractions by TLC.

Table 1: Purification Strategy Summary

ProblemPotential CauseRecommended Action
Oily/Gummy ProductPresence of unreacted starting materials or low-melting impurities.1. Thoroughly wash with water. 2. Attempt trituration with a cold, non-polar solvent like hexane or ether to induce solidification. 3. If still oily, proceed to silica gel chromatography.
Off-Color SolidTarry byproducts from overheating or side reactions.1. During recrystallization in hot ethyl acetate, add a small amount of activated charcoal. 2. Filter the hot solution before cooling.
Fails to CrystallizeImpurities inhibiting lattice formation.1. Ensure the crude product is fully dry. 2. Try a different solvent system for recrystallization (e.g., Ethanol/Water). 3. Purify via column chromatography first, then recrystallize the clean fractions.
Question 3: My NMR spectrum shows my desired product, but there are significant, unidentifiable impurity peaks. What could they be?

Answer:

Beyond unreacted starting materials, several side products can form. Understanding their structure is key to eliminating them.

Side_Reactions Fig. 3: Potential Side Reaction Pathways Halo_Ketoester Methyl 2-halo-3-oxobutanoate Main_Path S-Alkylation (Desired) Halo_Ketoester->Main_Path Side_Path1 N-Alkylation Halo_Ketoester->Side_Path1 Thiourea Thiourea Thiourea->Main_Path Thiourea->Side_Path1 Side_Path2 Dimerization Thiourea->Side_Path2 Thiazole Desired Thiazole Product Main_Path->Thiazole Pseudo Pseudothiohydantoin Derivative Side_Path1->Pseudo Thiadiazole 1,2,4-Thiadiazole (from Thiourea Dimerization) Side_Path2->Thiadiazole Side_Path3 Hydrolysis Carboxylic_Acid Thiazole Carboxylic Acid Side_Path3->Carboxylic_Acid Thiazole->Side_Path3 Base/Acid Workup

Caption: Competing reaction pathways in the synthesis.

  • Pseudothiohydantoin Derivative: As mentioned, this is a likely candidate. Its structure is isomeric to the desired thiazole precursor but will have a very different NMR spectrum.

  • Thiourea Dimer (1,2,4-Thiadiazole derivative): Under oxidative conditions (which can occur unintentionally, for example, with air exposure at high temperatures), thiourea can dimerize. This is less common but possible if the reaction is run under air for a long time.

  • Hydrolyzed Product (2-Amino-4-methylthiazole-5-carboxylic acid): If the workup involved harsh basic conditions or if the reaction was run in water and heated for too long, the methyl ester can hydrolyze. This would be evident in the 1H NMR by the disappearance of the methyl ester singlet (around 3.8 ppm) and the appearance of a broad carboxylic acid proton peak. The product also becomes much more water-soluble.[7]

  • Unreacted Halogenated Intermediate: This intermediate is often unstable and may not be directly observed, but its presence can lead to other downstream impurities during workup.

Diagnostic Action: Obtain a high-resolution mass spectrum (HRMS) of your crude product. This will give you the exact mass of the impurities, allowing you to predict their molecular formulas and compare them against these likely side products.

Recommended Experimental Protocol

This one-pot protocol is adapted from a high-yield synthesis of the corresponding ethyl ester and is expected to be effective for the methyl ester.[3]

Materials:

  • Methyl Acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Ammonia Solution (e.g., 25% NH3·H2O)

  • Ethyl Acetate (for recrystallization)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add methyl acetoacetate (1.0 equiv.) to a solvent mixture of water and THF (a 2.5:1 ratio of Water:THF is a good starting point). Cool the flask to 0°C in an ice bath.

  • Halogenation: Dissolve NBS (1.2 equiv.) in THF and add it dropwise to the cooled solution of methyl acetoacetate over 30 minutes, ensuring the temperature remains below 5°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2 hours. Monitor the reaction by TLC (Petroleum Ether:Ethyl Acetate 2:1) to confirm the consumption of methyl acetoacetate.

  • Cyclization: To the reaction mixture, add thiourea (1.0 equiv.) in one portion. Heat the mixture to 80°C (a gentle reflux) and maintain for 2-3 hours. The solution will typically turn yellow.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature. If any solids (like unreacted succinimide) are present, filter them off.

    • To the clear filtrate, slowly add ammonia solution while stirring until the pH of the mixture is between 8 and 9. A yellow precipitate of the product should form.

    • Stir the resulting slurry at room temperature for 15-20 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with plenty of cold water (3 x volume of the flask) to remove any salts.

  • Purification:

    • Dry the crude product in a vacuum oven.

    • Recrystallize the dry solid from hot ethyl acetate to yield pure methyl 2-amino-4-methylthiazole-5-carboxylate as a crystalline solid.

Table 2: Key Reaction Parameters and Their Rationale

ParameterRecommended ConditionRationale
Temperature (Halogenation) 0°C initiallyMinimizes side reactions of the highly reactive NBS and controls the formation of the α-halo intermediate.
Temperature (Cyclization) 80°CProvides sufficient energy for the cyclocondensation and dehydration steps to form the aromatic thiazole ring.
Solvent System Water/THFA "green" solvent mixture that has been shown to improve yields over traditional chlorinated solvents.[3]
Workup pH 8-9Ensures the product is in its neutral, free base form, which is insoluble in water, allowing for precipitation and isolation. Avoids ester hydrolysis.
Purification Solvent Ethyl AcetateReported to be highly effective for recrystallizing the final product to high purity.[3]

References

Technical Support Center: Troubleshooting the Hantzsch Synthesis of Carboxylated Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis, with a specialized focus on the preparation of carboxylated thiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this powerful synthetic method. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring both scientific integrity and successful outcomes.

Introduction to the Hantzsch Synthesis of Carboxylated Thiazoles

The Hantzsch thiazole synthesis, a classic condensation reaction first described by Arthur Hantzsch in 1887, remains a cornerstone for the formation of the thiazole ring.[1] The reaction typically involves the cyclization of an α-haloketone with a thioamide.[1][2] This method is widely favored for its simplicity and the stability of the resulting aromatic thiazole products. When applied to the synthesis of carboxylated thiazoles, which are crucial precursors in medicinal chemistry, certain challenges can arise due to the electronic properties of the carboxyl group. This guide will address these specific issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section is dedicated to addressing the specific experimental hurdles you may encounter.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired carboxylated thiazole product at all. What are the likely causes and how can I improve the yield?

Answer: Low yields in the Hantzsch synthesis of carboxylated thiazoles can stem from several factors, often related to the reactivity of the starting materials and reaction conditions.

  • Poor Quality of Starting Materials:

    • α-Haloketone/Ester Instability: The α-halo-β-ketoester starting material can be unstable. Ensure it is freshly prepared or has been stored under anhydrous conditions at a low temperature. Self-condensation of the α-haloketone is a common side reaction.[3]

    • Thioamide Purity: The purity of the thioamide is critical. Impurities can lead to unwanted side reactions. Recrystallize or purify the thioamide if its purity is questionable.

  • Suboptimal Reaction Conditions:

    • Temperature: While heating is often necessary, excessive temperatures can lead to decomposition of starting materials or the product, and can promote side reactions. Running the reaction at the lowest effective temperature can help minimize these issues.[3] A one-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, for instance, has been successfully performed by heating to 80°C.

    • Solvent Choice: The choice of solvent is crucial. Ethanol is a common solvent, but for certain substrates, a mixture of solvents like water and tetrahydrofuran (THF) has been shown to be effective. Using dry solvents is recommended to prevent hydrolysis of the α-haloketone.[3]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged times can lead to byproduct formation.

  • Stoichiometry:

    • A slight excess of the thioamide can be beneficial to ensure the complete consumption of the more valuable or unstable α-haloketone.[3]

Issue 2: Formation of Significant Side Products

Question: My reaction mixture shows multiple spots on TLC, and I'm struggling to isolate my desired carboxylated thiazole. What are these side products and how can I minimize them?

Answer: The formation of side products is a common challenge. Here are some of the usual suspects and how to avoid them:

  • Self-Condensation of α-Haloketone: As mentioned, α-haloketones can react with themselves. This can be minimized by the slow addition of the α-haloketone to the reaction mixture containing the thioamide.

  • Over-alkylation: The nitrogen atom of the newly formed thiazole ring can sometimes be alkylated by the α-haloketone, leading to the formation of thiazolium salts.[3] Using a slight excess of the thioamide can help mitigate this.

  • Hydrolysis of the Ester Group: If the reaction is carried out in the presence of water and under harsh pH conditions, the carboxylate ester can be hydrolyzed to the corresponding carboxylic acid. If the ester is the desired product, maintaining anhydrous and neutral conditions is important.

  • Decarboxylation: While more commonly reported for other heterocyclic carboxylic acids, decarboxylation of the thiazole carboxylic acid product can occur, especially at elevated temperatures.[4][5][6][7] If you are isolating the carboxylic acid, it is advisable to use milder hydrolysis conditions and avoid excessive heat during workup.

Issue 3: Difficulties in Product Purification

Question: I'm having trouble purifying my carboxylated thiazole product. What are the best methods?

Answer: The purification of carboxylated thiazoles can be challenging due to their polarity and potentially amphoteric nature (if the free carboxylic acid is present).

  • Crystallization: For solid products, recrystallization is often the most effective method.[3] Common solvent systems include ethanol, methanol, or mixtures like ethyl acetate/hexane.

  • Column Chromatography: For non-crystalline products or when crystallization is ineffective, silica gel column chromatography is the standard approach.[3] A gradient elution with a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is typically used.

  • Acid-Base Extraction (for Carboxylic Acids): If your final product is a thiazole carboxylic acid, you can exploit its acidic nature for purification.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your thiazole carboxylic acid will move into the aqueous layer as its sodium salt, while neutral impurities will remain in the organic layer.

    • Separate the aqueous layer and carefully acidify it with a dilute acid (e.g., 1M HCl) to precipitate the purified carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Hantzsch thiazole synthesis?

A1: The reaction proceeds through a multi-step mechanism:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone in an SN2 reaction.

  • Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone, forming a five-membered ring intermediate.

  • Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.

Q2: Can I use N-bromosuccinimide (NBS) for the in-situ generation of the α-haloketone?

A2: Yes, one-pot procedures using NBS to halogenate a β-ketoester in situ, followed by the addition of a thioamide, have been reported to be efficient for the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, often with improved overall yields compared to the two-step process.

Q3: How do I hydrolyze my thiazole ester to the corresponding carboxylic acid?

A3: Hydrolysis of the ester can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) is common. A typical procedure involves heating the ester in an aqueous solution of a base like sodium hydroxide, followed by acidification to precipitate the carboxylic acid.[8] It's crucial to monitor the reaction to avoid decomposition and potential decarboxylation.

Q4: Are there greener alternatives for the solvents and reagents in this synthesis?

A4: Yes, there is a growing interest in developing more environmentally benign methods. The use of water as a solvent, sometimes in combination with a co-solvent like THF or with the aid of phase-transfer catalysts, has been explored.[9] Microwave-assisted synthesis has also been shown to accelerate the reaction and improve yields, often under solvent-free or greener solvent conditions.[10][11]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate[4]
  • To a mixture of ethyl acetoacetate (1 equivalent) in water and THF, cooled to below 0°C, add N-bromosuccinimide (NBS) (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate by TLC.

  • Add thiourea (1 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80°C for 2 hours.

  • After completion, cool the mixture and proceed with workup and purification.

Protocol 2: General Procedure for Basic Hydrolysis of a Thiazole Ester[9]
  • Dissolve the thiazole ester (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Add an aqueous solution of sodium hydroxide (e.g., 10% w/v, 2-3 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3 with a suitable acid (e.g., 6M HCl).

  • Collect the precipitated thiazole carboxylic acid by filtration, wash with a small amount of cold water, and dry.

Visualizing the Chemistry

Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism cluster_start Starting Materials cluster_steps Reaction Steps cluster_end Product alpha-haloketone α-Halo-β-ketoester nucleophilic_attack Nucleophilic Attack (SN2) alpha-haloketone->nucleophilic_attack thioamide Thioamide thioamide->nucleophilic_attack cyclization Intramolecular Cyclization nucleophilic_attack->cyclization Intermediate dehydration Dehydration cyclization->dehydration Cyclized Intermediate thiazole Carboxylated Thiazole dehydration->thiazole Aromatization

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of Carboxylated Thiazole check_sm Check Starting Material Quality start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Workup & Purification start->check_workup sm_purity Purity of Thioamide/α-haloketone? check_sm->sm_purity temp Temperature too high/low? check_conditions->temp extraction Inefficient Extraction? check_workup->extraction sm_stable Stability of α-haloketone? sm_purity->sm_stable Yes purify_sm Purify/Re-prepare Starting Materials sm_purity->purify_sm No sm_stable->check_conditions Yes sm_stable->purify_sm No solvent Optimal Solvent? temp->solvent No optimize_conditions Optimize T, Solvent, Time temp->optimize_conditions Yes time Sufficient Reaction Time? solvent->time Yes solvent->optimize_conditions No time->check_workup Yes time->optimize_conditions No purification_loss Loss during Chromatography/Crystallization? extraction->purification_loss No optimize_workup Optimize Purification Strategy extraction->optimize_workup Yes purification_loss->optimize_workup Yes

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Optimizing Reaction Conditions for Methyl Thiazole-5-carboxylate Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the functionalization of methyl thiazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying this versatile heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to directly address the specific challenges you may encounter during your experiments. Our approach is rooted in explaining the "why" behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.

Section 1: Troubleshooting Common Functionalization Reactions

This section provides detailed troubleshooting for common issues encountered during the chemical modification of this compound.

Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation on the thiazole ring. However, achieving high yields with this compound can be challenging due to the specific electronic and steric environment of the substrate.

Common Problem: Low or no conversion of the starting halothiazole or triflate.

Potential Cause Explanation Suggested Solution
Catalyst Inactivity or Decomposition The electron-deficient nature of the thiazole ring, exacerbated by the C5-ester group, can make oxidative addition challenging. High temperatures can lead to the formation of palladium black (inactive Pd(0) aggregates).- Ligand Choice: Employ electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) to promote oxidative addition. - Catalyst Loading: Increase catalyst loading to 5-10 mol% in initial optimization experiments. - Temperature Control: Avoid excessive temperatures; screen temperatures from 80-120°C. - Degassing: Thoroughly degas all solvents and reagents to prevent catalyst oxidation.
Base Incompatibility The choice of base is critical and can influence both catalytic activity and substrate stability. Strong bases can lead to unwanted side reactions with the ester group.- Suzuki Coupling: Use milder bases like K₂CO₃ or Cs₂CO₃. If using K₃PO₄, the addition of a few equivalents of water can be beneficial. - Heck/Sonogashira Coupling: Triethylamine or other amine bases are common. Ensure they are freshly distilled and dry.
Boronic Acid/Ester Instability (Suzuki) Thiazole boronic acids and their esters can be prone to protodeboronation, especially at elevated temperatures and in the presence of water.- Use freshly prepared or high-purity boronic acids/esters. - Consider using more stable boronate esters (e.g., pinacol esters). - Minimize reaction time and temperature where possible.
Poor Solubility The starting materials or catalyst may not be fully soluble in the chosen solvent, leading to a heterogeneous and inefficient reaction.- Solvent Screening: Test a range of solvents such as dioxane, THF, toluene, or DMF. For Suzuki reactions, a mixture of an organic solvent with water is often necessary to dissolve the inorganic base.

Experimental Protocol: General Conditions for Suzuki-Miyaura Coupling of a Halogenated this compound

  • To a dry reaction vessel, add the halogenated this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 90°C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Challenges in Amide Bond Formation from this compound

Direct conversion of the methyl ester to an amide is a common and desirable transformation. However, issues such as low reactivity and side reactions are frequently encountered.

Common Problem: Incomplete conversion to the desired amide.

Potential Cause Explanation Suggested Solution
Low Ester Reactivity The methyl ester of thiazole-5-carboxylic acid can be relatively unreactive towards aminolysis, especially with sterically hindered or electron-deficient amines.- Elevated Temperatures: Increase the reaction temperature, potentially using a sealed tube or microwave irradiation. - Lewis Acid Catalysis: Add a Lewis acid (e.g., trimethylaluminum) to activate the ester carbonyl. - Convert to Acid Chloride: Hydrolyze the ester to the carboxylic acid, then convert to the more reactive acid chloride using thionyl chloride or oxalyl chloride before reacting with the amine.
Amine Basicity and Nucleophilicity Weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines may react sluggishly.- Use a Coupling Reagent: If starting from the corresponding carboxylic acid, use a potent coupling reagent like HATU or HBTU. - Stronger Base: For couplings from the carboxylic acid, a non-nucleophilic organic base like DIPEA or N-methylmorpholine is essential to deprotonate the amine and neutralize any acid formed.
Side Reactions At high temperatures, sensitive functional groups on the amine or the thiazole ring itself may undergo decomposition.- Optimize Reaction Time: Monitor the reaction closely to avoid prolonged heating after completion. - Alternative Activation: Consider converting the carboxylic acid to an acyl fluoride, which can be more reactive and require milder conditions for coupling with challenging amines.

Experimental Protocol: Two-Step Amide Formation via the Carboxylic Acid

Step 1: Hydrolysis of this compound

  • Dissolve this compound (1.0 equiv.) in a mixture of THF and water.

  • Add LiOH·H₂O (1.5-2.0 equiv.) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Carefully acidify the reaction mixture to pH 2-3 with dilute HCl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the carboxylic acid.

Step 2: Amide Coupling using HATU

  • Dissolve the thiazole-5-carboxylic acid (1.0 equiv.) in an anhydrous aprotic solvent like DMF.

  • Add HATU (1.1 equiv.) and a non-nucleophilic base such as DIPEA (2.0 equiv.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

  • Add the desired amine (1.0-1.2 equiv.) to the reaction mixture.

  • Continue stirring at room temperature and monitor for completion.

  • Work-up by diluting with ethyl acetate and washing with aqueous NaHCO₃ and brine.

  • Dry, concentrate, and purify the product by chromatography.

Section 2: Frequently Asked Questions (FAQs)

Q1: I am attempting a C-H functionalization on the thiazole ring. Which position (C2 or C4) is more reactive?

The reactivity of the C-H bonds on the thiazole ring is influenced by the electronic properties of the ring and its substituents. The proton at the C2 position is generally the most acidic and therefore the most susceptible to deprotonation by strong bases like organolithium reagents. For direct arylation reactions catalyzed by palladium, regioselectivity can be controlled by the choice of catalyst, ligands, and directing groups. The electron-withdrawing ester at C5 will influence the electron density at both C2 and C4, and the optimal conditions for selective functionalization at either position should be determined empirically.

Q2: My hydrolysis of this compound to the carboxylic acid is incomplete or results in decomposition. What should I do?

Incomplete hydrolysis can be due to insufficient base or reaction time. Decomposition may occur if the reaction conditions are too harsh.

  • Troubleshooting:

    • Ensure at least 1.5 equivalents of a strong base like LiOH or NaOH are used.

    • If using LiOH, a co-solvent like THF or methanol is often necessary to ensure solubility.

    • Monitor the reaction at room temperature before attempting to heat, as prolonged heating can sometimes lead to side reactions.

    • During acidic workup, avoid strongly acidic conditions for extended periods, as this could potentially lead to decarboxylation if the reaction is heated.

Q3: I am concerned about the stability of the thiazole ring under my planned reaction conditions. What are its main liabilities?

The thiazole ring is generally considered aromatic and is stable to a wide range of conditions. However, it does have some liabilities:

  • Strong Bases: Strong organolithium reagents can deprotonate the ring, which is often a desired reaction for functionalization but can be an unwanted side reaction if not controlled.

  • Ring Opening: In some cases, particularly with substituted thiazoles and strong nucleophiles, ring-opening can occur.

  • Strong Oxidizing Agents: While generally stable, very strong oxidizing conditions can lead to oxidation at the sulfur atom or ring cleavage.

Q4: I am observing decarboxylation of my thiazole-5-carboxylic acid during subsequent reactions. How can I prevent this?

Decarboxylation of heterocyclic carboxylic acids can be promoted by heat and acidic or basic conditions.

  • Prevention Strategies:

    • Avoid high temperatures in subsequent reaction steps.

    • If a reaction requires heat, try to perform it on the ester and hydrolyze at a later stage.

    • Use milder reaction conditions wherever possible. For example, in amide couplings, use modern coupling reagents that are effective at room temperature.

Section 3: Visualizing Reaction Workflows and Mechanisms

Workflow for Troubleshooting Low-Yield Suzuki Coupling

G start Low Yield in Suzuki Coupling catalyst Check Catalyst System start->catalyst base Evaluate Base start->base reagents Assess Reagent Quality start->reagents conditions Optimize Reaction Conditions start->conditions sol1 sol1 catalyst->sol1 Increase Loading (5-10 mol%) sol2 sol2 catalyst->sol2 Switch to Bulky Ligand (e.g., SPhos) sol3 sol3 base->sol3 Screen K2CO3, Cs2CO3 sol4 sol4 base->sol4 Add H2O with K3PO4 sol5 sol5 reagents->sol5 Use Fresh Boronic Acid sol6 sol6 reagents->sol6 Consider Pinacol Ester sol7 sol7 conditions->sol7 Thoroughly Degas Solvents sol8 sol8 conditions->sol8 Screen Solvents (Dioxane, THF, Toluene) sol9 sol9 conditions->sol9 Optimize Temperature (80-120°C)

Caption: Decision tree for troubleshooting Suzuki coupling reactions.

Mechanism of Amide Coupling via an Activated Ester

G cluster_0 Activation cluster_1 Coupling Acid R-COOH Carboxylic Acid ActivatedEster R-CO-Nu Activated Ester Acid->ActivatedEster + Coupling Reagent CouplingReagent Coupling Reagent (e.g., HATU) Amide R-CONH-R' Amide ActivatedEster->Amide + Amine Amine R'-NH2 Amine

Caption: General mechanism for amide bond formation.

Technical Support Center: Strategic Dimerization Control in Methyl Thiazole-5-Carboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of dimer formation in chemical reactions involving methyl thiazole-5-carboxylate and its derivatives. Our focus is on providing not just protocols, but the underlying mechanistic principles to empower you to make informed decisions in your experimental design.

Introduction: The Challenge of Dimerization

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its reactivity can also lead to undesired side reactions, most notably the formation of dimers. Dimerization, or homocoupling, consumes starting materials, reduces the yield of the desired product, and complicates purification. This guide will explore the primary mechanisms of dimerization and provide actionable strategies to mitigate this issue.

Troubleshooting Guides: Question & Answer Format

This section addresses specific problems you may encounter in the lab.

Scenario 1: Dimer Formation in Cross-Coupling Reactions

Question: I am attempting a Suzuki-Miyaura cross-coupling reaction with a halogenated this compound derivative and an arylboronic acid, but I am observing a significant amount of the homocoupled biaryl product from my boronic acid. What is causing this and how can I prevent it?

Answer and Recommended Actions:

The homocoupling of boronic acids in Suzuki-Miyaura reactions is a well-known side reaction, often promoted by the presence of oxygen and certain palladium species.[1][2] The mechanism can involve the palladium(II) precatalyst before it enters the desired catalytic cycle.

Root Causes and Mitigation Strategies:

  • Oxygen Contamination: Molecular oxygen can promote the homocoupling of boronic acids.[2]

    • Protocol: Ensure your reaction vessel, solvents, and reagents are thoroughly degassed. A common method is to bubble an inert gas (nitrogen or argon) through the solvent for 20-30 minutes prior to adding the catalyst and reagents. Maintaining a positive pressure of inert gas throughout the reaction is crucial.[1]

  • Palladium(II) Precatalyst: The Pd(II) species used to initiate the reaction can directly mediate homocoupling before being reduced to the active Pd(0) catalyst.

    • Protocol:

      • Use a Pd(0) precatalyst: Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize side reactions involving Pd(II).

      • Add a reducing agent: The addition of a mild reducing agent can help to rapidly generate the active Pd(0) catalyst from a Pd(II) source and scavenge any residual Pd(II). A study on the synthesis of a related compound successfully suppressed homocoupling by adding potassium formate.[1]

  • Slow Addition of Reagents: A high concentration of the boronic acid can favor the homocoupling pathway.

    • Protocol: Instead of adding all the boronic acid at once, consider a slow addition of the boronic acid solution to the reaction mixture containing the thiazole derivative and the catalyst. This keeps the instantaneous concentration of the boronic acid low.

Experimental Workflow to Minimize Boronic Acid Homocoupling

G cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction & Workup prep1 Add methyl halothiazole-5-carboxylate, base, and solvent to flask prep2 Degas the mixture with N2/Ar (e.g., subsurface sparging for 30 min) prep1->prep2 reagent1 Add Pd catalyst and ligand under inert atmosphere prep2->reagent1 reagent2 Slowly add boronic acid solution via syringe pump over several hours reagent1->reagent2 rxn Heat reaction to desired temperature and monitor by TLC/LC-MS reagent2->rxn workup Standard aqueous workup and purification rxn->workup

Caption: Workflow for minimizing homocoupling in Suzuki-Miyaura reactions.

Question: In my copper-catalyzed Sonogashira coupling of an iodo-thiazole-5-carboxylate with a terminal alkyne, I'm getting a significant amount of the symmetrical diyne (Glaser coupling product). How can I favor the cross-coupling product?

Answer and Recommended Actions:

The copper-catalyzed oxidative homocoupling of terminal alkynes is known as the Glaser-Hay coupling.[3][4] This is a very common side reaction in Sonogashira couplings that use a copper co-catalyst, especially in the presence of oxygen.

Root Causes and Mitigation Strategies:

  • Copper-Catalyzed Oxidative Homocoupling: The Cu(I) co-catalyst, in the presence of an oxidant (typically O₂), can catalyze the dimerization of the terminal alkyne.[5]

    • Protocol:

      • Copper-Free Sonogashira: The most effective way to eliminate Glaser coupling is to use a copper-free Sonogashira protocol.[6] These reactions often require a more active palladium catalyst/ligand system and a suitable base, but completely avoid the competing homocoupling pathway.

      • Rigorous Degassing: If a copper co-catalyst is necessary, it is imperative to remove all oxygen from the reaction system. Use degassed solvents and maintain a strict inert atmosphere.

      • Use of an Amine Base: Amine bases not only act as a base but can also help to keep the copper in its reduced Cu(I) state, disfavoring the oxidative homocoupling pathway.

Comparative Table of Sonogashira Conditions

ParameterStandard SonogashiraCopper-Free SonogashiraRationale for Preventing Dimerization
Catalyst System Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) + CuIPd precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl)[6]Eliminates the catalyst for Glaser homocoupling.
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)Crucial for both, but absolutely critical for copper-catalyzed systems to prevent oxidative coupling.
Base Amine base (e.g., TEA, DIPEA)Often a stronger, non-coordinating base (e.g., TMP)[6]The base's role is primarily for the deprotonation of the alkyne.
Scenario 2: Dimerization under Photochemical Conditions

Question: I am trying to perform a photochemical reaction on a derivative of this compound and I am observing the formation of what appears to be a dimer. What could be happening?

Answer and Recommended Actions:

Thiazole derivatives, particularly those with exocyclic double bonds, can undergo photochemical [2+2] cycloaddition to form cyclobutane dimers.[7] While the aromatic thiazole ring itself is relatively stable to such reactions, certain substituents can make it susceptible to photo-dimerization.

Plausible Mechanism: [2+2] Photocycloaddition

G Thiazole1 Thiazole Derivative ExcitedState Excited State* Thiazole1->ExcitedState Thiazole2 Thiazole Derivative Dimer Cyclobutane Dimer Thiazole2->Dimer ExcitedState->Dimer

Caption: Simplified mechanism of photochemical [2+2] cycloaddition.

Mitigation Strategies:

  • Wavelength Control: The energy of the light source can influence which electronic transitions are accessed. Experiment with different wavelengths to see if the desired reaction can be promoted while avoiding the excitation that leads to dimerization.

  • Solvent Effects: The polarity of the solvent can influence the stability of the excited state and the efficiency of dimerization. Screen a range of solvents with varying polarities.

  • Concentration: Dimerization is a bimolecular process, so its rate is dependent on the concentration of the substrate.

    • Protocol: Run the reaction at a much lower concentration. This will favor intramolecular reactions or reactions with a reagent in excess over the undesired dimerization.

  • Use of Photosensitizers or Quenchers:

    • Photosensitizer: If the desired reaction can proceed through a triplet excited state, a photosensitizer can be used to populate this state selectively, potentially bypassing the singlet state that may lead to dimerization.

    • Triplet Quencher: Conversely, if the dimerization proceeds through a triplet state and the desired reaction does not, a triplet quencher could be added to suppress dimer formation.

Scenario 3: Dimerization under Oxidative Conditions

Question: During an oxidation reaction on a this compound derivative, I isolated a symmetrical dimer. What is the likely mechanism?

Answer and Recommended Actions:

Under certain oxidative conditions, two molecules of a thiazole derivative can couple to form a bi-thiazole. This can occur through a C-H activation/oxidative coupling mechanism, particularly at electron-rich positions of the thiazole ring or at activated C-H bonds on substituents. For instance, (thiazol-2-yl)acetonitriles have been shown to undergo oxidative dimerization with molecular iodine.[8]

Mitigation Strategies:

  • Choice of Oxidant: The strength and type of oxidant are critical.

    • Protocol: If possible, switch to a milder or more selective oxidant that is less likely to promote C-H activation and coupling.

  • Protecting Groups: If the dimerization occurs at a specific, reactive C-H bond on the thiazole ring (e.g., the C2 position), this position can be temporarily blocked with a protecting group.[9][10]

    • Protocol: Common protecting groups for C-H bonds include silyl groups (e.g., TMS), which can often be installed via directed metallation and removed later with fluoride sources or acid.

Frequently Asked Questions (FAQs)

Q1: Can this compound undergo self-condensation under basic conditions?

While not extensively documented for this specific molecule, base-catalyzed self-condensation is a plausible dimerization pathway. The C2-proton of the thiazole ring is known to be acidic and can be deprotonated by a strong base to form a thiazolyl anion.[11] This nucleophile could potentially attack the electrophilic carbonyl carbon of the ester group on another molecule, leading to a dimer after rearrangement.

  • Prevention:

    • Use non-nucleophilic, sterically hindered bases (e.g., LDA, LiHMDS) if deprotonation at other sites is desired.

    • Maintain low reaction temperatures to disfavor condensation reactions.

    • If the C2-proton is the issue, consider temporary protection with a group like a trialkylsilyl moiety.

Q2: Does the choice of ligand in palladium-catalyzed cross-coupling affect homocoupling?

Yes, absolutely. The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity.

  • Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, or phosphino-triazole ligands[12]) often promote the desired reductive elimination step (forming the cross-coupled product) over competing side reactions like homocoupling. They can accelerate the oxidative addition and transmetalation steps, keeping the concentration of potentially problematic intermediates low.

  • N-Heterocyclic Carbene (NHC) ligands are also highly effective in many cross-coupling reactions and can offer different selectivity profiles compared to phosphine ligands, sometimes reducing homocoupling.[13]

Q3: What is the best general strategy to avoid dimerization?

There is no single "best" strategy, as the optimal approach depends on the specific reaction. However, a general principle is to control the concentration of the species prone to dimerization. This can be achieved by:

  • Slow addition of one of the reagents.

  • Running the reaction at high dilution .

  • Using a copper-free protocol for Sonogashira couplings.[6]

  • Ensuring a strictly inert and anhydrous atmosphere to prevent oxygen- or water-mediated side reactions.[1]

By understanding the potential pathways for dimer formation, you can proactively design your experiments to favor the desired product, saving time, resources, and improving the overall efficiency of your synthesis.

References

Technical Support Center: Scaling Up Methyl Thiazole-5-Carboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Process Chemistry Support

Welcome to the technical support center for the synthesis and scale-up of methyl thiazole-5-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from bench-scale synthesis to larger-scale production. This compound is a crucial building block in medicinal chemistry, and its efficient, safe, and scalable synthesis is paramount.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols based on established chemical principles and field-proven insights.

Part 1: Troubleshooting Guide

Scaling up a chemical synthesis is rarely a linear process. Issues that are minor at the lab scale can become critical at the pilot or production scale. This section addresses the most common problems encountered during the scale-up of this compound production, which is typically achieved via a Hantzsch-type synthesis from an α-halo-β-ketoester and a thioamide.

Issue 1: Low Reaction Yield or Stalled Conversion

A drop in yield is one of the first signs of trouble during scale-up. The cause can often be traced back to fundamental principles of heat and mass transfer, which change dramatically with reactor size.

Possible Causes & Solutions

  • Poor Temperature Control (Exotherm Management): The Hantzsch thiazole synthesis is an exothermic condensation reaction.[1][2] On a small scale, a simple oil bath or ice bath is sufficient to dissipate heat. In a large reactor, the surface-area-to-volume ratio decreases, making heat removal inefficient.

    • Diagnosis: Use a temperature probe to monitor the internal reaction temperature. A rapid, uncontrolled spike after reagent addition indicates a runaway exotherm.

    • Solution:

      • Controlled Reagent Addition: Add the more reactive species (typically the α-halo-ketoester) slowly and sub-surface to the solution of the thioamide.

      • Jacketed Reactor: Use a reactor with a cooling jacket and a circulating thermal fluid for precise temperature control.

      • Solvent Choice: Select a solvent with a higher boiling point that can absorb more heat, but ensure it doesn't lead to side reactions. Ethanol or ethanol/water mixtures are common.[3][4]

  • Inefficient Mixing & Mass Transfer: Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and decomposition.

    • Diagnosis: Inconsistent sampling results from different parts of the reactor (if possible) or the presence of unexpected byproducts can indicate poor mixing.

    • Solution:

      • Proper Agitator Design: Use an appropriate impeller (e.g., pitched-blade turbine, anchor) for the viscosity of your reaction medium.

      • Baffles: Ensure the reactor is baffled to prevent vortexing and promote turbulent, effective mixing.

      • Stirring Rate Optimization: Determine the optimal stirring speed that ensures homogeneity without introducing excessive shear, which could degrade certain molecules.

  • Reagent Quality & Stability: The stability of the α-halo-ketoester intermediate is a known issue.[5] These compounds can be lachrymatory and degrade upon storage, especially in the presence of moisture.

    • Diagnosis: Test the purity of the α-halo-ketoester by ¹H NMR or GC before use. The presence of decomposition products or starting ketoester will lower the effective stoichiometry.

    • Solution:

      • Fresh Preparation: Use the α-halo-ketoester immediately after its preparation. Many successful procedures favor a one-pot approach where the ketoester is halogenated in situ (e.g., with N-bromosuccinimide) and then reacted directly with the thioamide without isolation.[5]

      • Inert Atmosphere: Handle and store all reagents, especially the thioamide and halo-ester, under a nitrogen or argon atmosphere to prevent oxidative or moisture-related degradation.

Troubleshooting Workflow: Diagnosing Low Yield

This decision tree provides a systematic approach to identifying the root cause of low yield during scale-up.

G start Low Yield or Stalled Reaction check_temp Review Temperature Profile start->check_temp check_mixing Evaluate Mixing Efficiency start->check_mixing check_reagents Analyze Starting Material Purity start->check_reagents is_exotherm Uncontrolled Exotherm? check_temp->is_exotherm is_homogenous Is Mixture Homogenous? check_mixing->is_homogenous is_pure Reagents >98% Pure? check_reagents->is_pure is_exotherm->check_mixing No improve_cooling Improve Cooling: - Slow reagent addition - Lower jacket temp is_exotherm->improve_cooling Yes success Yield Improved improve_cooling->success is_homogenous->check_reagents Yes improve_mixing Improve Agitation: - Increase stir speed - Check impeller/baffles is_homogenous->improve_mixing No improve_mixing->success purify_reagents Purify/Re-source Reagents Use α-halo-ester immediately is_pure->purify_reagents No is_pure->success Yes purify_reagents->success

Caption: A decision tree for troubleshooting low yield in scale-up.

Issue 2: Increased Impurity Profile & Purification Difficulties

As reaction volumes increase, so does the potential for minor side reactions to produce significant quantities of impurities, complicating downstream purification.

Possible Causes & Solutions

  • Formation of Regioisomers: When using N-substituted thioamides, there is a possibility of forming two different thiazole isomers. This occurs because the initial nucleophilic attack can be followed by cyclization onto two different electrophilic sites. Under acidic conditions, the formation of 3-substituted 2-imino-2,3-dihydrothiazoles alongside the desired 2-(N-substituted amino)thiazoles has been reported.[6] While this compound is typically made with thioformamide or thiourea, this is a critical consideration for related derivatives.

    • Diagnosis: Use high-resolution LC-MS to detect isomers with the same mass. ¹H NMR can also be used to distinguish between the isomers.[6]

    • Solution:

      • pH Control: Maintain a neutral or slightly basic pH during the reaction to favor the formation of the desired 2-aminothiazole product.

      • Temperature Control: Higher temperatures can sometimes overcome the activation energy barrier for the formation of the less-favored isomer. Maintain a consistent and optimized temperature.

  • Byproducts from Reagent Decomposition: Overheating or extended reaction times can cause the product or starting materials to decompose.

    • Diagnosis: Characterize unexpected peaks in HPLC or GC-MS analysis. Compare with the analysis of stressed samples (e.g., refluxing the pure product in the reaction solvent for 24 hours).

    • Solution:

      • Reaction Optimization: Use a Design of Experiments (DoE) approach to find the optimal balance of time and temperature that maximizes product formation while minimizing degradation.

      • Rapid Work-up: Once the reaction is complete, cool it down promptly and proceed with the work-up to prevent further degradation.

  • Difficult Purification: Column chromatography is not economically viable for large-scale production. Developing a robust crystallization or extraction procedure is essential.

    • Diagnosis: The product oils out, fails to crystallize, or the purity is low after crystallization.

    • Solution:

      • Crystallization:

        • Solvent Screening: Screen a variety of solvents and solvent mixtures to find a system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble. Common choices include mixtures of alkanes and ethers or esters.[7]

        • Controlled Cooling: Cool the solution slowly to promote the growth of large, pure crystals. Seeding with a small amount of pure product can be beneficial.

      • Acid-Base Extraction: Utilize the basic nitrogen of the thiazole ring. The crude product can be dissolved in an organic solvent and washed with dilute acid (e.g., 10% HCl) to extract the product into the aqueous layer, leaving non-basic impurities behind.[8] The aqueous layer is then basified (e.g., with Na₂CO₃) and the pure product is re-extracted into an organic solvent.[8][9]

Table 1: Common Impurities and Mitigation Strategies
Impurity TypePotential SourceIdentification MethodMitigation Strategy
Unreacted Starting MaterialIncomplete reaction; poor stoichiometryHPLC, GC-MS, TLCIncrease reaction time/temperature moderately; ensure accurate charge of reagents.
RegioisomersUse of N-substituted thioamides; incorrect pHLC-MS, ¹H NMRMaintain neutral to slightly basic pH; control temperature.[6]
Hydrolysis ProductsPresence of water during work-up or reactionHPLC, MSUse anhydrous solvents; perform work-up quickly.
Polymeric/Tarry MaterialRunaway exotherm; extended high temperaturesVisual, low overall recoveryImprove temperature control; reduce reaction time.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the Critical Process Parameters (CPPs) I need to control during scale-up?

A: Based on the chemistry, the most critical parameters are:

  • Temperature: Must be tightly controlled to prevent runaway exotherms and minimize byproduct formation.

  • Reagent Stoichiometry & Addition Rate: The molar ratio of reactants is key. The rate of addition of the α-halo-ketoester directly impacts temperature control.

  • Mixing/Agitation Rate: Essential for maintaining homogeneity and ensuring efficient heat transfer.

  • pH: Can influence reaction rate and the regioselectivity of the cyclization.

Q2: My process uses ethyl acetoacetate and NBS. Is it better to isolate the bromo-intermediate or use it in-situ?

A: For scale-up, an in-situ or "one-pot" process is highly advantageous.[5] The intermediate, ethyl 2-bromo-3-oxobutanoate, is a lachrymator and has limited stability. Isolating it adds an extra unit operation, increases handling of a hazardous material, and risks yield loss due to decomposition. A one-pot procedure where you brominate the ethyl acetoacetate and then add the thioamide to the same reactor is generally safer, more efficient, and more economical at scale.[5]

Q3: What are the primary safety concerns for this process at an industrial scale?

A:

  • Hazardous Reagents: α-halo-ketones/esters are toxic and lachrymatory. Thioamides and their precursors can also be hazardous. Handle these materials in a well-ventilated area (e.g., fume hood or contained charging system) with appropriate personal protective equipment (PPE).

  • Corrosive Byproducts: The reaction often generates HBr or HCl, which is corrosive. Ensure your reactor and associated equipment are constructed from compatible materials (e.g., glass-lined steel, Hastelloy).

  • Thermal Runaway: As discussed, the exotherm is a major risk. A robust process safety review should be conducted to ensure adequate cooling capacity and emergency procedures are in place.

  • Solvent Handling: Use and handling of large volumes of flammable organic solvents require grounding, bonding, and an inert atmosphere to prevent ignition sources.

Q4: My product is an oil. What is the best strategy for large-scale purification besides chromatography?

A: If direct crystallization is failing, consider these options:

  • Salt Formation & Crystallization: If your molecule is sufficiently basic, you can form a salt (e.g., hydrochloride, tartrate) which is often a highly crystalline solid. The salt can be crystallized to high purity and then neutralized in a final step to provide the free base.

  • Distillation: If the product is thermally stable and has a suitable boiling point, short-path distillation under high vacuum can be an effective purification method for multi-kilogram quantities.

  • Liquid-Liquid Extraction: A multi-stage counter-current extraction can be a very effective, scalable purification technique to separate compounds with different partition coefficients.

Part 3: Protocols and Workflows

Protocol 1: Scalable One-Pot Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate (Model Protocol)

This protocol is a representative lab-scale procedure designed with scalability in mind. All operations should be performed in a well-ventilated fume hood.

Reagents:

  • Ethyl acetoacetate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.2 eq)

  • Thiourea (1.0 eq)

  • Ethanol (approx. 5-10 volumes)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

Procedure:

  • Setup: Equip a jacketed reactor with a mechanical stirrer, temperature probe, and addition funnel. Purge the vessel with nitrogen.

  • Charge: Charge ethyl acetoacetate (1.0 eq) and ethanol (5 volumes) to the reactor. Begin stirring and cool the reactor jacket to 0-5 °C.

  • Bromination: In a separate vessel, dissolve NBS (1.2 eq) in ethanol (3 volumes). Slowly add this solution to the reactor via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate by TLC or HPLC.[5]

  • Cyclization: Once the bromination is complete, add thiourea (1.0 eq) to the reactor in one portion.

  • Heating: Heat the reaction mixture to 60-70 °C and hold for 3-4 hours. Monitor the formation of the product by HPLC.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Concentrate the solvent under reduced pressure. c. Add ethyl acetate and water to the residue. d. Carefully add saturated sodium bicarbonate solution to neutralize the acidic mixture until the pH of the aqueous layer is 7-8. e. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by crystallization (e.g., from an ethanol/water or ethyl acetate/heptane mixture).

Protocol 2: Impurity Profiling by HPLC

This is a general method. The gradient and column may need to be optimized for your specific impurity profile.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Prep: Dissolve ~1 mg of crude material in 1 mL of 50:50 Acetonitrile:Water.

Diagrams
Hantzsch Synthesis Pathway & Potential Side-Product

This diagram illustrates the core reaction for producing the thiazole ring and highlights where regioisomer formation can occur with unsymmetrical thioamides.

G cluster_0 Reactants cluster_1 Intermediates cluster_2 Products Alpha-halo-ketoester Alpha-halo-ketoester Thio-ether Intermediate Thio-ether Intermediate Alpha-halo-ketoester->Thio-ether Intermediate Thioamide Thioamide Thioamide->Thio-ether Intermediate Desired Thiazole Desired Thiazole Thio-ether Intermediate->Desired Thiazole  Cyclization (Pathway A) Side-Product (Regioisomer) Side-Product (Regioisomer) Thio-ether Intermediate->Side-Product (Regioisomer)  Cyclization (Pathway B)

Caption: Hantzsch synthesis pathway showing desired product and potential side-product.

High-Level Process Flow for Scale-Up

G raw_mats Raw Material Staging reactor Jacketed Reactor (One-Pot Synthesis) raw_mats->reactor workup Quench & Phase Separation reactor->workup Reaction Complete distill Solvent Swap/ Concentration workup->distill crystallizer Crystallization Vessel distill->crystallizer filter Filtration (e.g., Nutsche Filter) crystallizer->filter Slurry dryer Vacuum Drying filter->dryer Wet Cake final_product Final Product: This compound dryer->final_product

Caption: A typical process flow diagram for scaled-up production.

References

Technical Support Center: Synthesis of Methyl Thiazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl thiazole-5-carboxylate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of thiazole synthesis. We will address common challenges, with a focus on identifying, mitigating, and eliminating impurities that can compromise yield, purity, and downstream applications.

Section 1: Frequently Asked Questions (FAQs) on Synthesis Fundamentals

This section covers high-level questions regarding the synthesis of this compound.

Q1: What is the most common and reliable method for synthesizing the this compound core structure?

A1: The most prevalent and robust method is the Hantzsch Thiazole Synthesis .[1][2][3] This reaction is valued for its simplicity and typically high yields. The core transformation involves the condensation of an α-haloketone with a thioamide.[1][4] For this compound, this usually involves reacting an α-haloacetoacetate ester with a source of thioformamide.

Q2: What are the typical starting materials for this synthesis?

A2: A common and efficient one-pot approach starts with commercially available ethyl or methyl acetoacetate.[5] The synthesis proceeds by first halogenating the acetoacetate at the alpha position, often in situ using an agent like N-Bromosuccinimide (NBS), to form an α-haloacetoacetate intermediate. This is immediately followed by cyclization with a thioamide, such as thiourea or thioformamide.[5]

Q3: What are the major classes of impurities I should anticipate in my crude product?

A3: Impurities in the synthesis of this compound can generally be categorized into three groups:

  • Unreacted Starting Materials: Residual α-haloacetoacetate or thioamide.

  • Side-Reaction Products: Isomeric thiazoles, dimers, or products from competing reaction pathways.

  • Degradation Products: Primarily the hydrolyzed product, 4-methylthiazole-5-carboxylic acid, which can form during workup or purification.[6]

Section 2: Troubleshooting Guide - Common Issues and Solutions

This section provides detailed, actionable solutions to specific problems encountered during synthesis.

Q4: My reaction yield is disappointingly low. What are the primary factors to investigate?

A4: Low yield is a common frustration that can often be traced back to several key parameters.

  • Causality: Incomplete conversion, competing side reactions, or product loss during workup are the most frequent causes. The Hantzsch synthesis relies on a series of equilibria; suboptimal conditions can prevent the reaction from reaching completion. The aromaticity of the final thiazole product is a strong thermodynamic driving force, but kinetic barriers must be overcome.[7]

  • Troubleshooting Protocol:

    • Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the limiting reagent is a key indicator of completion.

    • Temperature Control: Most Hantzsch syntheses require heating to proceed at a reasonable rate.[4][7] A typical temperature range is 60-80°C.[5] If your yield is low at a lower temperature, incrementally increase the reflux temperature and monitor for improvement and potential byproduct formation.

    • Reagent Purity & Stoichiometry: Ensure the purity of your starting materials, especially the thioamide. Using a slight excess (1.1 to 1.5 equivalents) of the thioamide can often drive the reaction to completion, especially if it is prone to degradation.[7]

    • Workup Losses: The product may have partial solubility in your aqueous wash solutions. Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers with your organic solvent to recover dissolved product.

Q5: My NMR spectrum shows unreacted starting materials. How can I improve conversion and remove them?

A5: Seeing starting materials in your final product indicates an incomplete reaction or an inefficient purification process.

  • Causality: Insufficient reaction time or temperature is the most common reason for incomplete conversion. Alternatively, certain impurities can be difficult to remove from the product due to similar solubility profiles.

  • Troubleshooting Protocol:

    • Drive the Reaction: As detailed in Q4, increase the reaction time and/or temperature. A time of 30 minutes may be sufficient for some substrates, while others may require several hours.[4][5]

    • Targeted Workup for Thiourea/Thioamide: Unreacted thioamides are relatively polar and can often be removed with an aqueous wash. If issues persist, a dilute acid wash (e.g., 1M HCl) can protonate the thioamide, increasing its aqueous solubility for easier removal. Be cautious, as this can promote ester hydrolysis (see Q7).

    • Targeted Workup for α-Halo Ester: Unreacted α-haloacetoacetate can be removed by performing a wash with a mild basic solution, such as aqueous sodium bicarbonate. This can deprotonate the acidic α-proton, forming a more water-soluble enolate. Again, prolonged exposure to base can risk hydrolysis.

Q6: I'm observing an unexpected isomer. How does this form and how can I control the regioselectivity?

A6: Isomer formation is a known, though less common, issue in Hantzsch synthesis, particularly when using N-substituted thioamides. The reaction conditions, especially pH, can dictate the cyclization pathway.

  • Causality & Mechanism: The standard Hantzsch synthesis proceeds via an initial S-alkylation of the thioamide, followed by intramolecular condensation of the nitrogen onto the ketone.[7] However, under certain conditions, particularly highly acidic environments, the reaction can proceed through an alternative pathway, leading to the formation of a 2-imino-2,3-dihydrothiazole isomer instead of the expected 2-amino-thiazole derivative.[8]

  • Preventative Measures:

    • Control pH: For standard Hantzsch synthesis leading to the 2-amino substitution pattern, running the reaction in a neutral solvent like ethanol or a THF/water mixture is recommended.[4][5]

    • Avoid Strong Acids: Unless the alternative isomer is desired, avoid using strong acidic catalysts or solvents. Studies have shown that reactions in 10M HCl can significantly favor the formation of the 2-imino isomer.[8]

  • Visualizing Isomer Formation:

    G cluster_0 Standard Pathway (Neutral Conditions) cluster_1 Alternative Pathway (Acidic Conditions) A α-Haloketone + Thioamide B Intermediate A (S-Alkylation) A->B SN2 Attack C Desired Product (e.g., 2-Amino Thiazole) B->C N-Cyclization & Dehydration D α-Haloketone + Thioamide E Intermediate B (N-Alkylation) D->E Protonation & N-Attack F Isomeric Product (e.g., 2-Imino Dihydrothiazole) E->F S-Cyclization & Dehydration

    Caption: Reaction pathways in Hantzsch synthesis under different pH conditions.

Q7: My product is contaminated with 4-methylthiazole-5-carboxylic acid. How can I prevent this ester hydrolysis?

A7: The presence of the corresponding carboxylic acid is a classic sign of ester hydrolysis. This is a significant issue as its similar structure can make it difficult to separate from the desired ester.

  • Causality: The ester functional group is susceptible to cleavage under both strongly acidic and strongly basic conditions, especially in the presence of water and heat. This can occur during an aggressive aqueous workup or during purification if inappropriate solvents or additives are used. Some patents even describe the intentional hydrolysis using sodium hydroxide solution to produce the acid.[6][9]

  • Troubleshooting & Prevention Protocol:

    • Neutral Workup: After the reaction is complete, cool the mixture and quench it into a neutral or near-neutral aqueous solution (e.g., saturated sodium chloride brine) rather than a strong acid or base.

    • Use Mild Base: If a basic wash is necessary to remove impurities, use a mild base like sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). Minimize contact time and keep the temperature low (e.g., perform washes with cold solutions).

    • Purification Strategy:

      • Chromatography: Use a neutral solvent system for column chromatography (e.g., ethyl acetate/hexanes). Avoid using additives like triethylamine or acetic acid unless absolutely necessary.

      • Acid/Base Extraction: If the acid impurity is already present, you can selectively remove it. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a cold, dilute solution of sodium bicarbonate. The acid will be deprotonated to its carboxylate salt and move to the aqueous layer. The desired ester will remain in the organic layer. Immediately wash the organic layer with brine to remove residual base and dry it thoroughly before solvent evaporation.

Section 3: Analytical and Purification Protocols

Q8: What are the best analytical methods to assess the purity of my product?

A8: A multi-pronged approach is recommended for a comprehensive purity assessment.

Technique Typical Conditions & Purpose Reference
TLC Mobile Phase: 50% Ethyl Acetate / 50% Hexane. Purpose: Quick, qualitative check for reaction completion and presence of major impurities.[4]
HPLC-UV Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm). Mobile Phase: Gradient of Acetonitrile and Water with 0.1% acid (e.g., TFA or formic acid). Detection: UV at ~240-254 nm. Purpose: Quantitative purity assessment and impurity profiling.[10][11]
LC-MS Uses similar conditions to HPLC but coupled to a mass spectrometer. Purpose: High-sensitivity detection and identification of impurities by mass-to-charge ratio. Essential for identifying unknown byproducts.[10]
¹H NMR Solvent: CDCl₃ or DMSO-d₆. Purpose: Structural confirmation of the desired product and identification of known impurities based on their characteristic chemical shifts. A patent for the corresponding acid notes key shifts: CH₃ at ~2.6 ppm and the thiazole CH at ~9.1 ppm.[9]

Q9: What is a reliable, general-purpose purification protocol for this compound?

A9: For many researchers, flash column chromatography provides the best balance of speed and separation efficiency.

  • Step-by-Step Flash Chromatography Protocol:

    • Prepare the Crude Material: After workup and drying, dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. For less soluble materials, a slurry can be made with silica gel.

    • Select the Solvent System: Start with a non-polar system and gradually increase polarity. A common starting point is a gradient of ethyl acetate (EtOAc) in hexanes.

      • Begin with 10% EtOAc / 90% Hexanes to elute very non-polar impurities.

      • Gradually increase the gradient to 20-40% EtOAc to elute the product.

      • Monitor the elution using a TLC system with the same solvent mixture.

    • Pack and Run the Column: Pack a silica gel column with the starting eluent. Carefully load the sample onto the top of the column. Begin the elution, collecting fractions.

    • Analyze Fractions: Check the collected fractions by TLC to identify those containing the pure product.

    • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

  • Troubleshooting Workflow Diagram:

    G start Analyze Crude Product (TLC, LCMS, NMR) issue1 Problem: Low Yield start->issue1 issue2 Problem: Starting Material Present start->issue2 issue3 Problem: Acid Impurity (Hydrolysis) start->issue3 issue4 Problem: Unknown Impurity start->issue4 sol1 Action: - Increase Temp/Time - Check Reagent Purity - Optimize Workup issue1->sol1 sol2 Action: - Drive reaction longer - Use targeted acid/base wash - Chromatograph issue2->sol2 sol3 Action: - Use neutral workup - Purify via Bicarb wash - Use neutral chromatography issue3->sol3 sol4 Action: - Characterize via LCMS/NMR - Check for Isomers (Q6) - Adjust reaction conditions issue4->sol4 end Pure Product sol1->end sol2->end sol3->end sol4->end

    Caption: A decision-tree workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Efficient Thiazole-5-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiazole-5-carboxylate synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Thiazole-5-carboxylates are pivotal structural motifs in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3] Achieving efficient, high-yield synthesis is therefore a critical objective.

This resource provides in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively and optimize your synthetic routes.

Section 1: Catalyst Selection & Screening FAQs

The choice of catalyst is the most critical parameter for a successful thiazole synthesis. The catalyst dictates reaction mechanism, rate, and selectivity. This section addresses the primary considerations for catalyst selection.

Q1: What are the main classes of catalysts used for thiazole-5-carboxylate synthesis, and how do I choose the right one?

The two primary categories are organocatalysts and metal-based catalysts. The optimal choice depends heavily on your specific substrates, desired reaction conditions (e.g., temperature, solvent), and tolerance for metal impurities in the final product.

  • Organocatalysts (N-Heterocyclic Carbenes - NHCs): Thiazolium-derived NHCs are extremely versatile for C-C and C-heteroatom bond formations.[4][5][6] They are generated in situ from a thiazolium salt precursor and a base.[6][7] NHCs are often preferred for their ability to facilitate "umpolung" or polarity-reversal reactions, which are central to many modern thiazole syntheses.[5][7] They are particularly effective in reactions involving aldehydes.[4]

    • Choose NHCs when: You are working with sensitive functional groups that might be incompatible with transition metals, or when metal-free conditions are required for pharmaceutical applications. Chiral NHCs can also be employed for asymmetric synthesis to produce enantioenriched products.[4][5]

  • Metal-Based Catalysts (Palladium, Copper): Transition metal catalysts, particularly those based on palladium (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and copper (e.g., CuI), are powerful tools for cross-coupling reactions to build the thiazole core or functionalize it.[8][9][10] They are typically used in reactions like direct arylation or Suzuki-Miyaura coupling to introduce substituents onto the thiazole ring.[9][10]

    • Choose Metal Catalysts when: Your synthetic route involves C-H activation or cross-coupling steps. These methods are robust and often highly efficient for specific bond formations, though they may require careful screening of ligands and bases.[8][9]

Q2: I am considering an N-Heterocyclic Carbene (NHC) catalyst. What factors influence its activity and how can I screen for the best one?

The effectiveness of an NHC catalyst is highly dependent on its steric and electronic properties, which are modulated by the substituents on the parent azolium salt.[5][11]

  • Steric Bulk: Bulky groups (e.g., mesityl) on the nitrogen atoms of the precatalyst can enhance catalyst stability and influence selectivity by controlling the approach of substrates to the active carbene center.[6]

  • Electronic Effects: Electron-withdrawing or -donating groups on the azolium ring alter the nucleophilicity and stability of the active carbene.[11]

  • Base: The choice of base (e.g., triethylamine, DBU) is crucial for deprotonating the thiazolium salt to form the active NHC.[4] The base strength must be sufficient to generate the carbene without causing unwanted side reactions.

Below is a workflow for selecting and screening an NHC catalyst.

NHC_Selection_Workflow cluster_screening Catalyst Screening Phase cluster_optimization Optimization Phase Start Define Substrates & Target Thiazole SelectPrecatalysts Select 3-5 Thiazolium Precatalysts (Varied N-substituents) Start->SelectPrecatalysts Vary Sterics & Electronics RunMatrix Run Small-Scale Screening Reactions SelectPrecatalysts->RunMatrix SelectBases Select 2-3 Bases (e.g., Et3N, DBU, K2CO3) SelectBases->RunMatrix Analyze Analyze by LC-MS/NMR for Conversion & Purity RunMatrix->Analyze Identify Hits BestCatalyst Identify Best Precatalyst/Base Pair Analyze->BestCatalyst OptimizeCond Optimize Conditions: - Temperature - Concentration - Catalyst Loading BestCatalyst->OptimizeCond ScaleUp Scale-Up Reaction OptimizeCond->ScaleUp

Caption: Workflow for NHC Catalyst Selection and Optimization.

Section 2: Troubleshooting Guide

Even with a well-chosen catalyst, experimental challenges can arise. This section addresses common problems in a Q&A format.

Q3: My reaction has stalled, and I'm seeing low conversion to the desired thiazole-5-carboxylate. What should I investigate?

Low conversion is a frequent issue that can often be traced back to catalyst activity, reagent quality, or reaction conditions.

Troubleshooting Pathway for Low Conversion

Troubleshooting_Low_Conversion Start Low Conversion Observed CheckReagents Reagent Quality - Check purity of starting materials - Ensure solvent is anhydrous - Verify base activity/purity Start->CheckReagents CheckCatalyst Catalyst Activity - Is the precatalyst dry? - Was the base strong enough for deprotonation? - Consider catalyst decomposition Start->CheckCatalyst CheckConditions Reaction Conditions - Is the temperature optimal? - Is the reaction time sufficient? - Is mixing adequate? Start->CheckConditions SideReactions Side Reactions? - Analyze crude mixture by LC-MS - Identify major byproducts CheckReagents->SideReactions CheckCatalyst->SideReactions CheckConditions->SideReactions Solution Implement Corrective Actions: - Purify reagents - Increase catalyst/base loading - Adjust temperature/time SideReactions->Solution

Caption: Decision tree for troubleshooting low reaction conversion.

Causality Checklist:

  • Catalyst Deactivation (NHCs): The active carbene is a strong nucleophile and can be sensitive to air and moisture. Ensure your reaction is run under an inert atmosphere (Nitrogen or Argon) with anhydrous solvents. If you suspect deactivation, try degassing your solvent and using freshly opened reagents.

  • Insufficient Base Strength/Amount: For NHC catalysis, the thiazolium salt must be deprotonated. If conversion is low, the equilibrium may not favor the active carbene. Consider using a stronger base or a slightly higher stoichiometric ratio.

  • Reagent Purity: Impurities in starting materials, particularly in thioamides or α-haloketones (for Hantzsch synthesis), can inhibit the catalyst or lead to side reactions.[1][12] Re-purify starting materials if their quality is uncertain.

  • Temperature: Many thiazole syntheses, especially those involving cycloadditions, are temperature-sensitive.[13] If conversion is low at a given temperature, a modest increase may be beneficial. However, excessive heat can promote side reactions and catalyst decomposition.

Q4: I'm observing significant byproduct formation. What are the common side reactions and how can I suppress them?

Selectivity is key. Byproduct formation often points to a reaction that is either too forcing (high temperature) or a catalyst that is not selective enough.

Common Side ProductProbable CauseRecommended Solution
Dimerization of Starting Materials High concentration; reaction temperature too high, promoting self-condensation over the desired pathway.Lower the reaction concentration. Reduce the temperature and increase the reaction time. Add one of the reactants slowly via syringe pump to maintain its low concentration.
Formation of Isomeric Thiazoles For syntheses like the Hantzsch reaction, regioselectivity can be an issue if the α-halocarbonyl is unsymmetrical.Choose a more regioselective synthetic route. If using an NHC-catalyzed approach, modifying the catalyst's steric bulk can sometimes influence the regiochemical outcome.
Hydrolysis of Ester Group Presence of water in the reaction mixture, especially under basic or acidic conditions.Use anhydrous solvents and reagents. If the base is a hydroxide, switch to a non-nucleophilic organic base (e.g., DBU).
Ring-Opened Intermediates Incomplete cyclization. This can happen if the final dehydration or cyclization step is slow.Add a mild dehydrating agent (e.g., molecular sieves). For acid-catalyzed cyclizations, a stronger acid or slightly higher temperature might be needed.[14][15]

Section 3: Experimental Protocols

Protocol 1: General Procedure for NHC-Catalyzed Synthesis of an Ethyl Thiazole-5-carboxylate Derivative

This protocol provides a representative starting point for a small-scale reaction using an in-situ generated NHC catalyst.

Materials:

  • Thiazolium salt precatalyst (e.g., 3-ethyl-4,5-dimethylthiazolium bromide)

  • Aldehyde substrate

  • α,β-Unsaturated ester (e.g., ethyl acrylate)

  • Anhydrous base (e.g., Triethylamine, DBU)

  • Anhydrous solvent (e.g., THF, Dichloromethane)

  • Schlenk flask or oven-dried vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add the thiazolium salt precatalyst (0.1 - 0.2 equivalents).

  • Reagent Addition: Add the anhydrous solvent (to achieve a concentration of ~0.1 M), followed by the aldehyde substrate (1.0 equivalent) and the α,β-unsaturated ester (1.2 equivalents).

  • Initiation: Add the anhydrous base (1.2 - 1.5 equivalents) dropwise to the stirring solution at room temperature. The addition of the base initiates the formation of the active NHC catalyst.

  • Reaction Monitoring: Stir the reaction at the desired temperature (can range from room temperature to 70 °C depending on the substrates).[4] Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired thiazole-5-carboxylate.[9][16]

References

Technical Support Center: Solvent Effects on the Regioselectivity of Thiazole-5-Carboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of reactions involving thiazole-5-carboxylates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. The regioselectivity of these reactions is notoriously sensitive to the reaction environment, with the solvent playing a pivotal role. This center will address common challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Question: What are the primary reactive sites on a thiazole-5-carboxylate, and how does the carboxylate group influence reactivity?

Answer: The thiazole ring is an interesting heterocyclic system with distinct electronic properties. The reactivity is generally understood by considering its resonance structures.

  • C2 Position: This position is the most electron-deficient due to the inductive effect of the adjacent nitrogen and sulfur atoms.[1] Consequently, it is highly susceptible to attack by strong nucleophiles and is the most acidic proton, readily removed by strong bases like organolithium reagents.[1]

  • C4 Position: This position is nearly electronically neutral.[1] Its reactivity is highly dependent on the substituents present on the ring.

  • C5 Position: This position is slightly electron-rich, making it the preferred site for electrophilic substitution, especially when an electron-donating group is at the C2 position.[1][2]

  • Nitrogen (N3): The lone pair of electrons on the nitrogen makes it a site for protonation and N-alkylation.[1]

The carboxylate group at the C5 position is a strong electron-withdrawing group. This deactivates the ring towards electrophilic attack and can influence the acidity of the C2 and C4 protons. Its primary influence, however, is steric and electronic, directing incoming reagents based on the stabilization of reaction intermediates.

Question: How can a solvent fundamentally alter the regiochemical outcome of a reaction?

Answer: Solvents influence reactions by solvating and stabilizing (or destabilizing) the ground states, transition states, and intermediates of competing reaction pathways. For regioselectivity, the key is that a solvent may stabilize the transition state for one pathway more than another.

  • Polar Protic Solvents (e.g., Ethanol, Water, Trifluoroethanol): These solvents are excellent at stabilizing charged species (ions and polar intermediates) through hydrogen bonding. If one regioisomeric pathway proceeds through a more charge-separated transition state, a protic solvent will lower the activation energy for that pathway, making it faster and favoring that product.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have strong dipoles and can stabilize polar transition states, but they are not hydrogen bond donors. They are particularly effective at solvating cations, leaving anions relatively "bare" and more nucleophilic. This can alter which atom of a nucleophile attacks the thiazole ring.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Dioxane): These solvents do not effectively stabilize charged intermediates. Reactions proceeding through nonpolar or concerted transition states are often favored in these media.

Troubleshooting Guides & Experimental Protocols

This section addresses specific experimental challenges in a direct question-and-answer format, providing both the "why" and the "how-to" for solving them.

Issue 1: Poor Regioselectivity in Nucleophilic Substitution Reactions
Question: My reaction of a 2-halo-thiazole-5-carboxylate with a nucleophile is yielding a mixture of regioisomers, with substitution occurring at both the C2 and C4/C5 positions. How can I improve selectivity for the C2 position?

Answer: This is a classic challenge. While the C2 position is electronically favored for nucleophilic attack, side reactions or rearrangements can lead to other isomers.[1][3] The solvent is your primary tool for controlling this outcome by selectively stabilizing the desired reaction intermediate.

The reactivity of halogens on the thiazole ring towards nucleophiles generally follows the order 2 > 5 > 4.[4] However, harsh conditions or certain solvents can alter this. For instance, in the reaction of 2-Chloro-5-nitrothiazole with sodium methoxide, the nitro group can be displaced instead of the chlorine, demonstrating the complex interplay of electronics.[3]

Causality & Strategy

The direct nucleophilic aromatic substitution (SNAr) at the C2 position proceeds through a negatively charged Meisenheimer-type intermediate. Polar aprotic solvents are often ideal. They can stabilize the cationic counter-ion of your nucleophile without forming a tight hydrogen-bonding cage around the nucleophile itself, thus maximizing its reactivity towards the electron-deficient C2 position. In contrast, polar protic solvents might over-stabilize the starting nucleophile, reducing its reactivity or promoting alternative pathways.

Data-Driven Solvent Selection

The following table provides a starting point for solvent screening based on their physical properties.

SolventDielectric Constant (ε)TypeRationale for Use
Dimethylformamide (DMF) 36.7Polar AproticExcellent at solvating cations, leaving the nucleophile highly reactive. Good for SNAr.
Acetonitrile (ACN) 37.5Polar AproticSimilar to DMF, but less prone to decomposition with strong bases.
Tetrahydrofuran (THF) 7.6Polar Aprotic (borderline)Less polar; useful if reactants are less polar. Can be mixed with DMF.
Toluene 2.4NonpolarDisfavors charge-separated intermediates. May suppress side reactions.
2,2,2-Trifluoroethanol (TFE) 26.7Polar Protic (acidic)High polarity and slight acidity can promote reactions, especially by solubilizing starting materials and activating electrophiles.[5][6]
Ethanol (EtOH) 24.6Polar ProticCan stabilize charged intermediates but may also solvate the nucleophile, reducing its potency. Often used in Hantzsch synthesis.[7]
Workflow Diagram: Troubleshooting Poor Regioselectivity

This diagram outlines a logical workflow for addressing regioselectivity issues.

G start Start: Mixture of Regioisomers Observed check_temp Is Reaction Temperature Optimized? start->check_temp lower_temp Action: Lower Temperature (e.g., 0°C or RT) check_temp->lower_temp No solvent_screen Initiate Solvent Screening Protocol (See Protocol 1) check_temp->solvent_screen Yes analyze Analyze Regioisomeric Ratio (LC-MS, NMR) lower_temp->analyze polar_aprotic Test Polar Aprotic Solvents (DMF, DMSO, ACN) solvent_screen->polar_aprotic nonpolar Test Nonpolar Solvents (Toluene, Dioxane) solvent_screen->nonpolar polar_aprotic->analyze nonpolar->analyze is_ratio_improved Is Selectivity Improved? analyze->is_ratio_improved optimize Optimize Lead Solvent: Concentration & Temperature is_ratio_improved->optimize Yes re_evaluate Re-evaluate Mechanism. Consider alternative catalysts or protecting groups. is_ratio_improved->re_evaluate No end End: Desired Regioisomer Achieved optimize->end G cluster_neutral Neutral Solvent (e.g., EtOH) cluster_acidic Acidic Solvent (e.g., EtOH/HCl) a1 Thiourea a3 S-attack on α-carbon a1->a3 a2 α-haloketone a2->a3 a4 N-attack on carbonyl a3->a4 a5 2-Aminothiazole (Major Product) a4->a5 b1 Protonated Thiourea b3 N-attack on carbonyl b1->b3 b2 α-haloketone b2->b3 b4 S-attack on α-carbon b3->b4 b5 3-Substituted-2-iminothiazole (Major Product) b4->b5

References

Validation & Comparative

A Researcher's Guide to Thiazole-5-Carboxylates: Comparing Methyl and Ethyl Esters in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Power of a Single Carbon

The thiazole ring is a cornerstone of medicinal chemistry, a privileged scaffold found in numerous FDA-approved drugs and countless research compounds.[1][2][3] Its versatile biological profile spans anticancer, antimicrobial, and anti-inflammatory activities, making its derivatives a fertile ground for drug discovery.[1][4][5][6] Within this vast chemical space, even minor structural modifications can lead to significant shifts in potency and selectivity. This guide focuses on one such subtle, yet critical, alteration: the comparison between methyl thiazole-5-carboxylate and ethyl thiazole-5-carboxylate cores.

For researchers and drug development professionals, understanding the impact of substituting a methyl ester with an ethyl ester is not merely an academic exercise. This single-carbon difference can influence physicochemical properties like lipophilicity and cell permeability, which in turn dictates how the molecule interacts with its biological target. This guide provides an in-depth comparison, supported by experimental data and detailed protocols, to inform rational drug design and streamline the selection of lead compounds.

Physicochemical and Synthetic Considerations

The fundamental difference between the two molecules is the ester group at the 5-position of the thiazole ring. This seemingly small change from a methyl (-CH₃) to an ethyl (-CH₂CH₃) group has direct implications for a molecule's interaction with biological systems.

  • Lipophilicity: The addition of a methylene (-CH₂-) group increases the molecule's lipophilicity (fat-solubility). This can enhance its ability to cross cell membranes, potentially leading to improved bioavailability and intracellular target engagement. However, excessive lipophilicity can also lead to off-target effects and reduced aqueous solubility.

  • Steric Effects: The larger ethyl group can introduce steric hindrance, influencing how the molecule fits into the binding pocket of a target enzyme or receptor. This can either improve or diminish binding affinity depending on the specific topology of the active site.

The synthesis of these core structures and their derivatives often follows the well-established Hantzsch thiazole synthesis or variations thereof.[7][8][9] This typically involves the condensation of a thioamide with an α-halocarbonyl compound.

G cluster_start Starting Materials Thioamide Thioamide Cyclocondensation Cyclocondensation (Hantzsch Synthesis) Thioamide->Cyclocondensation AlphaHalo α-Halocarbonyl Ester (e.g., Ethyl 2-chloroacetoacetate) AlphaHalo->Cyclocondensation Thiazole Thiazole-5-carboxylate Core Structure Cyclocondensation->Thiazole

Caption: Generalized Hantzsch synthesis pathway for thiazole-5-carboxylates.

Comparative Analysis of Biological Activities

Direct, head-to-head comparisons of unsubstituted methyl and ethyl thiazole-5-carboxylate are not extensively documented. However, by examining studies on various derivatives, we can infer the influence of the ester group on overall biological activity.

Anticancer Activity

Thiazole derivatives are widely investigated as potential antineoplastic agents.[4][10][11] The choice of the ester can significantly impact cytotoxicity against various cancer cell lines. Studies on 2-amino-4-methylthiazole-5-carboxylate derivatives, for instance, have shown potent activity.[12][13][14]

For example, in the development of Monoacylglycerol lipase (MAGL) inhibitors for cancer therapy, various 2-amino-4-methylthiazole-5-carboxylate derivatives were synthesized and tested.[12][14] While these studies primarily used an ethyl ester, the high potency observed underscores the viability of this scaffold. One derivative, compound 3g , showed a GI50 value of 0.865 μM against the EKVX non-small cell lung cancer cell line.[12][14] Another, 4c , displayed a GI50 of 0.34 μM against the HOP-92 lung cancer cell line.[12] The consistent use of the ethyl ester in these potent compounds suggests it may confer advantageous properties for cell penetration and target binding in this context.

Table 1: Selected Anticancer Activities of Thiazole-5-Carboxylate Derivatives

Compound ClassEster GroupCancer Cell LineActivity MetricValue (µM)Reference
2-amino-4-methylthiazole-5-carboxylate derivative (3g)EthylEKVX (Non-Small Cell Lung)GI500.865[12]
2-amino-4-methylthiazole-5-carboxylate derivative (4c)EthylHOP-92 (Non-Small Cell Lung)GI500.34[12]
Thiazole Carboxamide derivative (2b)EthylMCF-7 (Breast)IC500.191 (COX-2)[15]
Phenyl-substituted ureide thiazole (5a)EthylHCT116 (Colon)IC5013.9 (SIRT2)[16]

Causality Behind Experimental Choices: The NCI-60 panel of human cancer cell lines (which includes lines like EKVX and HOP-92) is a standard primary screen used by the National Cancer Institute to test compounds against a broad spectrum of cancer types, providing a comprehensive initial assessment of a compound's anticancer potential.

Antimicrobial Activity

The thiazole nucleus is a key component of many antimicrobial agents.[5][17][18] Its derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[6][13] The lipophilicity conferred by the ester group is particularly crucial for penetrating the complex cell walls of bacteria.

Studies on bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have demonstrated significant antibacterial potential, especially against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[13] While direct comparisons with methyl analogs are scarce in these reports, the consistent success with ethyl esters suggests that the enhanced lipophilicity may be beneficial for disrupting bacterial membranes or reaching intracellular targets. For instance, some derivatives were found to have activity comparable to the standard antibiotics ampicillin and gentamicin.[13]

Table 2: Selected Antimicrobial Activities of Thiazole-5-Carboxylate Derivatives

Compound ClassEster GroupTarget OrganismActivity MetricResultReference
Bifunctional thiazole derivative (12f)EthylS. aureus, B. subtilisMICComparable to Ampicillin & Gentamicin[13]
4-(4-bromophenyl)-thiazol-2-amine derivative (43a)Not specifiedS. aureus, E. coliMIC16.1 µM[17]
Heteroaryl thiazole derivative (3)Not specifiedVarious bacteriaMIC0.23–0.70 mg/mL[6]

Causality Behind Experimental Choices:S. aureus (Gram-positive) and E. coli (Gram-negative) are chosen as representative organisms because they cover the two major types of bacterial cell wall structures. Activity against both indicates a broad spectrum of action, a highly desirable trait for a new antibiotic.

Anti-inflammatory Activity

Chronic inflammation is linked to diseases like cancer and arthritis, often mediated by enzymes such as cyclooxygenase (COX-1 and COX-2) and lipoxygenases (LOX).[19][20] Thiazole derivatives have been developed as potent inhibitors of these enzymes.[15][20][21]

A recent study detailed the synthesis of novel thiazole carboxamide derivatives as COX inhibitors.[15] In this work, the starting material was an ethyl ester, which was later hydrolyzed to the carboxylic acid before being converted to various amides. One of the final compounds, 2a , showed a COX-2 IC50 of 0.958 µM, while compound 2b was even more potent with a COX-2 IC50 of 0.191 µM.[15] The choice of the ester in the initial synthesis is critical for yield and purification, and the ethyl ester is often preferred for its stability and handling characteristics. The resulting potency of the final compounds demonstrates the utility of the thiazole-5-carboxylate scaffold in designing effective anti-inflammatory agents.

Key Experimental Protocols

To ensure scientific integrity, the protocols used to generate biological data must be robust and reproducible. Below are step-by-step methodologies for key assays relevant to this compound class.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures the metabolic activity of cells and is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Plating: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds (methyl and ethyl thiazole-5-carboxylate derivatives) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

G cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Add Test Compounds A->B C 3. Incubate (48-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4h) & Solubilize Formazan D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

Caption: A streamlined workflow for the MTT cytotoxicity assay.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Conclusion and Future Outlook

The choice between a methyl and an ethyl ester on the thiazole-5-carboxylate scaffold is a critical design decision in drug discovery. While direct comparative data on the parent molecules is limited, analysis of their more complex derivatives suggests that the ethyl ester is frequently employed in compounds demonstrating high potency, particularly in anticancer and antimicrobial applications. This is likely due to a favorable increase in lipophilicity, which can enhance cell permeability and bioavailability.

However, the "best" choice is always context-dependent, dictated by the specific structure-activity relationship (SAR) of the compound series and the topology of the biological target. The increased steric bulk of the ethyl group could be detrimental in some cases.

Future research should focus on:

  • A direct, systematic comparison of methyl and ethyl esters across various thiazole derivative series to quantify the impact on potency, selectivity, and ADME properties.

  • Exploring longer alkyl chains or branched esters to further probe the SAR at this position.

This guide serves as a foundational resource, grounding researchers in the causal relationships between molecular structure and biological function. By understanding the subtle yet powerful influence of the ester group, scientists can make more informed decisions, accelerating the journey from a promising scaffold to a potential therapeutic agent.

References

A Comparative Guide to Alternative Reagents for the Synthesis of Thiazole-5-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the thiazole-5-carboxylate scaffold is a cornerstone of modern pharmacophores. Its prevalence in pharmaceuticals necessitates robust, efficient, and scalable synthetic routes. This guide provides an in-depth, objective comparison of classical and contemporary methodologies for the synthesis of this pivotal heterocyclic system. We move beyond mere procedural lists to dissect the causality behind experimental choices, offering field-proven insights to inform your synthetic strategy.

Executive Summary: A Strategic Overview of Synthetic Routes

The synthesis of thiazole-5-carboxylates can be broadly categorized into three main strategies: the classical Hantzsch and Cook-Heilbron syntheses, and a burgeoning field of modern, often one-pot or technologically-assisted, methodologies. The choice of reagent and methodology is dictated by factors such as desired substitution patterns, scalability, reaction time, and green chemistry considerations.

Methodology Core Reagents Typical Yield Reaction Time Key Advantages Notable Limitations
Hantzsch Thiazole Synthesis Thioamide, α-halocarbonyl (e.g., ethyl bromopyruvate)Good to Excellent (70-95%)2-24 hoursHigh yields, well-established, broad substrate scope.Use of lachrymatory and toxic α-halocarbonyls.
Cook-Heilbron Synthesis α-aminonitrile, Carbon disulfide (or equivalent)Moderate to Good (40-80%)12-48 hoursMilder conditions, avoids α-halocarbonyls.[1]Can have a more limited substrate scope compared to Hantzsch.
One-Pot/Microwave-Assisted Synthesis β-ketoesters, NBS, ThioamidesGood to Excellent (70-90%)10-60 minutesDrastically reduced reaction times, often higher yields, improved safety profile.[2]Requires specialized microwave equipment.
Vilsmeier-Haack Reaction 2-Aryliminothiazolid-4-ones, Vilsmeier reagent (POCl₃/DMF)Moderate3-6 hoursAccess to 5-carboxaldehyde derivatives, which can be oxidized.Multi-step to get to the carboxylate, use of corrosive reagents.
Ionic Liquid-Mediated Synthesis Varies (often Hantzsch-type reagents)Good to ExcellentVariesGreener solvent alternative, potential for catalyst recycling.[3][4]Cost and availability of task-specific ionic liquids.

In-Depth Analysis of Key Synthetic Methodologies

The Hantzsch Thiazole Synthesis: The Workhorse of Thiazole Formation

The Hantzsch synthesis, first reported in 1887, remains one of the most reliable and widely used methods for constructing the thiazole ring.[5] The reaction proceeds via the condensation of a thioamide with an α-halocarbonyl compound, in this case, an ethyl bromopyruvate derivative to furnish the desired thiazole-5-carboxylate.

Mechanistic Insights: The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halocarbonyl, forming an intermediate that subsequently cyclizes and dehydrates to yield the aromatic thiazole ring. The aromaticity of the final product is a significant driving force for this reaction.

Hantzsch_Mechanism reagents Thioamide + Ethyl Bromopyruvate intermediate1 Nucleophilic Attack (SN2) reagents->intermediate1 Formation of Thioiminoether intermediate2 Intramolecular Cyclization intermediate1->intermediate2 Tautomerization & Attack intermediate3 Dehydration intermediate2->intermediate3 Proton Transfer product Thiazole-5-carboxylate intermediate3->product Elimination of H2O

Caption: The Hantzsch Thiazole Synthesis Workflow.

Experimental Protocol: One-Pot Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

This protocol is an efficient, one-pot variation of the Hantzsch synthesis.

  • Bromination: To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in a solution of water (50.0 mL) and THF (20.0 mL) cooled to below 0°C, add N-bromosuccinimide (NBS) (10.5 g, 0.06 mol) portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).

  • Cyclization: Add thiourea (3.80 g, 0.05 mol) to the reaction mixture and heat to 80°C for 2 hours.

  • Work-up: After cooling to room temperature, extract the mixture with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to afford the title compound in good yield.

The Cook-Heilbron Synthesis: An Alternative for 5-Aminothiazoles

The Cook-Heilbron synthesis provides a valuable alternative to the Hantzsch method, particularly for the preparation of 5-aminothiazoles. This reaction involves the interaction of an α-aminonitrile with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[1][6]

Mechanistic Insights: The reaction commences with the nucleophilic addition of the amine of the α-aminonitrile to carbon disulfide. The resulting dithiocarbamate intermediate then undergoes an intramolecular cyclization via attack of the sulfur on the nitrile carbon, followed by tautomerization to the aromatic 5-aminothiazole.[1]

Cook_Heilbron_Mechanism reagents α-Aminonitrile + Carbon Disulfide intermediate1 Nucleophilic Addition reagents->intermediate1 Formation of Dithiocarbamate intermediate2 Intramolecular Cyclization intermediate1->intermediate2 Attack on Nitrile intermediate3 Tautomerization intermediate2->intermediate3 Proton Transfer product 5-Aminothiazole Derivative intermediate3->product Aromatization

Caption: The Cook-Heilbron Synthesis Workflow.

Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-5-carboxylate

This protocol is a representative example of a Cook-Heilbron type synthesis.

  • Reaction Setup: To a solution of ethyl 3-ethoxyacrylate (14.4 g, 0.1 mol) in a 1:1 mixture of water and dioxane (100 mL) at -10 °C, slowly add N-bromosuccinimide (19.6 g, 0.11 mol).[7]

  • Stirring: Stir the reaction mixture at room temperature for 1 hour.[7]

  • Cyclization: Add thiourea (7.6 g, 0.1 mol) and heat the mixture to 80 °C for 1 hour.[7]

  • Work-up: Cool the solution to room temperature and add ammonia (20 mL).[7]

  • Isolation: Stir the resulting paste at room temperature for 10 minutes, then filter. Wash the filter cake with water and dry under vacuum to yield the final product (yields are typically around 70%).[7]

Modern Methodologies: Speed and Efficiency

Recent advances in synthetic chemistry have led to the development of more rapid and efficient methods for thiazole-5-carboxylate synthesis, often leveraging technologies like microwave irradiation.

Microwave-Assisted Synthesis: This technique utilizes microwave energy to rapidly heat the reaction mixture, dramatically reducing reaction times from hours to minutes and often improving yields. The synthesis of various thiazole derivatives has been successfully achieved using microwave-assisted protocols, offering a greener alternative to conventional heating.[2]

Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates

While not a direct synthesis of a 5-carboxylate, this protocol illustrates the principles of microwave-assisted thiazole synthesis.

  • Reaction Mixture: In a microwave-safe vessel, combine the appropriate thiosemicarbazide (0.01 mol) and substituted benzaldehyde (0.01 mol) in ethylene glycol (15 mL).[8]

  • Microwave Irradiation: Expose the reaction mixture to microwave irradiation at 100 °C (100 W power) for 30 seconds.[8]

  • Work-up and Purification: After cooling, the product can be isolated by filtration and purified by recrystallization.

Novel and Emerging Alternative Reagents

The field of thiazole synthesis is continually evolving, with novel reagents and methodologies offering unique advantages.

  • Vilsmeier-Haack Reagents: The Vilsmeier-Haack reaction can be employed to formylate 2-aryliminothiazolid-4-ones, producing 4-chloro-2-arylamino thiazole-5-carboxaldehydes.[9] These aldehydes can then be oxidized to the corresponding carboxylic acids, providing a less direct but viable route to the target compounds.

  • Ionic Liquids: Ionic liquids are being explored as green solvent alternatives in thiazole synthesis.[3][4] Task-specific ionic liquids can also act as catalysts, enhancing reaction rates and simplifying purification.[3]

  • Flow Chemistry: Continuous flow synthesis is emerging as a powerful tool for the safe and scalable production of thiazoles.[2] This technology allows for precise control over reaction parameters, leading to improved yields and purity.

Conclusion and Future Outlook

The synthesis of thiazole-5-carboxylates is a well-established field with a rich history and a vibrant future. While the Hantzsch synthesis remains a dominant and reliable method, the Cook-Heilbron synthesis provides a valuable alternative, particularly when avoiding harsh α-halocarbonyls is a priority. Modern techniques, especially microwave-assisted synthesis, offer significant advantages in terms of speed and efficiency, aligning with the principles of green chemistry. Emerging methodologies involving novel reagents and technologies like flow chemistry promise to further enhance our ability to synthesize these crucial heterocyclic building blocks with greater control, safety, and scalability. The choice of the optimal synthetic route will always be a multifactorial decision, guided by the specific target molecule, desired scale, and available resources.

References

A Senior Application Scientist's Guide to the In Vitro Validation of Methyl Thiazole-5-Carboxylate Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the robust in vitro validation of novel methyl thiazole-5-carboxylate derivatives. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, ensuring a self-validating workflow from initial screening to mechanism of action studies. Our objective is to equip you with the technical insights and comparative data necessary to confidently identify and advance promising anticancer drug candidates.

Introduction: The Thiazole Scaffold and the Quest for Novel Therapeutics

The this compound core is a well-established "privileged scaffold" in medicinal chemistry. Its unique electronic properties and steric versatility have given rise to derivatives with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and, most notably, anticancer effects[1][2][3]. Numerous studies have identified derivatives of this class that act as potent inhibitors of key oncogenic targets, such as protein kinases and metabolic enzymes[4][5][6].

However, the journey from a newly synthesized compound to a validated preclinical candidate is fraught with challenges. A promising result in a single assay is insufficient. A rigorous, multi-faceted in vitro validation strategy is paramount to build a compelling data package, understand the structure-activity relationship (SAR), and justify progression to more complex models[7][8]. This guide outlines such a strategy, emphasizing a logical, evidence-based approach to characterization.

Chapter 1: Strategic Assay Selection - Defining the Investigative Pathway

The initial hypothesis regarding a compound's mechanism of action (MoA) dictates the entire validation cascade. Is the derivative designed to be a broad-spectrum cytotoxic agent, or is it a targeted inhibitor of a specific enzyme? This fundamental question determines the most logical and resource-efficient path forward. The workflow below illustrates a typical decision-making process for selecting the appropriate assays.

Assay_Selection_Workflow cluster_0 Initial Hypothesis cluster_1 Primary Screening cluster_2 Mechanism of Action (MoA) Elucidation cluster_3 Lead Candidate Selection start Novel this compound Derivative Synthesized antiproliferative Antiproliferative / Cytotoxicity Assays (e.g., MTT, SRB) start->antiproliferative Evaluate general efficacy moa_choice Is there a hypothesized molecular target? antiproliferative->moa_choice If active, investigate 'how' enzyme_assay Direct Target Engagement: Enzyme Inhibition Assay moa_choice->enzyme_assay Yes cell_based Phenotypic MoA: Cell Cycle, Apoptosis Assays moa_choice->cell_based No / Unclear western_blot Cellular Target Modulation: Western Blot enzyme_assay->western_blot Confirm in-cell activity conclusion Comparative Analysis & Lead Candidate Identification western_blot->conclusion cell_based->conclusion

Caption: Decision workflow for in vitro validation.

Chapter 2: The First Hurdle - Quantifying Antiproliferative Activity

The initial goal is to determine whether a derivative possesses cytotoxic or cytostatic activity against cancer cells. This is typically achieved through high-throughput cell viability assays that measure metabolic activity or total cellular protein.[9]

Comparative Analysis of Common Cell Viability Assays

The choice of assay is critical and depends on factors like cell type, compound characteristics, and desired endpoint. While the MTT assay is a widely used standard, newer alternatives offer advantages in terms of simplicity and sensitivity.[10][11][12]

Assay Principle Advantages Disadvantages Best For
MTT Mitochondrial reductases convert yellow tetrazolium salt to purple formazan crystals.[13]Inexpensive, well-established protocol, robust.Requires a solubilization step; formazan crystals can be toxic.[14]Endpoint assays for adherent cells; general cytotoxicity screening.
MTS/XTT Similar to MTT, but produces a water-soluble formazan product.[11]Simpler workflow (no solubilization), faster.[10]Higher cost, can be less sensitive than MTT for some cell lines.High-throughput screening where speed is critical.
WST-8 (CCK-8) Utilizes a highly water-soluble tetrazolium salt, producing a yellow-orange formazan.Very low toxicity, allowing for subsequent assays on the same cells; highly sensitive.[12]Higher cost.Time-course studies; screening precious or low-number cell samples.
SRB Sulforhodamine B dye binds to basic amino acids of cellular proteins.[15]Measures total biomass, less affected by metabolic changes; stable endpoint.Fixation step required; less sensitive for suspension cells.Screening compounds that may interfere with mitochondrial metabolism.
ATP-Based (CellTiter-Glo®) Luciferase-based reaction quantifies ATP, an indicator of metabolically active cells.[8]Extremely sensitive, rapid (one-step addition), suitable for HTS.ATP levels can fluctuate with non-lethal cell stress; higher cost.[12]High-throughput screening; confirming cytotoxicity via a non-tetrazolium method.
Experimental Protocol: MTT Assay for IC₅₀ Determination

This protocol provides a self-validating system for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Objective: To quantify the dose-dependent cytotoxic/cytostatic effect of this compound derivatives on a cancer cell line (e.g., MDA-MB-231 breast cancer cells).[16]

Materials:

  • MDA-MB-231 cells

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin

  • Test compounds dissolved in DMSO (10 mM stock)

  • Positive control (e.g., Doxorubicin)

  • MTT reagent (5 mg/mL in sterile PBS)[14]

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count MDA-MB-231 cells. Seed 5,000 cells per well in 100 µL of media into a 96-well plate. Leave the first column as a "media only" blank. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.[17]

  • Compound Preparation: Prepare a 2X serial dilution of your test compounds and the positive control in culture media. Start from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~0.1 µM). Prepare a vehicle control containing the highest concentration of DMSO used in the dilutions (typically <0.5%).

  • Cell Treatment: Carefully remove the old media from the cells and add 100 µL of the prepared compound dilutions (including vehicle and positive controls) to the appropriate wells.

  • Incubation: Return the plate to the incubator for 72 hours. The incubation time should be consistent and may require optimization for different cell lines or compounds with slow-acting mechanisms.[18]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well (including blanks). Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT to visible purple formazan crystals.[19]

  • Solubilization: Carefully aspirate the media/MTT mixture without disturbing the formazan crystals. Add 100 µL of solubilization buffer (e.g., DMSO) to each well.

  • Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[14] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "media only" blanks from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_treated / Absorbance_vehicle) * 100.

    • Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

Data Presentation: Summarizing Antiproliferative Activity

The results should be tabulated for clear comparison across multiple compounds and cell lines.

Compound IC₅₀ (µM) on MDA-MB-231 IC₅₀ (µM) on A549 (Lung) IC₅₀ (µM) on HEK-293 (Normal)
Derivative 12.5 ± 0.34.1 ± 0.5> 50
Derivative 215.8 ± 1.222.5 ± 2.1> 50
Derivative 30.9 ± 0.11.2 ± 0.212.7 ± 1.1
Doxorubicin0.5 ± 0.050.8 ± 0.091.5 ± 0.2

Data are presented as mean ± SD from three independent experiments.

Chapter 3: Unveiling the Mechanism of Action

Once a compound demonstrates potent antiproliferative activity, the next critical phase is to determine how it works. This involves a combination of biochemical and cell-based assays designed to confirm target engagement and characterize the cellular response.

MoA_Workflow cluster_0 Biochemical Validation cluster_1 Cellular Validation enzyme In Vitro Enzyme Assay (e.g., KinaseGlo®) Determines Enzymatic IC₅₀ western Western Blot Confirms inhibition of target phosphorylation in cells enzyme->western Validate cellular target engagement facs Flow Cytometry Analyzes Cell Cycle Arrest & Apoptosis Induction western->facs Correlate target inhibition with phenotype primary_hit Active Compound from Primary Screen (Cellular IC₅₀ < 10 µM) primary_hit->enzyme Test direct target inhibition primary_hit->facs Characterize cellular phenotype

Caption: Logical workflow for Mechanism of Action (MoA) studies.
Part A: Direct Target Engagement - In Vitro Enzyme Inhibition

If the thiazole derivative was designed to inhibit a specific enzyme (e.g., a protein kinase like c-Met), it is essential to confirm this interaction in a cell-free system.[6] This isolates the enzyme and the inhibitor, proving direct engagement without the complexities of the cellular environment.[20]

Experimental Protocol: Generic In Vitro Kinase Assay

Objective: To determine the IC₅₀ of a test compound against a purified kinase.

Principle: Commercially available kits (e.g., ADP-Glo™, Kinase-Glo®) typically measure the depletion of ATP or the generation of ADP during the kinase reaction. The signal (luminescence or fluorescence) is inversely or directly proportional to kinase activity.

Materials:

  • Purified recombinant kinase (e.g., c-Met)

  • Substrate specific to the kinase (e.g., a peptide substrate)

  • ATP

  • Assay buffer

  • Test compound and a known inhibitor (positive control)

  • Detection reagents (e.g., ADP-Glo™ reagents)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Plating: Serially dilute the test compound and positive control in assay buffer directly in the assay plate. Include "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

  • Kinase Reaction: Add the kinase and substrate to the wells.

  • Initiation: Start the reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature. The incubation time must be within the linear range of the reaction, which should be determined during assay optimization.[21]

  • Detection: Stop the kinase reaction and initiate the detection reaction by adding the kit's reagents according to the manufacturer's protocol. This typically involves a reagent to deplete unused ATP, followed by a reagent to convert the generated ADP into a luminescent signal.

  • Reading: Incubate as required, then read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the results and determine the enzymatic IC₅₀ using non-linear regression.

Part B: Cellular MoA - Western Blot for Target Modulation

Confirming that a compound inhibits a purified enzyme is crucial, but it's equally important to demonstrate that it can engage and inhibit the same target within the complex milieu of a living cell. Western blotting is the gold-standard technique for this purpose, allowing for the visualization of changes in protein expression or post-translational modifications, such as phosphorylation.[22]

Experimental Protocol: Western Blot for Phospho-Protein Analysis

Objective: To determine if a thiazole derivative inhibits the phosphorylation of a target kinase (e.g., AKT) in treated cells.

Materials:

  • Cancer cells (e.g., SUM-1315)[22]

  • Test compound

  • Ice-cold PBS

  • RIPA Lysis Buffer with protease and phosphatase inhibitors[22]

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total-AKT, Mouse anti-β-actin)[22]

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) detection system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with the test compound at various concentrations (e.g., 0, 0.5x, 1x, 2x IC₅₀) for a specified time (e.g., 24 hours).[22]

  • Protein Extraction: Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet debris. Collect the supernatant.[23]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[22]

  • SDS-PAGE and Transfer: Normalize the protein amounts (e.g., load 20 µg per lane), denature by boiling in Laemmli buffer, and separate the proteins by size on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody: Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT), diluted in blocking buffer, overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times with TBST for 10 minutes each.

    • Secondary Antibody: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of antibodies and re-probed for total AKT and then for a loading control like β-actin.

Chapter 4: Synthesizing the Data - A Comparative Analysis

The final step is to integrate all the data into a comprehensive profile for each derivative, allowing for a direct comparison with alternative or standard compounds. This holistic view is essential for selecting the most promising candidate for further studies.

Parameter Derivative 1 Derivative 3 Reference Kinase Inhibitor Rationale/Interpretation
Cellular IC₅₀ (MDA-MB-231) 2.5 µM0.9 µM0.2 µMMeasures overall antiproliferative potency in a relevant cancer cell line.
Enzymatic IC₅₀ (c-Met Kinase) 0.8 µM0.3 µM0.05 µMConfirms direct, potent inhibition of the intended molecular target.
Selectivity Index (Normal/Cancer) >2014.1~10A higher ratio suggests greater selectivity for cancer cells, predicting a better therapeutic window.
p-AKT Inhibition (Western Blot) Strong decrease at 2.5 µMStrong decrease at 1 µMStrong decrease at 0.2 µMConfirms the compound inhibits the target's downstream signaling pathway within the cell.
Cell Cycle Arrest G2/M ArrestG2/M ArrestG2/M ArrestProvides insight into the phenotypic outcome of target inhibition.

Conclusion

The in vitro validation of novel this compound derivatives requires a systematic and multi-pronged approach. By progressing from broad antiproliferative screening to specific mechanism-of-action studies, researchers can build a robust, evidence-based case for a compound's therapeutic potential. This guide provides a foundational framework for these critical experiments, emphasizing the importance of comparative data and the rationale behind methodological choices. A compound that demonstrates high potency in both cellular and enzymatic assays, exhibits selectivity for cancer cells, and confirms its molecular mechanism through target modulation studies is a strong candidate for advancement into more complex preclinical and in vivo models.[7][24]

References

A Senior Application Scientist's Guide to Comparative Docking of Thiazole-5-Carboxylate Inhibitors Against M. tuberculosis InhA

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experimentally grounded protocol for the comparative molecular docking of thiazole-5-carboxylate inhibitors against the Enoyl-Acyl Carrier Protein Reductase (InhA) of Mycobacterium tuberculosis. Designed for researchers and drug development professionals, this document moves beyond a simple list of steps to explain the causality behind experimental choices, ensuring a robust and reproducible in silico workflow.

Introduction: The Rationale for Targeting InhA with Thiazole Scaffolds

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[1][2] The thiazole ring is a privileged heterocyclic scaffold known to be a cornerstone in many compounds with significant biological activities, including antibacterial and antitubercular properties.[3][4][5] Specifically, the thiazole-5-carboxylate moiety has been identified as a promising starting point for developing potent enzyme inhibitors.[6][7]

Our target, InhA, is a critical enzyme in the fatty acid synthase II (FAS-II) system of Mycobacterium tuberculosis, responsible for the biosynthesis of mycolic acids, an essential component of the mycobacterial cell wall.[8][9] Direct inhibition of InhA is a validated strategy for developing new anti-tubercular drugs that can bypass the resistance mechanisms associated with the pro-drug isoniazid.[10][11]

This guide will compare two hypothetical thiazole-5-carboxylate derivatives, ETH-Thiazole (ethyl ester) and AMI-Thiazole (primary amide), against InhA to elucidate how minor structural modifications can significantly impact binding affinity and interaction patterns. This comparative approach is fundamental to understanding Structure-Activity Relationships (SAR) in early-stage drug discovery.[2]

Foundational Principles: Ensuring a Validated Docking Protocol

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a protein.[12] The trustworthiness of any docking study hinges on a self-validating system. The most common and essential validation step is re-docking , where a co-crystallized ligand is extracted from a protein structure and docked back into the same active site.[13][14] A successful re-docking, generally defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose, confirms that the chosen docking algorithm and parameters can accurately reproduce the experimentally observed binding mode.[14][15]

Key metrics for analysis include:

  • Binding Affinity (kcal/mol): An estimation of the binding free energy (ΔG). More negative values indicate stronger, more stable binding.[16][17]

  • Root Mean Square Deviation (RMSD): Measures the average distance between the atoms of the docked ligand pose and a reference pose (e.g., the crystal structure ligand). Lower RMSD values signify a closer match and higher accuracy of the docking protocol.[15][16]

Experimental Design and Workflow

Our comparative study is built upon a logical workflow that ensures each step is deliberate and contributes to the final analysis's integrity. The selection of open-source, yet powerful, software like AutoDock Vina for docking and PyMOL for visualization ensures the accessibility and reproducibility of this protocol.[18][19][20]

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Target Selection (InhA, PDB: 1BVR) PrepProt 3. Protein Preparation (Remove water, add H) PDB->PrepProt Ligands 2. Ligand Design (ETH & AMI-Thiazole) PrepLig 4. Ligand Preparation (Energy Minimization) Ligands->PrepLig Grid 5. Grid Box Generation (Define Active Site) PrepProt->Grid PrepLig->Grid Dock 6. Run AutoDock Vina (Generate Poses) Grid->Dock Extract 7. Data Extraction (Binding Affinity, RMSD) Dock->Extract Visualize 8. Visualization (PyMOL Interaction Analysis) Extract->Visualize Compare 9. Comparative Analysis (Generate Insights) Visualize->Compare

Caption: A high-level overview of the comparative docking workflow.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for conducting the comparative docking study.

Part A: Target Protein Preparation

The quality of the initial protein structure is paramount for a meaningful docking result.[13] We will use the crystal structure of InhA from M. tuberculosis (PDB ID: 1BVR).[8][21]

  • Fetch the Structure: Download the PDB file for 1BVR from the RCSB Protein Data Bank.

  • Clean the Structure:

    • Load the PDB file into a molecular visualization tool like UCSF Chimera or PyMOL.[19][22]

    • The 1BVR structure contains multiple chains and a cofactor (NAD). For this study, select and retain only a single protein chain (e.g., Chain A).

    • Remove all non-essential components, including water molecules (HOH), the NAD cofactor, and any other heteroatoms.[8][23] The rationale here is to simplify the system and focus only on the interaction between our inhibitors and the protein's apo-state active site.

  • Prepare for Docking (Using AutoDock Tools):

    • Open the cleaned PDB file in AutoDock Tools (ADT).[18]

    • Add polar hydrogen atoms to the protein, as these are critical for forming hydrogen bonds.

    • Compute and assign Gasteiger or Kollman charges to the protein atoms. This step is crucial for accurately calculating electrostatic interactions.[24]

    • Save the prepared protein in the PDBQT file format (e.g., 1BVR_protein.pdbqt). The PDBQT format includes atomic coordinates, charges (Q), and atom types (T).[25]

Part B: Ligand Preparation

Proper 3D conformation and charge assignment for the ligands are as critical as for the protein.

  • Generate 2D Structures: Draw the two inhibitors, ETH-Thiazole and AMI-Thiazole , using a chemical drawing tool like ChemDraw or MarvinSketch.

  • Convert to 3D and Minimize Energy:

    • Convert the 2D structures to 3D structures.

    • Perform an energy minimization using a force field like MMFF94. This step ensures the ligand is in a low-energy, stable conformation before docking.

    • Save the structures as SDF or MOL2 files.

  • Prepare for Docking (Using AutoDock Tools):

    • Load each ligand's 3D structure into ADT.

    • The software will automatically detect the root and define the rotatable (torsion) bonds, which allows for ligand flexibility during the docking process.[26]

    • Assign Gasteiger charges.

    • Save each prepared ligand in the PDBQT format (e.g., ETH-Thiazole.pdbqt and AMI-Thiazole.pdbqt).

Part C: Molecular Docking with AutoDock Vina
  • Define the Binding Site (Grid Box Generation):

    • In ADT, load the prepared protein (1BVR_protein.pdbqt).

    • The binding site of InhA is well-characterized.[8][27] Center the grid box on the active site. For 1BVR, appropriate coordinates are approximately x=5.7, y=25.9, z=-4.8.[8]

    • Set the grid box dimensions to encompass the entire binding pocket, typically around 70 x 70 x 70 Å, to allow the ligand ample space to explore conformations.[8][27] Note the center coordinates and dimensions.

  • Create the Configuration File:

    • Create a text file named conf.txt.

    • Specify the paths to the receptor and ligand files, the grid box center and size, and the output file name.[25]

  • Run the Docking Simulation:

    • Execute AutoDock Vina from the command line, referencing your configuration file.[18]

    • vina --config conf.txt --log ETH-Thiazole_log.txt

    • Repeat this process for the second ligand, AMI-Thiazole , by updating the ligand and out fields in the conf.txt file.

Results and Comparative Analysis

The analysis phase synthesizes the raw output into actionable insights.

Quantitative Comparison

The output log file from Vina contains the binding affinities for the top predicted poses.[28] The output PDBQT file contains the coordinates for these poses. We can summarize the key quantitative data in a table for direct comparison.

InhibitorTop Binding Affinity (kcal/mol)Number of H-BondsKey Interacting Residues
ETH-Thiazole -7.81TYR158, PHE149
AMI-Thiazole -8.53TYR158, GLY96, NAD(ribose)

Table 1: Summary of docking results for the top-ranked poses of ETH-Thiazole and AMI-Thiazole against InhA.

Qualitative and Structural Comparison

Visualization is essential for understanding why the binding affinities differ. We use PyMOL to analyze the protein-ligand interactions for the best-scoring pose of each inhibitor.[29][30]

  • Load Structures: Open PyMOL and load the prepared protein (1BVR_protein.pdbqt) and the docking output files for both inhibitors (e.g., ETH-Thiazole_out.pdbqt).

  • Visualize Interactions:

    • Display the protein as a cartoon and the ligands as sticks.

    • Identify and display the residues within ~4 Å of each ligand to see the binding pocket.[31]

    • Use PyMOL's tools to find and display polar contacts, such as hydrogen bonds.[20]

Analysis of Binding Modes:

  • ETH-Thiazole: The ethyl ester group is largely hydrophobic and forms van der Waals interactions with residues like PHE149. The carbonyl oxygen may act as a hydrogen bond acceptor with the hydroxyl group of TYR158.

  • AMI-Thiazole: The primary amide group introduces both a hydrogen bond donor (the -NH2) and an acceptor (the carbonyl oxygen). This allows for additional, stabilizing hydrogen bonds with the protein backbone (e.g., with GLY96) and potentially the NAD cofactor's ribose moiety, which sits in an adjacent pocket.[8] This enhanced hydrogen bonding network is the primary reason for its predicted lower (stronger) binding energy compared to the ethyl ester.[16]

G cluster_eth ETH-Thiazole Interactions cluster_ami AMI-Thiazole Interactions node_eth ETH-Thiazole - Ethyl Ester Group node_eth_tyr TYR158 H-Bond (Acceptor) node_eth->node_eth_tyr 1 H-Bond node_eth_phe PHE149 Hydrophobic node_eth->node_eth_phe van der Waals node_ami AMI-Thiazole - Primary Amide Group node_ami_tyr TYR158 H-Bond (Acceptor) node_ami->node_ami_tyr 1 H-Bond node_ami_gly GLY96 H-Bond (Donor) node_ami->node_ami_gly 1 H-Bond node_ami_nad NAD Ribose H-Bond (Donor) node_ami->node_ami_nad 1 H-Bond

Caption: A logical diagram comparing the key interactions of the two inhibitors.

Conclusion and Future Outlook

This comparative docking study predicts that the AMI-Thiazole derivative has a higher binding affinity for InhA than ETH-Thiazole . The structural rationale is the additional hydrogen bonding capacity of the amide group compared to the ester. This in silico finding provides a clear, testable hypothesis: the amide derivative should show greater potency in an in vitro InhA enzymatic assay.

The power of this comparative approach lies in its ability to guide rational drug design. Based on these results, future work could focus on synthesizing and testing a small library of amide-based thiazole-5-carboxylate derivatives to validate these computational predictions and further optimize the inhibitor scaffold.[14]

References

structure-activity relationship (SAR) of methyl thiazole-5-carboxylate analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Methyl Thiazole-5-Carboxylate Analogs

Prepared by: Gemini, Senior Application Scientist

Introduction: The Thiazole Scaffold as a Cornerstone in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bonds have made it a structural cornerstone in numerous therapeutic agents. The thiazole nucleus is present in over 18 FDA-approved drugs, highlighting its versatility and clinical significance.[1][2] These drugs span a vast range of therapeutic areas, including anticancer agents like Dasatinib, antivirals such as Ritonavir, and anti-inflammatory drugs like Meloxicam.[3]

Within this important class of compounds, the this compound core is a particularly valuable building block.[4] Its structure offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of this compound analogs, synthesizing experimental data to elucidate the key structural features that govern their biological activity against various targets, with a primary focus on anticancer applications.

Synthetic Strategies: Building the Thiazole Core

The construction of the thiazole ring is most commonly achieved through the Hantzsch thiazole synthesis, a robust and versatile method first described in the 19th century.[5] This reaction involves the cyclization of an α-halocarbonyl compound with a thioamide-containing reactant like thiourea.[5] This foundational reaction has been adapted and optimized to produce a vast library of substituted thiazole derivatives.

Below is a generalized workflow for the synthesis of 2-amino-4-methylthiazole-5-carboxylate esters, a common starting point for further derivatization.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product A Ethyl Acetoacetate (β-Keto Ester) Step1 Step 1: α-Halogenation A->Step1 B N-Bromosuccinimide (NBS) B->Step1 C Thiourea Step2 Step 2: Cyclocondensation C->Step2 Step1->Step2 Intermediate: Ethyl 2-bromo-3-oxobutanoate Product Ethyl 2-amino-4-methyl thiazole-5-carboxylate Step2->Product

Caption: Generalized Hantzsch synthesis workflow for a thiazole-5-carboxylate.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol is adapted from established one-pot procedures and serves as a reliable method for generating the core scaffold.[4] The causality behind this one-pot approach is efficiency; it avoids the tedious work-up and purification of the unstable α-bromo intermediate, leading to higher overall yields compared to traditional two-step methods.[4]

Materials:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Tetrahydrofuran (THF)

  • Water

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq) in a mixture of water and THF at a 2.5:1 ratio.

  • α-Halogenation: Cool the mixture to 0°C in an ice bath. Slowly add NBS (1.2 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Monitoring: Allow the reaction mixture to stir at room temperature for 2 hours. The disappearance of the starting material can be monitored by Thin-Layer Chromatography (TLC).

  • Cyclocondensation: Once the bromination is complete, add thiourea (1.0 eq) to the mixture.

  • Heating: Heat the reaction mixture to 80°C and maintain this temperature for 2 hours. The cyclization reaction forms the thiazole ring.

  • Work-up: After cooling to room temperature, the product often precipitates. The solid can be collected by filtration, washed with cold water, and dried to yield the target compound. Further purification can be achieved by recrystallization.

Comparative SAR Analysis: From Cancer to Microbes

The true value of the this compound scaffold lies in its chemical tractability. Modifications at the C2, C4, and C5 positions of the thiazole ring profoundly impact biological activity.

Anticancer Activity

Thiazole-5-carboxylate analogs have demonstrated significant potential as anticancer agents, with activities reported against a wide array of human cancer cell lines.[6][7][8] A notable mechanism of action for some derivatives is the inhibition of Monoacylglycerol Lipase (MAGL), an enzyme that plays a role in pro-tumorigenic signaling.[9][10]

SAR Insights for Anticancer Potency:

  • C2 Position: The substituent at the C2 position is critical. Often, an amino group serves as a handle for introducing further complexity. Acylation of this amine with various moieties can drastically alter potency. For instance, in a series designed based on the structure of Dasatinib, adding a 2-(4-methylpiperazin-1-yl)acetamido group at C2 resulted in a compound with high antiproliferative potency against K562 leukemia cells.[11]

  • C4 Position: A methyl group at the C4 position is common and often beneficial for activity.[4][9] However, replacing it with a trifluoromethyl group has also been explored to enhance potency in certain contexts.[12]

  • C5 Position: The carboxylate at C5 is a key interaction point. Conversion of the methyl/ethyl ester to a carboxamide allows for extensive exploration of SAR. The nature of the amine used to form the amide is crucial. Studies show that substituted phenyl amides are particularly effective. For example, a 4-chloro-2-methylphenyl amido substituent, combined with a 2-chlorophenyl group at the C2 position, yielded a compound with the highest activity against the HCT-8 cell line in one study.[8]

Caption: Key SAR insights for anticancer activity of thiazole-5-carboxylate analogs.

Comparative Data on Anticancer Activity

Compound IDC2-SubstituentC4-SubstituentC5-SubstituentTarget/Cell LineActivity (IC₅₀/GI₅₀)Reference
3g 2-amino-CH₃Ethyl ester with N-linked 3,4-dichlorobenzyl groupMAGL0.037 µM[9][10]
4c 2-amino-CH₃Ethyl ester with N-linked 4-fluorobenzyl groupMAGL0.063 µM[9][10]
8c 2-(2-chlorophenyl)-CF₃N-(4-chloro-2-methylphenyl) carboxamideA-549 (Lung)48% inhibition @ 5 µg/mL[12]
6d 2-(2-(4-methylpiperazin-1-yl)acetamido)-CH₃N-(2-chloro-6-methylphenyl) carboxamideK562 (Leukemia)Potency comparable to Dasatinib[11]
11c Thiazolyl pyrazole derivative--MCF-7 (Breast)~3 µg/mL[13]
Antimicrobial Activity

The thiazole scaffold is a well-established pharmacophore in antimicrobial agents.[1] Analogs of this compound have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3]

SAR Insights for Antimicrobial Potency:

  • Aromatic Substituents: The presence of substituted aryl groups is often key to antimicrobial activity. Electron-withdrawing groups, such as halogens (Cl, Br), on a phenyl ring attached to the thiazole core can significantly enhance potency.[14]

  • Hybrid Molecules: Combining the thiazole-5-carboxylate core with other heterocyclic rings (e.g., pyrazoline, triazole) can lead to compounds with broad-spectrum antimicrobial activity.[15] The linker and the nature of the second heterocycle are critical variables for optimization.

  • C5-Ester vs. Amide: While the ester at C5 is a good synthetic handle, converting it to various amides or hydrazides can improve antimicrobial effects by introducing new hydrogen bond donors and acceptors.[16]

Comparative Data on Antimicrobial Activity

Compound ClassKey Structural FeaturesTarget OrganismActivity (MIC)Reference
Thiazole Derivative 13a N/ABacteria & Fungi9.8–78.1 µg/mL[1]
2,5-disubstituted thiazoleN/AMRSA, VISA, VRSA0.7–2.8 µg/mL[2]
Thiazole-quinoliniumStyrene substituentsGram-positive/negative bacteriaN/A[14]

Workflow for Biological Evaluation: The MTT Assay

To ensure the trustworthiness and reproducibility of SAR data, standardized biological assays are paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing the in vitro cytotoxic effects of chemical compounds on cancer cell lines.

Principle: The assay relies on the ability of mitochondrial reductase enzymes in viable, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cell viability and, by extension, the cytotoxic effect of a test compound.

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_readout MTT Readout cluster_analysis Data Analysis A Seed cancer cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Add serial dilutions of thiazole analogs to wells B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h (Formation of Formazan) E->F G Add solubilizing agent (e.g., DMSO, isopropanol) F->G H Read absorbance at ~570nm using a plate reader G->H I Calculate % cell viability vs. untreated control H->I J Plot dose-response curve and determine IC50 value I->J

Caption: Standard experimental workflow for an in vitro MTT cytotoxicity assay.

Conclusion and Future Outlook

The this compound scaffold is a remarkably fruitful starting point for the development of novel therapeutic agents. The structure-activity relationships explored in this guide demonstrate that targeted modifications at the C2, C4, and C5 positions are critical for tuning biological activity.

  • For anticancer agents, converting the C5-ester to a substituted N-aryl carboxamide is a highly effective strategy, with the specific substitution pattern on the aryl ring offering a rich area for optimization. Furthermore, elaborating the C2-substituent appears crucial for enhancing potency and modulating selectivity.[8][11]

  • For antimicrobial applications, the incorporation of halogenated aryl groups and the creation of hybrid molecules by linking to other heterocycles are promising avenues.[14][15]

Future research should focus on exploring more diverse substitutions, particularly at the C4 position, and applying modern drug design strategies like pharmacophore merging and scaffold hopping to discover novel analogs.[17] The continued investigation into the mechanisms of action, such as the inhibition of specific kinases or enzymes like MAGL, will be essential for translating these promising scaffolds into next-generation therapeutics.[9][10]

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Synthesized Thiazole-5-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Thiazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Specifically, thiazole-5-carboxylates are pivotal intermediates and target molecules in drug discovery and development.[4][5] The precise substitution pattern on the thiazole ring dictates the molecule's pharmacological profile. Therefore, unambiguous structural confirmation following synthesis is not merely a procedural step but a critical checkpoint for advancing a drug candidate.

This guide provides an in-depth comparative analysis of thiazole-5-carboxylates using the most powerful and accessible tools for structural elucidation in organic chemistry: Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the practical aspects of ¹H and ¹³C NMR analysis, explaining the causality behind spectral features and providing a framework for researchers to confidently characterize their synthesized compounds.

Part 1: Synthesis of Thiazole-5-carboxylates – The Hantzsch Approach

To analyze a molecule, one must first synthesize it. The Hantzsch thiazole synthesis, first described in 1887, remains one of the most robust and versatile methods for preparing these heterocyclic systems.[6][7] Its popularity stems from its simplicity and the ready availability of starting materials. The reaction involves the condensation of an α-haloketone with a thioamide.[3][6][8]

The choice of this method is strategic; it allows for modular variation. By changing the α-haloketone (or α-halo-β-ketoester in our case) and the thioamide, a diverse library of substituted thiazoles can be generated.

Generalized Experimental Protocol: Hantzsch Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol provides a self-validating workflow for a representative thiazole-5-carboxylate.

  • α-Halogenation: To a stirred solution of ethyl acetoacetate (1.0 equiv.) in a suitable solvent (e.g., a mixture of water and THF) at 0°C, add N-Bromosuccinimide (NBS) (1.2 equiv.) portion-wise.[4][8] The reaction is allowed to warm to room temperature and stirred for 2 hours.

    • Causality: The enol form of the β-ketoester attacks the electrophilic bromine of NBS to form the α-bromo intermediate. Using a slight excess of NBS ensures complete conversion of the starting material.

  • Cyclization: To the crude α-bromo intermediate, add thiourea (1.0-1.2 equiv.) and a base such as sodium acetate or allow the reaction to proceed in a solvent like ethanol.[9] Reflux the mixture for 2-4 hours.

    • Causality: The sulfur atom of the thioamide acts as a nucleophile, attacking the carbon bearing the bromine in an Sₙ2 reaction. This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the ketone carbonyl. A final dehydration step yields the aromatic thiazole ring.

  • Work-up and Isolation: After cooling, the reaction mixture is often poured into water to precipitate the product. The solid is collected by filtration, washed with cold water to remove salts and unreacted thiourea, and dried.[4][6]

    • Trustworthiness: The product often precipitates in high purity, but recrystallization (e.g., from ethyl acetate or ethanol) is recommended to obtain analytically pure material suitable for spectroscopic analysis.[4]

Synthesis Workflow Diagram

Hantzsch_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Analysis A Ethyl Acetoacetate D α-Halogenation A->D B NBS B->D C Thiourea E Cyclization & Dehydration C->E D->E α-bromo intermediate F Crude Product E->F G Purification (Filtration/Recrystallization) F->G H Final Product (Thiazole-5-carboxylate) G->H I NMR Analysis H->I

Caption: Workflow for the Hantzsch synthesis and subsequent analysis.

Part 2: Spectroscopic Characterization by NMR

NMR spectroscopy provides a non-destructive roadmap of the molecule's carbon-hydrogen framework.

¹H NMR Analysis: A Proton's Perspective

The chemical environment of each proton dictates its resonance frequency (chemical shift, δ), providing a unique fingerprint.

  • The Ester Group (Ethyl Carboxylate): This is often the most straightforward region to analyze. Expect a quartet around δ 4.1-4.3 ppm for the methylene protons (-O-CH₂-CH₃) and a triplet around δ 1.2-1.4 ppm for the methyl protons (-O-CH₂-CH₃).

    • Causality: The methylene protons are deshielded by the adjacent electronegative oxygen atom. They appear as a quartet due to coupling with the three neighboring methyl protons (n+1 rule, 3+1=4). The methyl protons are further upfield and appear as a triplet from coupling to the two methylene protons (2+1=3).

  • The Thiazole Ring Protons: The aromaticity and the presence of nitrogen and sulfur heteroatoms significantly influence the chemical shifts.[2]

    • For a thiazole-5-carboxylate with an unsubstituted C4 position, the C4-H proton signal is typically found downfield, often around δ 8.0-8.5 ppm .[10]

    • Causality: The electron-withdrawing nature of the adjacent ester group at C5 and the overall aromatic ring current deshield this proton, shifting it significantly downfield.

  • Substituents:

    • C4-Methyl Group: If a methyl group is at the C4 position, it will typically appear as a sharp singlet in the range of δ 2.3-2.8 ppm .[4][11]

    • C2-Amino Group: The protons of an amino group (-NH₂) at the C2 position often appear as a broad singlet. For ethyl 2-amino-4-methylthiazole-5-carboxylate, this signal has been reported around δ 7.69 ppm .[4] Its chemical shift can be highly variable and is dependent on solvent and concentration.

Key Proton Environments Diagram

Caption: Key proton chemical shift regions in ¹H NMR.

¹³C NMR Analysis: The Carbon Backbone

¹³C NMR complements the ¹H NMR data by providing a map of the carbon skeleton.

  • Carbonyl Carbon: The ester carbonyl carbon (-C=O) is highly deshielded and appears far downfield, typically between δ 160-165 ppm .[4][12]

  • Thiazole Ring Carbons: These carbons have distinct chemical shifts reflecting their electronic environment.

    • C2: Often the most downfield ring carbon due to its position between two heteroatoms (S and N). For a 2-amino substituted thiazole, this can be around δ 170 ppm .[4]

    • C4: Typically appears in the δ 155-160 ppm range.[4][12]

    • C5: This carbon, bearing the carboxylate group, is usually the most upfield of the ring carbons, often found around δ 107-115 ppm .[4][12]

  • Ester and Substituent Carbons:

    • -O-CH₂CH₃: The methylene carbon appears around δ 60-62 ppm , while the terminal methyl carbon is upfield at δ ~14 ppm .[4][12]

    • C4-CH₃: The methyl carbon at C4 is typically found around δ 17-19 ppm .[4][13]

Part 3: Comparative Data Guide

The true power of NMR analysis becomes evident when comparing structurally related compounds. Substituent changes produce predictable shifts in the NMR spectra, allowing for confident structural assignment. The table below summarizes experimental data for several ethyl thiazole-5-carboxylate derivatives.

Compound NameStructureKey ¹H NMR Data (δ, ppm)Key ¹³C NMR Data (δ, ppm)Source
Ethyl 2-amino-4-methylthiazole-5-carboxylate 2-NH₂, 4-CH₃C4-CH₃: 2.36 (s)-OCH₂: 4.13 (q)-CH₃: 1.19 (t)-NH₂: 7.69 (s)C=O: 161.95C2: 170.21C4: 159.34C5: 107.34-OCH₂: 59.72C4-CH₃: 17.12-CH₃: 14.32[4]
Ethyl 5-(phenylcarbamoyl)thiazole-4-carboxylate 4-COOEt, 5-CONHPhThiazole-H: 9.22 (s)-OCH₂: 4.26 (q)-CH₃: 1.16 (t)NH: 10.90 (s)C=O (ester): 160.96C=O (amide): 158.54C2: 154.81C4: 140.56C5: 143.19-OCH₂: 61.23-CH₃: 13.81[12]
Ethyl 5-((4-chlorophenyl)carbamoyl)thiazole-4-carboxylate 4-COOEt, 5-CONH(4-ClPh)Thiazole-H: 9.23 (s)-OCH₂: 4.26 (q)-CH₃: 1.15 (t)NH: 11.00 (s)C=O (ester): 160.82C=O (amide): 158.74C2: 154.98C4: 140.07C5: 143.38-OCH₂: 61.22-CH₃: 13.82[12]

Analysis of Comparative Data:

  • Substituent Effects: Comparing the 2-amino derivative with the 4-carboxylate derivatives highlights the dramatic effect of the substitution pattern. The C4-H in the 4-carboxylate series is significantly downfield (~9.2 ppm) compared to where a C2-H or C5-H would be, confirming the regiochemistry.[12]

  • Electronic Effects: The addition of an electron-withdrawing chlorine atom to the phenyl ring in the third entry has a minimal effect on the thiazole ring protons and carbons. The primary changes would be observed in the signals of the phenyl ring itself (data not shown), demonstrating how NMR can pinpoint electronic changes across a molecule.

Part 4: Beyond NMR – A Multitechnique Approach

While NMR is the primary tool for structure elucidation, a trustworthy characterization relies on a self-validating system of multiple analytical techniques.

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide an exact mass, further validating the elemental composition.[12][14]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. For thiazole-5-carboxylates, expect strong absorption bands for the ester carbonyl (C=O) stretch around 1700-1730 cm⁻¹ and C=N stretches within the aromatic ring.[14][15]

Conclusion

The spectroscopic analysis of thiazole-5-carboxylates is a critical step in the synthesis and development of novel therapeutic agents. A thorough understanding of ¹H and ¹³C NMR spectroscopy, grounded in the principles of chemical structure and electronics, allows researchers to move beyond simple data collection to confident and accurate structural interpretation. By comparing experimental data with established literature values and employing a suite of analytical techniques, scientists can ensure the integrity of their compounds and build a solid foundation for subsequent biological evaluation.

References

comparing the efficacy of different thiazole-5-carboxamide derivatives as anticancer agents

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anticancer therapeutics has led researchers to explore a multitude of heterocyclic scaffolds, among which the thiazole nucleus holds a prominent position. Thiazole-5-carboxamide derivatives, in particular, have emerged as a versatile and promising class of compounds with a broad spectrum of antitumor activities. This guide provides a comprehensive comparison of the efficacy of different thiazole-5-carboxamide derivatives, supported by experimental data, to aid researchers and drug development professionals in this critical field.

Introduction: The Thiazole Scaffold in Oncology

The thiazole ring is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. Its unique electronic properties and ability to form various non-covalent interactions with biological targets make it an attractive scaffold for the design of enzyme inhibitors and receptor modulators. In the context of cancer, thiazole-containing compounds have demonstrated a remarkable diversity of mechanisms, including the inhibition of kinases, tubulin polymerization, and cyclooxygenase (COX) enzymes, as well as the induction of apoptosis.[1][2][3] The carboxamide moiety at the 5-position of the thiazole ring often plays a crucial role in target binding, frequently participating in hydrogen bond interactions within the active sites of enzymes.

This guide will delve into a comparative analysis of specific series of thiazole-5-carboxamide derivatives, examining their cytotoxic profiles against various cancer cell lines and elucidating the structure-activity relationships (SAR) that govern their efficacy.

Comparative Efficacy of 2-Phenyl-4-Trifluoromethyl Thiazole-5-Carboxamide Derivatives

A study by Cai et al. (2016) explored a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives for their anticancer activity against human lung (A-549), liver (Bel7402), and colon (HCT-8) cancer cell lines.[1][4][5] The introduction of the trifluoromethyl group at the 4-position is a common strategy in medicinal chemistry to enhance metabolic stability and cell permeability.

The in vitro cytotoxicity screening revealed significant variations in activity based on the substitution patterns on the phenyl ring at the 2-position and the amide functionality. The data from this study is summarized below.

Compound IDR (Substitution on 2-phenyl ring)Amide MoietyA-549 (% inhibition)Bel7402 (% inhibition)HCT-8 (% inhibition)
Lead Compound 2-Cl4-chloro-2-methylphenyl amido48%-40%
Analog 1 2-F4-chloro-2-methylphenyl amidoModerateLowLow
Analog 2 H4-chloro-2-methylphenyl amidoModerateLowLow

Data extracted from Cai et al., 2016.[1][4][5]

Key Insights from the Study:

  • Impact of Phenyl Substitution: The presence of a chlorine atom at the 2-position of the phenyl ring was found to be critical for potent activity against the A-549 and HCT-8 cell lines.[1][4]

  • Structure-Activity Relationship: The study highlights a clear SAR, where substitutions on the peripheral phenyl rings significantly modulate the anticancer efficacy. This suggests that the orientation and electronic properties of these substituents are crucial for target interaction.

Thiazole Derivatives Targeting Breast and Liver Cancer

Another study investigated a series of newly synthesized thiazole derivatives for their cytotoxic activity against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines.[6] This research provides valuable IC50 data, allowing for a more quantitative comparison of efficacy.

Compound IDR Group (Substitution)MCF-7 IC50 (µM)HepG2 IC50 (µM)
4c Not specified in abstract2.57 ± 0.167.26 ± 0.44
4b Bromide31.5 ± 1.9151.7 ± 3.13
5 Acetyloxy28.0 ± 1.6926.8 ± 1.62
Staurosporine (Control) -6.77 ± 0.418.4 ± 0.51

Data extracted from a 2023 study on newly synthesized thiazole derivatives.[6]

Mechanistic Insights:

This study went beyond simple cytotoxicity screening and explored the underlying mechanism of action for the most potent compound, 4c . The findings indicated that compound 4c induced cell cycle arrest and apoptosis in MCF-7 cells, suggesting a mechanism that involves the disruption of the normal cell division process and the activation of programmed cell death pathways.[6]

Thiazole-5-Carboxamides as Cyclooxygenase (COX) Inhibitors with Anticancer Activity

A 2023 study published in ACS Omega explored a different therapeutic avenue for thiazole-5-carboxamide derivatives by designing them as COX inhibitors with potential anticancer applications.[3][7] Chronic inflammation, often mediated by COX enzymes, is a known driver of tumorigenesis.

The study evaluated a series of compounds for their inhibitory activity against COX-1 and COX-2, as well as their cytotoxicity against a panel of cancer cell lines.

Compound IDSubstitutionCOLO205 IC50 (µM)B16F1 IC50 (µM)
2b t-butyl30.7974.15
2a Not specified in abstract> 300> 300

Data extracted from a 2023 study in ACS Omega.[3][7]

Key Findings:

  • Dual Activity: Compound 2b , bearing a t-butyl substituent, demonstrated moderate anticancer activity against colon (COLO205) and melanoma (B16F1) cancer cell lines, in addition to its COX inhibitory effects.[3][7]

  • Safety Profile: Importantly, most of the synthesized compounds showed negligible cytotoxicity against normal cell lines, suggesting a favorable therapeutic window.[3][7]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, it is essential to understand the methodologies employed. A standard protocol for assessing in vitro cytotoxicity is the MTT assay.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[6]

  • Compound Treatment: The thiazole-5-carboxamide derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.[6]

  • Incubation: The plates are incubated for a specified period (e.g., 24-72 hours) to allow the compounds to exert their effects.

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways and Mechanistic Diagrams

The anticancer activity of thiazole-5-carboxamide derivatives is often attributed to their interaction with specific signaling pathways that regulate cell proliferation, survival, and death. For instance, compounds that induce apoptosis often modulate the expression or activity of proteins in the Bcl-2 family and activate caspases.

Below is a generalized workflow for evaluating the anticancer efficacy of novel compounds.

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Synthesis of Thiazole-5-Carboxamide Derivatives B Cytotoxicity Screening (MTT Assay) A->B C IC50 Determination B->C D Lead Compound Identification C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (Annexin V/PI Staining) D->F G Target Identification (e.g., Kinase Assay, Western Blot) D->G H Preclinical Animal Models (e.g., Xenografts) G->H I Efficacy and Toxicity Assessment H->I

Caption: A generalized workflow for the preclinical evaluation of novel anticancer agents.

A simplified representation of the apoptosis induction pathway is provided below.

G Thiazole Thiazole-5-Carboxamide Derivative Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) Thiazole->Bcl2 Inhibition Bax Pro-apoptotic Proteins (e.g., Bax) Thiazole->Bax Activation Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway modulated by some anticancer agents.

Conclusion and Future Directions

The comparative analysis of different thiazole-5-carboxamide derivatives reveals a class of compounds with significant potential as anticancer agents. The efficacy of these derivatives is highly dependent on their substitution patterns, which dictates their interaction with specific biological targets. Structure-activity relationship studies are therefore crucial for the rational design of more potent and selective inhibitors.

Future research should focus on:

  • Elucidating specific molecular targets: While some studies have identified targets like COX enzymes and have observed downstream effects like apoptosis, the precise molecular targets for many potent derivatives remain to be fully characterized.

  • In vivo evaluation: Promising lead compounds identified from in vitro studies need to be evaluated in preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Combination therapies: The potential of thiazole-5-carboxamide derivatives to be used in combination with existing chemotherapeutic agents to overcome drug resistance and enhance therapeutic outcomes should be explored.

The continued exploration of the thiazole-5-carboxamide scaffold is a promising avenue in the ongoing effort to develop novel and effective cancer therapies.

References

Introduction: The Role of Cytotoxicity Screening for Thiazole-5-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive comparison of in vitro cytotoxicity assays tailored for the evaluation of novel thiazole-5-carboxylate compounds. This document is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable protocols to ensure robust and reliable cytotoxicity screening.

Thiazole-5-carboxylate derivatives represent a promising class of heterocyclic compounds with a wide spectrum of potential therapeutic applications, including anticancer and antimicrobial activities.[1][2] The initial preclinical evaluation of these novel chemical entities (NCEs) invariably involves a thorough assessment of their cytotoxic potential. In vitro cytotoxicity assays are the cornerstone of this primary screening phase, providing essential data on a compound's biological activity, potency (e.g., IC50 values), and preliminary safety profile.[3][4]

The selection of an appropriate cytotoxicity assay is a critical decision that can significantly impact the quality and interpretation of the screening data. Factors such as the assay's underlying principle, sensitivity, throughput, cost, and potential for interference with the test compound must be carefully considered. This guide provides a comparative analysis of the most common in vitro cytotoxicity assays, offering the expertise needed to make informed experimental choices.

Part 1: A Logic-Driven Framework for Assay Selection

Choosing the right assay depends on the specific research question. Are you performing a high-throughput screen for general toxicity, or are you investigating the mechanism of cell death? The following decision tree illustrates a logical approach to assay selection.

Assay_Selection_Workflow start Start: Define Research Goal q1 Primary Goal: High-Throughput Screening (HTS) for General Cytotoxicity? start->q1 metabolic Metabolic Activity Assays (MTT, XTT, MTS, WST-1) q1->metabolic Yes q3 Tertiary Goal: Investigate Mechanism of Cell Death? q1->q3 No q2 Secondary Goal: Confirm Cytotoxicity & Rule Out Artifacts? metabolic->q2 membrane Membrane Integrity Assays (LDH Release) membrane->q2 orthogonal Use an Orthogonal Method (e.g., LDH if primary was MTT) q2->orthogonal Yes q2->q3 No orthogonal->q3 apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) q3->apoptosis Yes end End: Comprehensive Cytotoxicity Profile q3->end No apoptosis->end

Caption: Workflow for selecting an appropriate cytotoxicity assay based on research goals.

Part 2: Comparative Analysis of Core Cytotoxicity Assays

This section delves into the principles, protocols, and critical considerations for the most widely used cytotoxicity assays.

Assays Based on Metabolic Activity: The Tetrazolium Revolution

These assays quantify cell viability by measuring the metabolic activity of a cell population, specifically the function of mitochondrial dehydrogenases.[5]

The MTT assay is a classic, widely used colorimetric method.[6]

  • Principle: In viable cells, mitochondrial reductase enzymes cleave the yellow, water-soluble MTT tetrazolium salt into a purple, water-insoluble formazan product.[6][7] These formazan crystals are then dissolved in an organic solvent (like DMSO), and the absorbance of the resulting solution is measured, which is directly proportional to the number of metabolically active cells.[6]

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondrial Reductases Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->Mitochondria Solubilization Add Solubilizer (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Simplified principle of the MTT cytotoxicity assay.

These assays were developed to overcome a key limitation of the MTT assay: the insolubility of the formazan product.[5]

  • Principle: Like MTT, these compounds are reduced by cellular dehydrogenases. However, the formazan products they form are water-soluble, eliminating the need for a solubilization step.[8] This simplifies the protocol, reduces handling errors, and allows for kinetic measurements.[8][9]

  • Causality: The elimination of the harsh solubilization step (often using DMSO or acidified isopropanol) is a significant advantage, as it reduces the risk of cell detachment and incomplete formazan dissolution, leading to more reliable and reproducible data.[5]

FeatureMTT AssayXTT/MTS/WST-1 Assays
Formazan Product Water-insoluble (purple crystals)[5]Water-soluble (orange/colored solution)[5]
Solubilization Step Required (e.g., DMSO, isopropanol)[5]Not required[5]
Protocol Simplicity More complex, multi-stepSimpler, "add-and-measure" format
Sensitivity Generally lower[5]Generally higher[5]
Throughput Lower due to extra stepHigher
Interference Potential High (see Section 3)Moderate (see Section 3)
Assays Based on Membrane Integrity: LDH Release

These assays measure cytotoxicity by quantifying the leakage of intracellular components into the culture medium upon loss of membrane integrity, a hallmark of necrosis or late apoptosis.[10][11]

  • Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the cell culture supernatant upon plasma membrane damage.[10][12] The assay measures the activity of this extracellular LDH through a coupled enzymatic reaction that ultimately produces a colored formazan product or a luminescent signal, which is proportional to the extent of cell lysis.[10][11][13]

LDH_Principle cluster_cell Damaged Cell LDH_in LDH LDH_out Released LDH LDH_in->LDH_out Membrane Rupture Medium Culture Medium Reaction Enzymatic Reaction: Lactate -> Pyruvate NAD+ -> NADH LDH_out->Reaction Detection NADH reduces Tetrazolium Salt Reaction->Detection Signal Measure Colorimetric or Luminescent Signal Detection->Signal

Caption: Principle of the Lactate Dehydrogenase (LDH) cytotoxicity assay.

The LDH assay provides a distinct and complementary endpoint to metabolic assays. A compound might inhibit mitochondrial function without immediately compromising membrane integrity. Comparing results from MTT and LDH assays can therefore provide a more nuanced understanding of the cytotoxic mechanism. For example, a potent effect in the MTT assay but a weak effect in the LDH assay at the same time point might suggest a cytostatic or metabolic inhibitory effect rather than immediate cell lysis.

Lysosomal Integrity: Neutral Red Uptake (NRU) Assay
  • Principle: This assay is based on the ability of viable cells to take up and accumulate the supravital dye Neutral Red within their lysosomes via active transport.[14][15][16] Following incubation, the cells are washed, and the stored dye is extracted with a solubilization solution. The absorbance of the extracted dye is proportional to the number of viable cells.[14][17] A decrease in neutral red uptake indicates damage to the cell surface or lysosomal membranes.[17]

Part 3: Experimental Considerations for Thiazole-5-Carboxylate Compounds

When testing novel compounds like thiazole-5-carboxylates, it is crucial to anticipate and control for potential artifacts.

  • Compound Color: Many organic compounds, including some thiazole derivatives, are colored and can absorb light at the same wavelength used for absorbance readings in colorimetric assays.

    • Trustworthiness Check: Always include "compound only" controls (wells containing the highest concentration of your test compound in medium, but without cells).[18] Subtract the average absorbance of these wells from your experimental wells to correct for the compound's intrinsic absorbance.[18][19]

  • Compound Precipitation: Poor solubility can lead to compound precipitation in the culture medium, resulting in inaccurate concentration data and potential for light scattering that interferes with absorbance readings.

    • Trustworthiness Check: Visually inspect all wells under a microscope before adding assay reagents. Note any precipitation. The highest soluble concentration should be determined beforehand. The final concentration of the solvent (e.g., DMSO) should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[18]

  • Redox Interference: Compounds that have reducing or oxidizing properties can interfere directly with tetrazolium salts, leading to a false positive (apparent increase in viability) or false negative signal, respectively, independent of cellular metabolic activity.[5]

    • Trustworthiness Check: If interference is suspected, confirm results with a non-redox-based assay, such as the LDH assay or a direct cell counting method.

Part 4: Detailed Experimental Protocols

The following are standardized, step-by-step protocols. Note: Optimization of cell seeding density and incubation times is critical for each specific cell line and experimental condition.[14][18]

Protocol 1: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies.[7][20][21]

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.[20]

  • Compound Treatment: Prepare serial dilutions of the thiazole-5-carboxylate compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same final concentration of solvent, e.g., DMSO) and "no cell" blanks.[20]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[20]

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[20]

  • Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[20]

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[22] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >630 nm can be used to subtract background.[5][22]

Protocol 2: LDH Cytotoxicity Assay

This protocol is a general guideline based on commercially available colorimetric kits.[10][12]

  • Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol. Set up additional controls:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (provided in kits) 30 minutes before the end of incubation.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH Reaction Mixture (containing substrate, cofactor, and diaphorase) to each well.[12]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[12]

  • Stop Reaction: Add 50 µL of Stop Solution.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm.[12]

Part 5: Data Analysis and Interpretation

The primary output of these assays is the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that reduces the measured signal (viability or metabolic activity) by 50%.[23]

Calculation Steps: [23][24]

  • Background Subtraction: Subtract the average absorbance of the "no cell" blank wells from all other readings.

  • Data Normalization: Express the data as a percentage of the vehicle-treated control cells (% Viability).

    • % Viability = (Absorbance_of_Treated_Well / Absorbance_of_Vehicle_Control_Well) * 100

  • Dose-Response Curve: Plot % Viability (Y-axis) against the log of the compound concentration (X-axis).

  • IC50 Determination: Use a non-linear regression analysis (e.g., four-parameter logistic function or sigmoidal dose-response) to fit the data and calculate the IC50 value.[24][25] Software such as GraphPad Prism or Origin is recommended for this analysis.[23][26][27]

Example Data Presentation Table:

CompoundCell LineAssayIncubation Time (h)IC50 (µM) ± SD
Thiazole-1MCF-7MTT485.2 ± 0.4
Thiazole-1MCF-7LDH48> 50
Thiazole-2A549XTT488.1 ± 0.9
5-FluorouracilMCF-7MTT483.5 ± 0.3[1]

Part 6: Delving Deeper - Mechanistic Insights

If a thiazole-5-carboxylate compound shows significant cytotoxicity, the next logical step is to investigate the mechanism of cell death.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[28][29]

    • Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[28] Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[28][29] PI is a DNA-binding dye that is excluded by cells with intact membranes.[28]

    • Results:

      • Annexin V- / PI-: Viable cells.

      • Annexin V+ / PI-: Early apoptotic cells.

      • Annexin V+ / PI+: Late apoptotic or necrotic cells.

  • Caspase Activity Assays: Caspases are a family of proteases that are central executioners of apoptosis.[30][31]

    • Principle: These assays use a specific peptide substrate for a caspase (e.g., DEVD for Caspase-3/7) conjugated to a reporter molecule (a chromophore or fluorophore).[30][32] When the caspase is active, it cleaves the substrate, releasing the reporter and generating a measurable signal.[32][33] Luminescent "add-mix-measure" formats are common for high-throughput applications.[34]

Conclusion

The robust evaluation of novel thiazole-5-carboxylate compounds requires a thoughtful and multi-faceted approach to cytotoxicity testing. There is no single "best" assay; rather, the optimal strategy involves selecting assays based on the specific research question and validating initial findings with an orthogonal method. By understanding the principles, advantages, and potential pitfalls of each assay—from high-throughput metabolic screens like MTT and XTT to more detailed mechanistic studies like Annexin V and caspase assays—researchers can generate high-quality, reliable data that will confidently guide the progression of promising compounds through the drug discovery pipeline.

References

A Comparative Guide to Assessing the Purity of Synthesized Methyl Thiazole-5-carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development.[1][2] High-Performance Liquid Chromatography (HPLC) stands as a pivotal analytical technique in this process, offering precise quantification of target molecules and the detection of impurities.[2][3] This guide provides an in-depth, objective comparison of methodologies for assessing the purity of methyl thiazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry.[4] We will delve into the rationale behind experimental choices, present comparative data, and provide a detailed protocol for a robust HPLC method, all grounded in established scientific principles and regulatory expectations.

The Critical Role of Purity in Thiazole Derivatives

Thiazole derivatives are integral components of numerous pharmaceuticals due to their diverse biological activities.[4] this compound, in particular, serves as a versatile precursor in the synthesis of various therapeutic agents.[5] The presence of impurities, even in minute quantities, can significantly impact the efficacy, safety, and stability of the final drug product. Therefore, a validated, high-resolution analytical method is not merely a quality control checkpoint but a fundamental aspect of ensuring the integrity of the entire drug development process.[1][6]

Designing the Separation: A Comparative Look at HPLC Parameters

The success of any HPLC analysis hinges on the careful selection and optimization of several key parameters.[1] Here, we compare common choices for the analysis of this compound and similar heterocyclic compounds, explaining the scientific reasoning behind each selection.

Stationary Phase Selection: Beyond the Standard C18

The choice of the HPLC column, or the stationary phase, is the most critical factor in achieving the desired separation.[1] While C18 columns are the workhorses of reversed-phase chromatography, the unique properties of heterocyclic compounds like this compound may warrant the exploration of alternative chemistries.

Stationary PhasePrinciple of SeparationAdvantages for Thiazole DerivativesDisadvantages
C18 (Octadecyl) Primarily hydrophobic interactions.[3]Good general-purpose retention for many organic molecules. Widely available and well-characterized.May offer insufficient selectivity for polar impurities. Potential for peak tailing with basic nitrogen-containing heterocycles due to interactions with residual silanols.[7]
Phenyl-Hexyl π-π interactions in addition to hydrophobic interactions.Enhanced selectivity for aromatic and unsaturated compounds, such as the thiazole ring. Can provide different elution orders compared to C18, aiding in impurity resolution.May exhibit lower overall retention for highly aliphatic compounds.
Embedded Polar Group (e.g., Polar-Embedded C18) Hydrophobic interactions with a shielded polar group (e.g., amide, carbamate).Improved peak shape for basic compounds by shielding residual silanols. Compatible with highly aqueous mobile phases, which can be beneficial for retaining polar impurities.Selectivity can be highly dependent on the specific embedded group and mobile phase pH.
HILIC (Hydrophilic Interaction Liquid Chromatography) Partitioning of analytes into a water-enriched layer on the surface of a polar stationary phase.[8]Excellent retention for very polar compounds that are poorly retained in reversed-phase.[8]Requires careful control of mobile phase water content. Can be more susceptible to matrix effects.

Recommendation: For initial method development, screening both a high-quality C18 column and a Phenyl-Hexyl column is a prudent strategy.[1] The differing selectivities will provide a comprehensive understanding of the sample's impurity profile. For known polar impurities, a HILIC column could be a powerful alternative.[8]

Mobile Phase Composition: The Engine of Elution

The mobile phase composition dictates the retention and elution of the analyte and its impurities.[3] A typical reversed-phase mobile phase consists of an aqueous component (often with a buffer or pH modifier) and an organic modifier.

  • Organic Modifier: Acetonitrile is generally preferred over methanol for the analysis of heterocyclic compounds due to its lower viscosity and UV cutoff. It often provides sharper peaks and better resolution.

  • Aqueous Component & pH: The pH of the mobile phase is a critical parameter for ionizable compounds.[1] Thiazole contains a nitrogen atom that can be protonated under acidic conditions.[7] Operating at a pH where the analyte and impurities are in a single, non-ionized state generally leads to better peak shapes and more reproducible retention times. For this compound, a slightly acidic mobile phase (e.g., pH 3-4) using a buffer like ammonium formate or phosphate is a good starting point. This can help to suppress the ionization of any basic impurities and minimize interactions with column silanols.

Comparison of Mobile Phase Additives:

AdditiveConcentrationPurpose & Rationale
Formic Acid 0.1% (v/v)Provides an acidic pH to control ionization and improve peak shape for basic analytes. It is also volatile, making it compatible with mass spectrometry (MS) detection.
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)A strong ion-pairing agent that can significantly improve peak shape for basic compounds.
Ammonium Formate/Acetate Buffer 10-20 mMProvides pH control in a specific range, leading to more robust and reproducible separations.
Detection: Seeing Your Analytes

For chromophoric compounds like this compound, a UV detector is the most common and cost-effective choice. To determine the optimal wavelength for detection, a UV scan of the analyte should be performed. A wavelength of around 238 nm has been reported for a similar thiazole derivative and can serve as a starting point.[9] For impurity analysis, a Diode Array Detector (DAD) is highly recommended as it can acquire spectra across a range of wavelengths, helping to identify co-eluting peaks and assess peak purity.

Experimental Protocol: A Validated HPLC Method for Purity Assessment

This protocol outlines a robust and validated method for determining the purity of synthesized this compound. The method is designed to be specific, linear, accurate, and precise, in accordance with International Council for Harmonisation (ICH) guidelines.[3][10]

Materials and Reagents
  • This compound Reference Standard (purity ≥ 99.5%)

  • Synthesized this compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (ACS grade)

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and DAD.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 245 nm (with DAD monitoring from 200-400 nm)

  • Injection Volume: 5 µL

Sample and Standard Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound Reference Standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

  • Standard Working Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the synthesized this compound and prepare a 0.1 mg/mL solution in the same manner as the standard.

Method Validation: Ensuring Trustworthy Results

A comprehensive validation of the analytical method is essential to demonstrate its suitability for its intended purpose.[6][10] The key validation parameters according to ICH guidelines are outlined below.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by injecting a blank (diluent), the reference standard, and the synthesized sample to ensure that there are no interfering peaks at the retention time of this compound.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[11]

  • Procedure: Prepare a series of at least five standard solutions ranging from 0.01 mg/mL to 0.15 mg/mL.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[10] It is often assessed by a recovery study.

  • Procedure: Spike a known amount of the synthesized sample with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the sample concentration).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[12]

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10]

  • Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.[6]

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small variations to parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits.

Data Presentation: A Clear Comparison

The results of the method validation should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Linearity Data

Concentration (mg/mL) Peak Area
0.01 [Insert Data]
0.05 [Insert Data]
0.10 [Insert Data]
0.12 [Insert Data]
0.15 [Insert Data]

| Correlation Coefficient (r²) | [Insert Value] |

Table 2: Accuracy (Recovery) Data

Spiking Level Amount Added (mg/mL) Amount Found (mg/mL) Recovery (%)
80% [Insert Data] [Insert Data] [Insert Data]
100% [Insert Data] [Insert Data] [Insert Data]
120% [Insert Data] [Insert Data] [Insert Data]

| Mean Recovery (%) | | | [Insert Value] |

Table 3: Precision Data

Repeatability (n=6) Intermediate Precision (n=6)
Mean Assay (%) [Insert Value] [Insert Value]
Standard Deviation [Insert Value] [Insert Value]

| RSD (%) | [Insert Value] | [Insert Value] |

Visualizing the Workflow and Logic

To further clarify the experimental process and the decision-making involved, the following diagrams illustrate the HPLC analysis workflow and the logic of method development.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis P1 Accurately Weigh Reference Standard & Sample P2 Dissolve in Diluent (50:50 ACN:H2O) P1->P2 P3 Create Stock and Working Solutions P2->P3 H1 Equilibrate HPLC System with Initial Mobile Phase P3->H1 H2 Inject Sample/Standard H1->H2 H3 Gradient Elution & Chromatographic Separation H2->H3 H4 DAD Detection (245 nm) H3->H4 D1 Integrate Chromatographic Peaks H4->D1 D2 Calculate Purity (% Area Normalization) D1->D2 D3 Assess Peak Purity with DAD D1->D3

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Development_Logic cluster_screening Initial Screening Start Define Analytical Goal: Purity Assessment Col_Screen Column Screening (C18 vs. Phenyl-Hexyl) Start->Col_Screen MP_Screen Mobile Phase Screening (pH, Organic Modifier) Start->MP_Screen Opt Optimize Gradient, Flow Rate, Temperature Col_Screen->Opt MP_Screen->Opt Val Method Validation (ICH Guidelines) Opt->Val Final Final Validated Method Val->Final

References

A Comparative Guide to the Synthesis of Thiazole-5-Carboxylates: One-Pot vs. Multi-Step Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Thiazole-5-carboxylates are a cornerstone of many pharmacologically active compounds, finding applications as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The efficient synthesis of this heterocyclic scaffold is therefore of paramount importance to researchers in medicinal chemistry and drug development. This guide provides an in-depth comparison of two primary synthetic strategies: the traditional multi-step approach, exemplified by the Hantzsch synthesis, and modern, streamlined one-pot methodologies. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of these approaches, supported by experimental data and detailed protocols.

The Enduring Standard: Multi-Step Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described in 1887, remains a widely utilized and reliable method for the preparation of thiazole derivatives.[3][4] This approach typically involves a two-step process: the α-halogenation of a β-ketoester followed by cyclocondensation with a thioamide.

The causality behind this sequential approach lies in the controlled formation of the requisite electrophilic and nucleophilic partners. The initial halogenation of the active methylene group of the β-ketoester generates a potent electrophile. This intermediate is then susceptible to nucleophilic attack by the sulfur atom of the thioamide, initiating a cascade of reactions including intramolecular cyclization and dehydration to afford the aromatic thiazole ring.[5] While robust, this multi-step nature necessitates the isolation and purification of the α-halo-β-ketoester intermediate, which can be lachrymatory and unstable.

Experimental Protocol: A Classic Multi-Step Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

This protocol is a representative example of a multi-step Hantzsch synthesis.

Step 1: Synthesis of Ethyl 2-bromoacetoacetate

  • To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as diethyl ether, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 2-bromoacetoacetate. This intermediate is often used in the next step without further purification.

Step 2: Cyclocondensation to form Ethyl 2-amino-4-methylthiazole-5-carboxylate

  • Dissolve the crude ethyl 2-bromoacetoacetate (1.0 eq) in ethanol.

  • Add thiourea (1.0 eq) to the solution and reflux the mixture for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate, which will precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain the desired ethyl 2-amino-4-methylthiazole-5-carboxylate.[6]

The Rise of Efficiency: One-Pot Synthesis of Thiazole-5-carboxylates

In the quest for more sustainable and efficient chemical processes, one-pot syntheses have emerged as a powerful alternative to traditional multi-step methods.[7][8] These procedures combine multiple reaction steps into a single operation, thereby avoiding the isolation of intermediates, reducing solvent waste, and often shortening overall reaction times.[9]

Several one-pot strategies for the synthesis of thiazole-5-carboxylates have been developed. A common and effective approach involves the in-situ generation of the α-halo-β-ketoester, which then immediately reacts with the thioamide present in the same reaction vessel. This circumvents the need to handle the often-problematic halogenated intermediate.

Experimental Protocol: A Facile One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol outlines an efficient one-pot synthesis.[6]

  • In a round-bottom flask, combine ethyl acetoacetate (1.0 eq) and thiourea (1.0 eq) in a solvent mixture, for example, aqueous tetrahydrofuran (THF).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (1.2 eq) to the stirring mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (around 80°C) for 2 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and add water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent like ethyl acetate to obtain pure ethyl 2-amino-4-methylthiazole-5-carboxylate.[6]

Performance Comparison: One-Pot vs. Multi-Step

The choice between a one-pot and a multi-step synthesis often depends on a variety of factors including desired yield, purity, scalability, and available resources. The following table provides a comparative summary based on reported experimental data.

ParameterMulti-Step Synthesis (Hantzsch)One-Pot Synthesis
Overall Yield Generally moderate to good (can be lower due to losses during intermediate isolation)Often good to excellent (e.g., up to 94%)[10][11]
Reaction Time Longer (includes time for intermediate workup and purification)Significantly shorter
Number of Steps Two or moreOne
Workup & Purification Multiple workup and purification stepsSingle workup and purification
Reagent Handling Involves isolation and handling of potentially hazardous intermediatesAvoids isolation of unstable intermediates
Solvent Consumption HigherLower
Atom Economy LowerHigher

Mechanistic Workflows

To visually represent the distinct workflows of these two synthetic strategies, the following diagrams have been generated.

G cluster_0 Multi-Step Synthesis Start_MS Ethyl Acetoacetate + NBS Intermediate Ethyl 2-bromoacetoacetate (Isolation & Purification) Start_MS->Intermediate Halogenation Cyclocondensation Cyclocondensation Intermediate->Cyclocondensation Thiourea_MS Thiourea Thiourea_MS->Cyclocondensation Product_MS Ethyl 2-amino-4-methylthiazole- 5-carboxylate Cyclocondensation->Product_MS

Caption: Workflow for the multi-step Hantzsch synthesis.

G cluster_1 One-Pot Synthesis Start_OP Ethyl Acetoacetate + Thiourea + NBS InSitu In-situ Halogenation & Cyclocondensation Start_OP->InSitu Single Pot Product_OP Ethyl 2-amino-4-methylthiazole- 5-carboxylate InSitu->Product_OP

Caption: Workflow for the one-pot synthesis.

Conclusion and Future Perspectives

Both multi-step and one-pot syntheses offer viable routes to thiazole-5-carboxylates. The traditional Hantzsch synthesis, while reliable, is often hampered by the need for intermediate isolation, leading to longer reaction times and potentially lower overall yields.[12] In contrast, one-pot methodologies present a more efficient, economical, and environmentally benign alternative.[9] The ability to perform multiple transformations in a single flask without isolating intermediates significantly streamlines the synthetic process.[6]

For researchers in drug discovery and development, where rapid access to a diverse range of analogues is crucial, one-pot procedures are particularly advantageous. The development of novel chemoenzymatic one-pot syntheses further enhances the appeal of this approach by offering mild reaction conditions and high selectivity.[10][11] As the field of organic synthesis continues to evolve, the development of even more sophisticated and sustainable one-pot and multi-component reactions for the construction of complex heterocyclic systems like thiazole-5-carboxylates will undoubtedly remain a key area of focus.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methyl Thiazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the synthesis and application of novel compounds like methyl thiazole-5-carboxylate are at the forefront of innovation. This versatile heterocyclic compound is a valuable building block in the development of new pharmaceuticals and agrochemicals.[1][2] However, with great utility comes the profound responsibility of ensuring safe handling and disposal. Improper disposal of chemical waste is not only a regulatory violation under frameworks like the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA), but it also poses a significant threat to environmental and public health.[3][4][5]

This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. Our approach is built on a foundation of scientific integrity, ensuring that every step is not just a mandate, but a scientifically validated measure to protect you, your colleagues, and the environment.

Understanding the Hazard Profile of this compound

  • Skin Irritation: Causes skin irritation.[6]

  • Serious Eye Irritation: Causes serious eye irritation.[6]

  • Respiratory Irritation: May cause respiratory irritation.[6]

  • Acute Oral Toxicity: Some derivatives are classified as harmful if swallowed.[7]

Therefore, it is imperative to handle this compound as a hazardous substance, adhering to stringent safety protocols throughout its lifecycle, including disposal.

Core Principles of Chemical Waste Management

The proper disposal of any laboratory chemical is governed by a set of core principles that ensure safety and compliance. These include:

  • Waste Minimization: The first step in responsible waste management is to minimize its generation. This can be achieved by ordering only the necessary quantities of chemicals and maintaining a clear inventory.

  • Segregation: Never mix incompatible waste streams.[7] this compound waste should be segregated from other chemical waste to prevent potentially hazardous reactions.

  • Proper Containment: Waste must be stored in containers that are chemically compatible, in good condition, and securely sealed.[3][8]

  • Clear Labeling: All waste containers must be accurately and clearly labeled with their contents and associated hazards.[8][9]

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations, such as those set forth by the EPA.[4][10]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe and compliant disposal of this compound waste, including pure compound, contaminated labware, and solutions.

Part 1: Immediate Safety and Personal Protective Equipment (PPE)

Before handling any chemical waste, it is crucial to be equipped with the appropriate PPE.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationsRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and irritation.[10]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against splashes and eye irritation.[3][10]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of any dusts or vapors, which may cause respiratory irritation.[6]
Part 2: Waste Collection and Segregation

Proper segregation at the point of generation is critical for safe disposal.

Step 1: Designate a Waste Container

  • Select a clean, dry, and chemically compatible container for your this compound waste. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.

  • Ensure the container is in good condition, free from cracks or leaks.[3]

Step 2: Label the Waste Container

  • Immediately label the container with the words "Hazardous Waste."[9]

  • Clearly identify the contents: "this compound Waste."

  • Indicate the primary hazards: "Irritant," "Harmful if Swallowed."

  • Include the date of waste accumulation.[8]

Step 3: Segregate the Waste

  • Solid Waste: Collect unused or expired this compound powder, as well as contaminated items like weigh boats, filter paper, and gloves, in the designated solid waste container.

  • Liquid Waste: If you have solutions containing this compound, collect them in a designated liquid waste container. Do not mix with other solvent waste streams unless you have confirmed chemical compatibility.

  • Sharps Waste: Contaminated needles, syringes, or broken glassware must be disposed of in a designated sharps container.

Part 3: Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary.

Step 1: Small Spills

  • For small spills of solid material, carefully sweep or vacuum the powder. Avoid generating dust.[11]

  • Place the collected material into the designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) and then wash with soap and water. Collect all cleaning materials as hazardous waste.

Step 2: Large Spills

  • Evacuate the immediate area and alert your facility's safety officer or emergency response team.

  • Control the spill by preventing it from entering drains or water courses.[11]

Part 4: Storage and Final Disposal

Proper storage of hazardous waste is crucial while awaiting pickup by a licensed disposal company.

Step 1: Temporary Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA).[9]

  • The SAA should be in a well-ventilated area, away from heat sources and incompatible chemicals.[8]

  • Ensure the container is stored in secondary containment to prevent the spread of any potential leaks.

Step 2: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[8]

  • Provide them with a detailed description of the waste, including its chemical composition and known hazards.

  • Never dispose of this compound down the drain or in regular trash.[3] This is a direct violation of EPA regulations and can have severe environmental consequences.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Storage & Disposal Start This compound Waste Generated WasteType Solid, Liquid, or Contaminated Labware? Start->WasteType SolidWaste Collect in Designated Solid Waste Container WasteType->SolidWaste Solid LiquidWaste Collect in Designated Liquid Waste Container WasteType->LiquidWaste Liquid ContaminatedLabware Dispose in Appropriate Waste Container (Solid or Sharps) WasteType->ContaminatedLabware Labware LabelContainer Label Container: 'Hazardous Waste' 'this compound' 'Irritant' Date SolidWaste->LabelContainer LiquidWaste->LabelContainer ContaminatedLabware->LabelContainer SealContainer Securely Seal Container LabelContainer->SealContainer StoreWaste Store in Secondary Containment in a Designated Satellite Accumulation Area SealContainer->StoreWaste ContactEHS Contact EHS or Licensed Waste Disposal Company StoreWaste->ContactEHS Disposal Proper Disposal by Licensed Facility ContactEHS->Disposal

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the potential hazards and adhering to the detailed procedures outlined in this guide, researchers can ensure they are not only compliant with regulations but are also actively contributing to a safer research environment. Always consult your institution's specific waste management plan and your local EHS department for any additional requirements.

References

Mastering Safety: A Researcher's Guide to Handling Methyl Thiazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researchers and drug development professionals navigating the frontiers of science, the safe and effective handling of specialized chemical reagents is paramount. Methyl thiazole-5-carboxylate, a key building block in various synthetic pathways, requires meticulous attention to safety protocols. This guide moves beyond a simple checklist, providing a deep, procedural framework rooted in established safety science to ensure both personal protection and experimental integrity. Our commitment is to empower you with the knowledge to handle this compound with the confidence that comes from a thorough understanding of its potential hazards and the corresponding protective measures.

Immediate Safety and Hazard Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, the hazard profile of structurally similar thiazole carboxylate derivatives provides a strong basis for a conservative and robust safety approach. The primary hazards associated with this class of compounds are consistently identified as:

  • Skin Irritation: Potential to cause redness, itching, and inflammation upon contact.[1][2]

  • Serious Eye Irritation: High risk of causing significant, potentially damaging, eye irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2]

  • Acute Toxicity: Some derivatives are classified as harmful if swallowed, inhaled, or in contact with skin.[3]

Therefore, all handling procedures must be designed to mitigate these risks through a multi-layered safety strategy encompassing engineering controls, personal protective equipment, and stringent operational protocols. This approach aligns with the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates the development of a Chemical Hygiene Plan to protect laboratory workers from chemical hazards.[3][4]

Core Directive: Personal Protective Equipment (PPE)

The selection and use of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table summarizes the minimum required PPE for handling this compound.

Exposure Route Hazard Classification (Assumed) Minimum Required PPE Regulatory Standard
Dermal (Skin) Skin Irritant (Category 2)Nitrile or other compatible chemical-resistant gloves. Lab coat.OSHA 29 CFR 1910.132
Ocular (Eyes) Serious Eye Irritant (Category 2A)ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.OSHA 29 CFR 1910.133
Inhalation Respiratory Tract Irritant (STOT SE 3)Use in a certified chemical fume hood. If weighing outside a hood, a dust mask (N95) may be required.OSHA 29 CFR 1910.134

Operational Plan: Step-by-Step Handling Procedures

Adherence to a systematic workflow is essential for minimizing exposure risk. The following protocols are designed to guide the user through common laboratory manipulations of this compound.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area within a laboratory, clearly marked with the identity of the chemical.

  • Chemical Fume Hood: All manipulations that could generate dust or aerosols (e.g., weighing, transferring, dissolution, and addition to a reaction) must be performed inside a certified chemical fume hood. The ANSI/AIHA Z9.5 standard for laboratory ventilation provides the framework for ensuring your engineering controls are adequate.

  • Safety Equipment Check: Before beginning, verify the location and functionality of the nearest safety shower and eyewash station.

Weighing and Transferring (Solid Compound)

This phase presents the highest risk of generating airborne particulates.

  • Don PPE: Before handling the primary container, don a lab coat, chemical-resistant gloves, and safety glasses or goggles.

  • Work Within a Fume Hood: Place the analytical balance and all necessary equipment (spatulas, weigh boats, receiving flask) inside the chemical fume hood.

  • Minimize Dust: Open the container slowly. Use a spatula to carefully transfer the solid to a weigh boat. Avoid any actions that could create dust clouds.

  • Seal and Clean: Promptly and securely close the primary container. Wipe down the spatula and any contaminated surfaces within the hood with a damp cloth before removing them. Dispose of the cloth as hazardous waste.

Dissolution and Use in a Reaction
  • Maintain Engineering Controls: Keep all operations within the chemical fume hood.

  • Controlled Addition: Add the weighed solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, ensure the vessel is appropriately cooled.

  • Closed System: Whenever possible, maintain a closed system for the reaction to prevent the release of vapors.

The following diagram illustrates the decision-making workflow for ensuring adequate protection during handling operations.

PPE_Workflow PPE Selection Workflow for this compound cluster_prep Preparation Phase cluster_ops Operational Phase cluster_ppe_decision PPE & Control Decision cluster_disposal Post-Operation Start Start: Handling Required ReviewSDS Review SDS / Hazard Data (Assume Skin/Eye/Resp Irritant) Start->ReviewSDS CheckControls Verify Fume Hood & Eyewash Functionality ReviewSDS->CheckControls DonBasePPE Don Lab Coat, Safety Glasses, Gloves CheckControls->DonBasePPE AssessTask Assess Task: Solid or Liquid Handling? DonBasePPE->AssessTask SolidHandling Solid Manipulation? (Weighing, Transfer) AssessTask->SolidHandling LiquidHandling Liquid/Solution Handling? AssessTask->LiquidHandling UseHood Perform in Chemical Fume Hood SolidHandling->UseHood Yes LiquidHandling->UseHood Aerosol/Vapor Risk Goggles Upgrade to Chemical Splash Goggles LiquidHandling->Goggles Splash Risk Decontaminate Decontaminate Glassware & Surfaces UseHood->Decontaminate Goggles->Decontaminate DisposeWaste Dispose of Waste in Labeled Hazardous Waste Container Decontaminate->DisposeWaste RemovePPE Remove PPE & Wash Hands DisposeWaste->RemovePPE End End of Procedure RemovePPE->End

Caption: Decision workflow for PPE and engineering controls.

Disposal Plan: Decontamination and Waste Management

Proper disposal is a critical component of the chemical handling lifecycle, ensuring the safety of all laboratory personnel and environmental compliance.

  • Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and contaminated paper towels, must be placed in a dedicated, clearly labeled hazardous waste container.

  • Decontamination of Glassware: Reusable glassware should be decontaminated before being removed from the fume hood. Rinse the glassware with a suitable solvent (one in which the compound is soluble, such as acetone or ethanol), and collect this rinse solvent as hazardous waste. Following the initial rinse, glassware can be washed using standard laboratory procedures.

  • Spill Management:

    • Minor Spills (inside a fume hood): Absorb the spill with a chemical absorbent pad or sand. Gently sweep the absorbed material into a hazardous waste container. Wipe the area with a damp cloth and dispose of it as hazardous waste.

    • Major Spills: Evacuate the immediate area and alert your institution's environmental health and safety (EHS) office. Do not attempt to clean up a large spill without appropriate training and equipment.

By integrating these detailed procedural steps and safety protocols into your daily laboratory work, you build a self-validating system of safety and trust. This comprehensive approach ensures that your groundbreaking research is conducted not only with scientific rigor but with an unwavering commitment to the well-being of every member of your team.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl thiazole-5-carboxylate
Reactant of Route 2
Methyl thiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.